molecular formula C13H19Cl2N3OS B1139218 N3PT CAS No. 13860-66-7

N3PT

カタログ番号: B1139218
CAS番号: 13860-66-7
分子量: 336.28
注意: 研究専用です。人間または獣医用ではありません。
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説明

N3PT(N3-pyridyl thiamine) is a potent and selective transketolase(TK) inhibitor (IC50= 22 nM for Apo-TK) both in vitro and in vivo.IC50 Value: 22 nM( Apo-TK) ;  26 nM (EC50, Cellular TK) [1]Target: transketolasein vitro: this compound inhibits transketolase activity in a cell based assay. Competitive inhibition of TK by this compound in cells treated with increasing doses of thiamine, expressed as percentage enzymatic activity (the slope of initial linear range) of controls not treated with compounds [1].in vivo: Tumors were induced in mice at day 0 and mice were then treated at day 7 with vehicle alone or with this compound [2]. Low-thiamine diet enhances the sensitivity to this compound inhibition of TK in spleen. Animals were switched to diets containing 16.5 mg/kg (unchanged), 5 mg/kg, 1 mg/kg, or 0 mg/kg thiamine, from a normal chow containing 16.5mg/kg thiamine [1].

特性

IUPAC Name

2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N3OS.2ClH/c1-9-3-4-11(13(14)15-9)7-16-8-18-12(5-6-17)10(16)2;;/h3-4,8,17H,5-7H2,1-2H3,(H2,14,15);2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGKCAQWOASSTP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C[N+]2=CSC(=C2C)CCO)N.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N3PT Transketolase Inhibitor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase (TKT), a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic pathway responsible for producing nicotinamide adenine dinucleotide phosphate (NADPH), a key reductant in anabolic processes and antioxidant defense, and for the synthesis of pentose sugars, which are essential precursors for nucleotide biosynthesis.[1][2] Due to the elevated metabolic demands of cancer cells for NADPH and ribose-5-phosphate to support rapid proliferation and combat oxidative stress, transketolase has emerged as a promising target for anticancer drug development.[3] this compound, as a thiamine antagonist, effectively suppresses transketolase activity, leading to the disruption of these critical cellular processes and exhibiting potential as a therapeutic agent.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action

The inhibitory action of this compound on transketolase is a multi-step process that involves cellular uptake, enzymatic modification, and high-affinity binding to the apo-enzyme.

  • Cellular Uptake and Pyrophosphorylation: this compound, a thiamine analog, enters the cell and is subsequently pyrophosphorylated by thiamine diphosphokinase. This enzymatic conversion to this compound pyrophosphate is an essential activation step, transforming the prodrug into its active, inhibitory form.[6][7] This mechanism is akin to the natural processing of thiamine into its active cofactor, thiamine pyrophosphate (TPP).

  • Binding to Apo-Transketolase: The activated this compound pyrophosphate then binds with high affinity to apo-transketolase, which is the form of the enzyme lacking its essential TPP cofactor.[6][7] This binding is highly specific and potent, effectively sequestering the enzyme in an inactive state.

  • Inhibition of Catalytic Activity: By occupying the TPP binding site, this compound pyrophosphate prevents the binding of the natural cofactor, thereby inhibiting the catalytic function of transketolase.[8] Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[9] Inhibition of this activity disrupts the non-oxidative PPP, leading to a reduction in the production of ribose-5-phosphate and NADPH.[3][10]

The structural basis for this compound's inhibitory effect lies in the substitution of the N1' nitrogen of the pyrimidine ring with a carbon, forming a pyridyl group. This alteration prevents the formation of a crucial hydrogen bond between the N1' nitrogen and the conserved glutamate residue (Glu418 in yeast transketolase) in the active site, which is essential for catalytic activity.[8] While the analog still binds tightly to the enzyme, this critical interaction is lost, rendering the enzyme inactive.[8]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following table summarizes the key quantitative data available for the this compound transketolase inhibitor.

ParameterValueSpecies/SystemReference(s)
IC50 22 nMApo-Transketolase (in vitro)[6]
EC50 26 nMCellular Transketolase Activity[6]
Kd 22 nMApo-Transketolase[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Transketolase Activity Assay (NADH-based Spectrophotometric Method)

This assay measures the activity of transketolase by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[11][12]

Materials:

  • Cell lysate or purified transketolase

  • Reaction Buffer: 50 mM glycylglycine, 2.5 mM MgCl₂, pH 7.6

  • Substrate Solution: Ribose-5-phosphate and Xylulose-5-phosphate

  • Coupling Enzymes: Triosephosphate isomerase and glyceraldehyde-3-phosphate dehydrogenase

  • NADH solution

  • This compound inhibitor solution at various concentrations

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare cell lysates by standard methods and determine the protein concentration.

  • In a 96-well plate, add the following to each well:

    • Reaction Buffer

    • NADH solution

    • Coupling enzymes

    • Cell lysate or purified transketolase

    • This compound or vehicle control

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition of transketolase activity by this compound compared to the vehicle control. IC50 values can be calculated by plotting percent inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (CCK8 Assay)

The Cell Counting Kit-8 (CCK8) assay is a colorimetric assay used to determine the number of viable cells in a culture.[13]

Materials:

  • Cancer cell lines (e.g., HCT116, LS174T)

  • Complete cell culture medium

  • This compound inhibitor solution at various concentrations

  • CCK8 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control cells.

Visualizations

This compound Mechanism of Action

N3PT_Mechanism This compound Mechanism of Action cluster_cell Cellular Environment cluster_ppp Pentose Phosphate Pathway This compound This compound (Prodrug) TDPK Thiamine Diphosphokinase This compound->TDPK Enters Cell N3PT_PP This compound-Pyrophosphate (Active Inhibitor) Apo_TKT Apo-Transketolase (Inactive) N3PT_PP->Apo_TKT Binds with high affinity Holo_TKT Holo-Transketolase (Active) Apo_TKT->Holo_TKT Inhibited_TKT This compound-PP-TKT Complex (Inactive) Apo_TKT->Inhibited_TKT Ribose-5-P & NADPH Production Ribose-5-P & NADPH Production Holo_TKT->Ribose-5-P & NADPH Production Catalyzes Inhibition of PPP Inhibition of PPP Inhibited_TKT->Inhibition of PPP TDPK->N3PT_PP Pyrophosphorylates TPP Thiamine Pyrophosphate (TPP) TPP->Apo_TKT Natural Binding

Caption: The mechanism of this compound as a transketolase inhibitor.

Experimental Workflow for this compound Characterization

N3PT_Workflow Experimental Workflow for this compound Characterization cluster_in_vitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Evaluation TKT_Assay Transketolase Activity Assay Binding_Assay Binding Affinity Assay (e.g., SPR) TKT_Assay->Binding_Assay Cell_Viability Cell Viability/Proliferation (e.g., CCK8) TKT_Assay->Cell_Viability Validate cellular potency Kinetics Enzyme Kinetic Studies Binding_Assay->Kinetics Cellular_TKT Cellular TKT Activity Assay Cell_Viability->Cellular_TKT Metabolomics Metabolite Profiling (Ribose, NADPH) Cellular_TKT->Metabolomics Xenograft Tumor Xenograft Models Cellular_TKT->Xenograft Guide in vivo studies Signaling_Analysis Signaling Pathway Analysis (Western Blot, etc.) Metabolomics->Signaling_Analysis PD_Assay Pharmacodynamic Assays (TKT activity in tumors) Xenograft->PD_Assay Toxicity Toxicity Studies PD_Assay->Toxicity

Caption: A typical workflow for the preclinical characterization of this compound.

Impact of this compound on the Pentose Phosphate Pathway

PPP_Inhibition Impact of this compound on the Pentose Phosphate Pathway cluster_downstream Downstream Effects G6P Glucose-6-Phosphate PPP_Ox Oxidative PPP G6P->PPP_Ox R5P Ribose-5-Phosphate PPP_Ox->R5P NADPH NADPH PPP_Ox->NADPH PPP_NonOx Non-Oxidative PPP PPP_NonOx->R5P Glycolysis Glycolysis Intermediates PPP_NonOx->Glycolysis R5P->PPP_NonOx Nucleotide_Synthesis Decreased Nucleotide Synthesis R5P->Nucleotide_Synthesis Redox_Imbalance Increased Oxidative Stress NADPH->Redox_Imbalance TKT Transketolase TKT->PPP_NonOx Key Enzyme This compound This compound This compound->TKT Inhibits Cell_Proliferation Inhibition of Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Redox_Imbalance->Cell_Proliferation

Caption: The inhibitory effect of this compound on the Pentose Phosphate Pathway.

Conclusion

This compound is a highly potent and selective inhibitor of transketolase, acting through a mechanism that requires intracellular activation followed by tight binding to the apo-enzyme. Its ability to disrupt the pentose phosphate pathway, thereby depleting the cell of essential precursors for nucleotide synthesis and redox balance, underscores its potential as an anticancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on the characterization and advancement of this compound and other transketolase inhibitors. Further investigation into the specific downstream signaling pathways affected by this compound-mediated transketolase inhibition will be crucial for a complete understanding of its cellular effects and for identifying potential combination therapies.

References

N3PT: A Potent Modulator of the Pentose Phosphate Pathway via Transketolase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-pyridyl thiamine (N3PT) and its significant role as a potent and selective inhibitor of Transketolase (TK), a critical enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes its interaction within the PPP, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

The Pentose Phosphate Pathway: A Brief Overview

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1][2][3] It is composed of two distinct branches:

  • The Oxidative Branch: This irreversible phase is responsible for the production of nicotinamide adenine dinucleotide phosphate (NADPH) from NADP+. NADPH is a crucial reducing agent in various anabolic processes, including fatty acid and steroid synthesis, and plays a vital role in cellular antioxidant defense.[2][4]

  • The Non-Oxidative Branch: This reversible phase facilitates the interconversion of pentose sugars, notably producing ribose-5-phosphate (R5P), an essential precursor for nucleotide and nucleic acid synthesis.[1][4] This branch also links the PPP back to glycolysis by generating fructose-6-phosphate and glyceraldehyde-3-phosphate.

The PPP is a critical regulator of cellular redox homeostasis and biosynthesis, and its dysregulation has been implicated in various diseases, including cancer and type 2 diabetes.[1][4]

Transketolase: A Key Player in the Non-Oxidative PPP

Transketolase (TK) is a thiamine-dependent enzyme that plays a central role in the non-oxidative branch of the PPP. It catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. Specifically, TK is involved in two key reactions:

  • Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇔ Ribose-5-phosphate + Xylulose-5-phosphate

  • Erythrose-4-phosphate + Fructose-6-phosphate ⇔ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate

Given its pivotal role in generating precursors for nucleotide synthesis, TK is a significant target for therapeutic intervention, particularly in cancer, where rapidly proliferating cells have a high demand for nucleic acids.

This compound: A Selective Inhibitor of Transketolase

This compound (N3-pyridyl thiamine) has been identified as a potent and selective inhibitor of Transketolase.[5][6][7] It acts as a thiamine antagonist. The inhibitory mechanism involves the pyrophosphorylation of this compound, which then binds with high affinity to transketolase, particularly the apo-enzyme (Apo-TK) that lacks its thiamine pyrophosphate cofactor.[5] This binding effectively blocks the enzyme's catalytic activity, thereby disrupting the non-oxidative PPP.

Quantitative Data on this compound Inhibition

The following table summarizes the key quantitative parameters of this compound's inhibitory activity based on available in vitro and cellular assays.

ParameterValueTargetNotesReference
Kd 22 nMApo-TransketolaseDissociation constant for the apo-enzyme.[5]
IC50 7 nMTransketolase50% inhibitory concentration in an enzymatic assay.[8]
EC50 26 nMCellular Transketolase50% effective concentration in a cell-based assay.[7]
IC50 86 nMα-ketoglutarate dehydrogenaseDemonstrates selectivity for Transketolase over another thiamine-dependent enzyme.[8]

Visualizing the Role of this compound in the Pentose Phosphate Pathway

The following diagram illustrates the position of Transketolase within the Pentose Phosphate Pathway and the inhibitory action of this compound.

PentosePhosphatePathway G6P Glucose-6-Phosphate PPP_oxidative Oxidative PPP G6P->PPP_oxidative NADPH NADPH PPP_oxidative->NADPH 2x R5P Ribose-5-Phosphate PPP_oxidative->R5P Xu5P Xylulose-5-Phosphate R5P->Xu5P TK Transketolase R5P->TK Nucleotides Nucleotide Synthesis R5P->Nucleotides Xu5P->TK S7P Sedoheptulose-7-Phosphate TK->S7P G3P Glyceraldehyde-3-Phosphate TK->G3P E4P Erythrose-4-Phosphate TK->E4P F6P Fructose-6-Phosphate TK->F6P S7P->TK G3P->TK Glycolysis Glycolysis G3P->Glycolysis F6P->Glycolysis This compound This compound This compound->TK Inhibition

This compound inhibits Transketolase in the non-oxidative PPP.

Experimental Protocols and Methodologies

Detailed, step-by-step protocols for this compound are proprietary to the developing laboratories. However, based on published data, the following methodologies are central to its characterization.

This assay measures the direct inhibitory effect of this compound on purified Transketolase.

  • Objective: To determine the IC50 of this compound for Transketolase.

  • Principle: The activity of Transketolase is monitored by measuring the consumption of its substrates or the formation of its products. A common method involves a coupled enzymatic reaction where the product of the Transketolase reaction is a substrate for a dehydrogenase, leading to a change in NADH absorbance at 340 nm.

  • General Protocol:

    • A reaction mixture is prepared containing a buffer, thiamine pyrophosphate, the substrates for Transketolase (e.g., ribose-5-phosphate and xylulose-5-phosphate), and the coupling enzymes and their substrates.

    • Purified Transketolase enzyme is added to the mixture.

    • Varying concentrations of this compound are added to different reaction vessels.

    • The reaction is initiated, and the change in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • The initial reaction rates are calculated for each this compound concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

This assay assesses the ability of this compound to inhibit Transketolase within a cellular context.

  • Objective: To determine the EC50 of this compound in a cell-based model.

  • Principle: Cells are treated with this compound, and the activity of Transketolase in cell lysates is subsequently measured. The competitive nature of the inhibition can be explored by co-treating cells with varying concentrations of thiamine.[6][7]

  • General Protocol:

    • Culture a suitable cell line (e.g., HCT-116) to a desired confluency.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours). For competition assays, co-treat with a range of thiamine concentrations.[8]

    • Harvest the cells and prepare cell lysates.

    • Measure the protein concentration of the lysates to normalize enzyme activity.

    • Assay the Transketolase activity in the lysates using a method similar to the in vitro assay.

    • Calculate the EC50 value by plotting the percentage of enzyme activity relative to untreated controls against the logarithm of the this compound concentration.

These studies evaluate the anti-tumor effects of this compound in a living organism.

  • Objective: To assess the impact of this compound on tumor growth and Transketolase activity in vivo.

  • Animal Model: Typically, immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors from a human cancer cell line (e.g., HCT-116) are used.[5]

  • General Protocol:

    • Tumor cells are implanted into the mice.

    • Once tumors reach a palpable size, the mice are randomized into control (vehicle) and treatment (this compound) groups.

    • This compound is administered systemically (e.g., via intravenous injection) at a specified dose and schedule (e.g., 100 mg/kg, twice daily for 2 weeks).[5]

    • Tumor volume is measured regularly throughout the study.

    • At the end of the study, tissues (e.g., tumor, spleen, blood) are collected to measure Transketolase activity to confirm target engagement.

    • The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the control group.

Visualizing an In Vivo Experimental Workflow

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a Transketolase inhibitor like this compound.

InVivoWorkflow start Start: Tumor Cell Culture implantation Tumor Cell Implantation in Mice start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Control & this compound Groups tumor_growth->randomization treatment Treatment Phase (Vehicle or this compound) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tissue Collection & Biochemical Analysis (TK Activity) endpoint->analysis data_analysis Data Analysis & Efficacy Determination analysis->data_analysis

Workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant tool for probing the function of the Pentose Phosphate Pathway and, specifically, the role of Transketolase in health and disease. Its high potency and selectivity make it a valuable pharmacological agent for preclinical research. Studies have shown that this compound effectively inhibits Transketolase activity in both in vitro and in vivo settings.[5][6][8] While in vivo studies have demonstrated target engagement through decreased Transketolase activity, the translation of this inhibition into significant anti-tumor activity may be context-dependent, potentially indicating the presence of metabolic bypass pathways for ribose synthesis in some cancer cell lines.[5]

For drug development professionals, this compound serves as a lead compound and a proof-of-concept for the therapeutic targeting of Transketolase. Future research will likely focus on optimizing its pharmacokinetic properties, exploring combination therapies to overcome metabolic plasticity, and identifying patient populations most likely to respond to Transketolase inhibition. The continued study of this compound and similar molecules will undoubtedly deepen our understanding of cancer metabolism and pave the way for novel therapeutic strategies.

References

N3PT as a Thiamine Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (Vitamin B1) is an essential nutrient that, in its active form, thiamine pyrophosphate (TPP), serves as a critical cofactor for enzymes involved in central metabolic pathways. Antagonists of thiamine are valuable tools for studying thiamine metabolism and hold therapeutic potential, particularly in oncology and infectious diseases. This technical guide provides an in-depth overview of N3-pyridyl thiamine (N3PT), a potent thiamine antagonist. We will delve into its mechanism of action, present quantitative data from key studies, provide detailed experimental protocols for its evaluation, and visualize its metabolic impact and experimental workflows through diagrams.

Introduction

This compound (N3-pyridyl thiamine) is a synthetic thiamine analog that acts as a competitive inhibitor of thiamine-dependent processes. Its primary mechanism involves its conversion to a TPP antimetabolite, which subsequently inhibits enzymes reliant on this cofactor. This antagonistic activity disrupts crucial metabolic pathways, such as the pentose phosphate pathway (PPP), making this compound a compound of interest for targeting rapidly proliferating cells, like those found in tumors and certain pathogens.

Mechanism of Action

The action of this compound as a thiamine antagonist is a multi-step process initiated by its uptake into the cell. Once inside, it serves as a substrate for thiamine pyrophosphokinase (TPK), the same enzyme responsible for phosphorylating thiamine into its active form, TPP.[1] TPK catalyzes the transfer of a pyrophosphate group from ATP to this compound, forming this compound pyrophosphate (this compound-PP).

This compound-PP then acts as a potent competitive inhibitor of TPP-dependent enzymes. A primary and well-studied target of this compound-PP is transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose phosphate pathway.[2][3] By binding to the TPP-binding site on transketolase, this compound-PP inhibits its enzymatic activity. This inhibition disrupts the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense.[4][5] The overall mechanism suggests that this compound can induce a state of functional thiamine deficiency within the cell, leading to impaired cell growth and proliferation.[1]

cluster_0 Cellular Environment cluster_1 Pentose Phosphate Pathway (PPP) This compound This compound TPK Thiamine Pyrophosphokinase (TPK) This compound->TPK Thiamine Thiamine Thiamine->TPK ATP ATP ATP->TPK ADP ADP TPK->ADP N3PTPP This compound-PP (Antimetabolite) TPK->N3PTPP TPP Thiamine Pyrophosphate (TPP) TPK->TPP TKT Transketolase (TKT) N3PTPP->TKT Inhibits TPP->TKT Activates PPP_Products PPP Products (e.g., Nucleotide Precursors, NADPH) TKT->PPP_Products PPP_Substrates PPP Substrates (e.g., Ribose-5-P) PPP_Substrates->TKT

Figure 1: Mechanism of this compound Action.

Quantitative Data

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the efficacy of this compound.

Table 1: In Vitro Activity of this compound

Cell Line/OrganismAssay TypeMetricValueThiamine ConcentrationReference
Plasmodium falciparumProliferation AssayIC50~10-fold lower than oxythiamineNot specified[1]
Plasmodium falciparumProliferation AssayIC50Reduced 220-fold with increasing thiamine0 to 297 µM[1]
Human FibroblastsToxicity Assay->17 times less toxic than oxythiamineNot specified[1]
HCT116 (Colon Cancer)Cell Viability (CCK8)-Dose-dependent decreaseNot specified[6]
LS174T (Colon Cancer)Cell Viability (CCK8)-Dose-dependent decreaseNot specified[6]
Apo-TransketolaseBinding AssayKd22 nMNot applicable[2]

Table 2: In Vivo Activity of this compound

Animal ModelDisease ModelDosageRouteDurationKey FindingsReference
MicePlasmodium berghei infection200 mg/kg/dayNot specifiedNot specifiedReduced parasitemia, prolonged time to symptoms[1]
Nude MiceHCT-116 tumor xenograft100 mg/kgi.v.Twice a day for 2 weeksDecreased transketolase activity, no significant anti-tumor effect[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a thiamine antagonist.

Transketolase Activity Assay (Erythrocyte Hemolysate)

This protocol is adapted from the erythrocyte transketolase activity coefficient (ETKAC) assay and measures the TPP-dependent activity of transketolase.[7]

Materials:

  • Hemolyzed red blood cells (source of transketolase)

  • This compound solution of varying concentrations

  • Ribose-5-phosphate (substrate)

  • Thiamine pyrophosphate (TPP) solution

  • Reaction buffer (e.g., Tris-HCl, pH 7.6)

  • Coupling enzymes (triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

  • NADH

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Hemolysate: Prepare a hemolysate from fresh erythrocytes as the source of transketolase.

  • Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing the hemolysate, reaction buffer, coupling enzymes, and NADH.

  • Incubation with this compound: Add varying concentrations of this compound to the respective wells. Include a control group with no this compound. Incubate for a predetermined time to allow for the interaction of this compound with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, ribose-5-phosphate.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the transketolase activity.

  • Data Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the IC50 value of this compound for transketolase inhibition by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cell Viability Assay (CCK8)

This protocol assesses the effect of this compound on the proliferation of cancer cell lines.[6]

Materials:

  • HCT116 or other cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Cell Counting Kit-8 (CCK8) reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 5 µM, 10 µM) and a vehicle control (DMSO).[6]

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).[6]

  • CCK8 Addition: Add CCK8 reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

In Vivo Antimalarial Activity

This protocol describes a typical in vivo experiment to evaluate the efficacy of this compound against malaria infection in a mouse model.[1][8]

Materials:

  • Plasmodium berghei infected red blood cells

  • BALB/c mice

  • This compound solution for injection

  • Vehicle control (e.g., PBS)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Infect mice with P. berghei intraperitoneally.

  • Treatment: On the day of infection, begin daily treatment with this compound (e.g., 100 or 200 mg/kg) or vehicle control.[8]

  • Parasitemia Monitoring: On day 5 post-infection, collect blood smears from the tail vein of each mouse.[8]

  • Staining and Counting: Stain the blood smears with Giemsa and determine the percentage of infected red blood cells (parasitemia) by light microscopy.

  • Symptom Monitoring: Monitor the mice daily for the onset of malaria symptoms and record survival data.

  • Data Analysis: Compare the average parasitemia and the percentage of symptom-free mice between the this compound-treated and control groups.

Visualizations

Experimental Workflow for this compound Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound as a potential therapeutic agent.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Interpretation A1 Target Engagement: Transketolase Inhibition Assay A2 Cellular Activity: Cell Viability/Proliferation Assays (e.g., CCK8) A1->A2 A3 Mechanism of Action: Metabolite Profiling (PPP) Apoptosis Assays A2->A3 B1 Pharmacokinetics: Dosing and Formulation A3->B1 B2 Efficacy Studies: Tumor Xenograft or Infection Models B1->B2 B3 Toxicity Assessment: Monitor Animal Health B2->B3 C1 Determine IC50/EC50 Values B3->C1 C2 Statistical Analysis of In Vivo Data C1->C2 C3 Correlate In Vitro and In Vivo Results C2->C3

Figure 2: Preclinical Evaluation Workflow for this compound.
This compound's Impact on the Pentose Phosphate Pathway

This diagram illustrates the central role of transketolase in the pentose phosphate pathway and how its inhibition by this compound-PP disrupts downstream processes.

cluster_0 Glycolysis cluster_1 Pentose Phosphate Pathway (Oxidative Branch) cluster_2 Pentose Phosphate Pathway (Non-Oxidative Branch) cluster_3 Downstream Cellular Processes G6P Glucose-6-Phosphate R5P Ribulose-5-Phosphate G6P->R5P NADPH_gen NADPH Generation R5P->NADPH_gen TKT Transketolase R5P->TKT Nucleotide_Synth Nucleotide Synthesis R5P->Nucleotide_Synth Redox_Balance Redox Balance NADPH_gen->Redox_Balance Intermediates Glycolytic Intermediates TKT->Intermediates TKT->Nucleotide_Synth N3PTPP This compound-PP N3PTPP->TKT Inhibits

Figure 3: this compound's Disruption of the Pentose Phosphate Pathway.

Conclusion

This compound is a potent thiamine antagonist that effectively inhibits transketolase following its intracellular pyrophosphorylation. This mechanism disrupts the pentose phosphate pathway, impacting nucleotide synthesis and cellular redox balance. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other thiamine antagonists. Further research is warranted to optimize its anti-tumor and anti-parasitic activities and to fully elucidate its pharmacological profile.

References

N3PT Pyrophosphorylation and Transketolase Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-pyridyl thiamine (N3PT) is a potent and selective thiamine antagonist that, upon intracellular pyrophosphorylation, acts as a powerful inhibitor of the enzyme transketolase. This mechanism of action makes this compound and its derivatives promising candidates for therapeutic development, particularly in oncology and infectious diseases where metabolic pathways involving transketolase are often upregulated. This technical guide provides an in-depth overview of the biochemical processes governing this compound's activity, from its enzymatic conversion to its high-affinity binding to transketolase. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Thiamine pyrophosphate (TPP) is an essential cofactor for several key enzymes in central metabolism, including transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase. Transketolase, in particular, plays a crucial role in the pentose phosphate pathway (PPP), which is vital for the synthesis of nucleotide precursors and the production of NADPH for reductive biosynthesis and antioxidant defense. By mimicking thiamine, this compound acts as a competitive substrate for thiamine pyrophosphokinase (TPK), the enzyme responsible for converting thiamine to its active TPP form. The resulting this compound pyrophosphate (this compound-PP) then binds tightly to the apo-form of transketolase, effectively inhibiting its function and disrupting downstream metabolic processes.

This compound Pyrophosphorylation by Thiamine Pyrophosphokinase (TPK)

The initial and rate-limiting step in the bioactivation of this compound is its pyrophosphorylation by thiamine pyrophosphokinase (TPK). This enzymatic reaction transfers a pyrophosphate group from ATP to this compound, yielding this compound pyrophosphate (this compound-PP).

Enzymatic Reaction

The reaction catalyzed by TPK is as follows:

This compound + ATP → this compound-PP + AMP

Evidence suggests that this compound is a substrate for TPK, as demonstrated by the hypersensitivity of P. falciparum overexpressing TPK to this compound and computational docking studies showing a similar binding mode for this compound and thiamine within the TPK active site[1][2].

Quantitative Data

While it is established that TPK catalyzes the pyrophosphorylation of this compound, specific kinetic parameters such as Km, Vmax, and kcat for this compound as a substrate for human thiamine pyrophosphokinase are not extensively documented in publicly available literature. For the natural substrate, thiamine, a detailed kinetic analysis of human TPK has been performed[3]. The absence of specific kinetic data for this compound highlights an area for future research to fully characterize its interaction with TPK.

Transketolase Binding and Inhibition by this compound Pyrophosphate

The product of TPK activity, this compound-PP, is a potent inhibitor of transketolase. It binds with high affinity to the apo-transketolase, the form of the enzyme lacking its native cofactor, thiamine pyrophosphate.

Binding Affinity

The binding of this compound-PP to apo-transketolase has been quantified, demonstrating a strong interaction.

ParameterValueEnzyme FormReference
Kd22 nMApo-transketolase[4][5]

This high affinity underscores the potency of this compound-PP as a transketolase inhibitor.

Mechanism of Inhibition

This compound-PP acts as a competitive inhibitor of transketolase by occupying the TPP binding site. This prevents the binding of the natural cofactor and subsequent catalytic activity, thereby blocking the flux through the pentose phosphate pathway. In vivo studies have shown that this compound treatment leads to a significant reduction in transketolase activity in cancer cell lines[6].

Experimental Protocols

In Vitro this compound Pyrophosphorylation Assay (Coupled TPK/Apo-TK Assay)

This protocol is adapted from methodologies used for assaying thiamine pyrophosphokinase activity and this compound's effect on transketolase[7][8].

Objective: To indirectly measure the pyrophosphorylation of this compound by TPK by quantifying the subsequent inhibition of apo-transketolase.

Materials:

  • Recombinant human thiamine pyrophosphokinase (TPK)

  • Recombinant human apo-transketolase (apo-TK)

  • N3-pyridyl thiamine (this compound)

  • ATP

  • MgCl2

  • Substrates for transketolase: Ribose-5-phosphate and Xylulose-5-phosphate

  • Coupling enzymes for detection: Triosephosphate isomerase and glycerol-3-phosphate dehydrogenase

  • NADH

  • Tris-HCl buffer

  • 96-well microplate reader

Procedure:

  • TPK Reaction:

    • In a microcentrifuge tube, prepare the TPK reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, ATP, and varying concentrations of this compound.

    • Initiate the reaction by adding TPK.

    • Incubate at 37°C for a predetermined time (e.g., 60 minutes) to allow for the formation of this compound-PP.

    • Terminate the reaction by heat inactivation at 95°C for 5 minutes.

  • Transketolase Inhibition Assay:

    • In a 96-well plate, add the apo-transketolase, the transketolase substrates (ribose-5-phosphate and xylulose-5-phosphate), the coupling enzymes, and NADH to a suitable buffer.

    • Add the heat-inactivated TPK reaction mixture containing the generated this compound-PP to the wells.

    • Incubate the plate at 37°C.

    • Monitor the decrease in NADH absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the transketolase activity.

  • Data Analysis:

    • Calculate the initial velocity of the transketolase reaction for each concentration of this compound.

    • Plot the transketolase activity as a function of the this compound concentration to determine the IC50 value.

Apo-Transketolase Binding Assay (Fluorescence Quenching)

This protocol is based on the intrinsic fluorescence properties of transketolase[7].

Objective: To determine the binding affinity (Kd) of this compound-PP to apo-transketolase.

Materials:

  • Recombinant human apo-transketolase

  • Synthesized and purified this compound pyrophosphate (this compound-PP)

  • Tris-HCl buffer

  • Fluorometer

Procedure:

  • Preparation:

    • Prepare a stock solution of apo-transketolase in Tris-HCl buffer (pH 7.5).

    • Prepare a series of dilutions of this compound-PP in the same buffer.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 280 nm and the emission wavelength to scan from 300 to 400 nm to determine the emission maximum (typically around 340 nm).

    • To a cuvette containing a fixed concentration of apo-transketolase, add increasing concentrations of this compound-PP.

    • After each addition, allow the mixture to equilibrate for a few minutes.

    • Measure the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity as a function of the this compound-PP concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Signaling Pathways and Workflows

N3PT_Pathway cluster_cell Cellular Environment This compound This compound TPK Thiamine Pyrophosphokinase (TPK) This compound->TPK ATP ATP ATP->TPK N3PT_PP This compound-PP TPK->N3PT_PP AMP AMP TPK->AMP Apo_TK Apo-Transketolase N3PT_PP->Apo_TK Inhibited_TK Inhibited Transketolase Apo_TK->Inhibited_TK Binding PPP Pentose Phosphate Pathway Inhibited_TK->PPP Inhibition Biosynthesis Nucleotide Biosynthesis PPP->Biosynthesis Experimental_Workflow cluster_prep Preparation cluster_pyrophosphorylation Pyrophosphorylation cluster_inhibition_assay Transketolase Inhibition Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - TPK, Apo-TK - this compound, ATP - Buffers Incubate Incubate this compound with TPK and ATP Reagents->Incubate Heat_Inactivate Heat Inactivate TPK Incubate->Heat_Inactivate Add_N3PT_PP Add this compound-PP Heat_Inactivate->Add_N3PT_PP Assay_Mix Prepare Assay Mix: - Apo-TK, Substrates - Coupling Enzymes, NADH Assay_Mix->Add_N3PT_PP Measure_Absorbance Measure NADH Absorbance (340 nm) Add_N3PT_PP->Measure_Absorbance Calculate_Activity Calculate Transketolase Activity Measure_Absorbance->Calculate_Activity Determine_IC50 Determine IC50 Calculate_Activity->Determine_IC50

References

N3PT's Metabolic Crosstalk in Cancer: A Technical Guide to a Key Regulator of Tumor Energetics and Epigenetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme, and its product, 1-methylnicotinamide (1-MNA), collectively referred to here as the N3PT axis, have emerged as critical players in the metabolic reprogramming of cancer cells. Once primarily considered a detoxification enzyme, NNMT is now recognized as a central node linking cellular metabolism, epigenetic regulation, and oncogenic signaling. Its overexpression is a common feature in a wide array of malignancies, including but not limited to, breast, lung, colon, pancreatic, and head & neck cancers, and often correlates with poor prognosis and therapeutic resistance.[1] This technical guide provides an in-depth analysis of the multifaceted effects of the this compound axis on cancer cell metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development efforts in this promising area of oncology.

The Core Mechanism: this compound's Influence on One-Carbon Metabolism and NAD+ Synthesis

The primary enzymatic function of NNMT is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), a precursor for nicotinamide adenine dinucleotide (NAD+) synthesis. This reaction yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[2] This seemingly simple reaction has profound consequences for cancer cell biology by directly impacting two critical metabolic pools: the cellular methylation potential and the availability of NAD+.

  • The "Methyl Sink" Effect and Epigenetic Remodeling: By consuming SAM, the universal methyl donor for cellular methylation reactions, NNMT acts as a "methyl sink".[3] This depletion of the cellular SAM pool, coupled with an increase in SAH, a potent inhibitor of methyltransferases, leads to a decrease in the SAM/SAH ratio. This altered ratio impairs the methylation of histones and DNA, causing global hypomethylation and leading to an altered epigenetic landscape that can promote the expression of pro-tumorigenic genes.[3][4]

  • Modulation of NAD+ Metabolism: The consumption of NAM by NNMT reduces its availability for the NAD+ salvage pathway, a primary route for NAD+ synthesis in many cells. This can lead to a decrease in intracellular NAD+ levels, a critical coenzyme for numerous cellular processes, including mitochondrial oxidative phosphorylation and the activity of sirtuins and PARPs.[1] In some cancer cells, a reduction of approximately 25% in NAD+ levels has been observed upon NNMT overexpression.

Quantitative Effects of this compound on Cancer Cell Metabolism

The metabolic reprogramming induced by the this compound axis manifests in quantifiable changes in key metabolic pathways. The following tables summarize the observed effects of NNMT expression on glycolysis, mitochondrial respiration, and related metabolic parameters in various cancer cell lines.

Cancer TypeCell LineNNMT StatusParameterObserved EffectReference
Intrahepatic Cholangiocarcinoma (iCCA)HCCC-9810, HuCCT1OverexpressionGlucose UptakeIncreased[2]
Intrahepatic Cholangiocarcinoma (iCCA)HCCC-9810, HuCCT1OverexpressionLactate ProductionIncreased[2]
Intrahepatic Cholangiocarcinoma (iCCA)CCLP1, HuCCT1KnockdownLactate ProductionDecreased[2]
Breast CancerSK-BR-3Overexpression (under H2O2 stress)Cell ViabilityIncreased[5]
Breast CancerMDA-MB-231Knockdown (under H2O2 stress)Cell ViabilityDecreased[5]

Table 1: Effects of NNMT on Glycolysis (The Warburg Effect)

Cancer TypeCell LineNNMT StatusParameterObserved EffectReference
Intrahepatic Cholangiocarcinoma (iCCA)HCCC-9810, HuCCT1OverexpressionBasal Oxygen Consumption Rate (OCR)Significantly Decreased[2]
Intrahepatic Cholangiocarcinoma (iCCA)HCCC-9810, HuCCT1OverexpressionMaximal Oxygen Consumption Rate (OCR)Significantly Decreased[2]
Intrahepatic Cholangiocarcinoma (iCCA)CCLP1, HuCCT1KnockdownOxygen Consumption Rate (OCR)Increased[2]
NeuroblastomaS. NNMT. LPOverexpressionComplex I Activity300% Increase[6]
NeuroblastomaS. NNMT. LPOverexpressionOxygen Consumption60% Increase[6]

Table 2: Effects of NNMT on Mitochondrial Respiration

Cancer TypeCell LineNNMT StatusParameterObserved EffectReference
Intrahepatic Cholangiocarcinoma (iCCA)HCCC-9810, HuCCT1OverexpressionIntracellular ATPIncreased[2]
Intrahepatic Cholangiocarcinoma (iCCA)CCLP1, HuCCT1KnockdownIntracellular ATPDecreased[2]
NeuroblastomaS. NNMT. LPOverexpressionATP Synthesis2-fold Increase[6]
Breast CancerSK-BR-3Overexpression (under H2O2 stress)Intracellular ATPIncreased[5]
Breast CancerMDA-MB-231Knockdown (under H2O2 stress)Intracellular ATPDecreased[5]
Various Cancer Cells-OverexpressionS-adenosylmethionine (SAM)Decreased
Various Cancer Cells-OverexpressionS-adenosylhomocysteine (SAH)Increased
Various Cancer Cells-OverexpressionNAD+~25% Decrease

Table 3: Effects of NNMT on Other Key Metabolic Parameters

Experimental Protocols

NNMT Enzyme Activity Assay

This protocol describes a common method to determine NNMT enzymatic activity in cancer cell lysates.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0 or PBS)

  • Sonicator

  • Microcentrifuge

  • Reaction mixture: 200 µM deuterated nicotinamide (d4-NA), 50 µM S-adenosyl-L-methionine (SAM), 2 mM DTT

  • Methanol (for quenching)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Harvest and wash cancer cells.

  • Resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • Incubate 70–120 µg of cell lysate with the reaction mixture at room temperature for 15–30 minutes in a final volume of 20 µl.

  • Quench the reaction by adding an equal volume of methanol.

  • Centrifuge at 16,000 x g for 10 minutes to pellet precipitated protein.

  • Analyze the supernatant for the formation of deuterated 1-methylnicotinamide (d4-1MNA) by targeted LC-MS.

Measurement of Intracellular SAM and SAH Levels

This protocol outlines the measurement of SAM and SAH in cancer cells using LC-MS.

Materials:

  • Methanol:Water (80:20) extraction solution containing deuterated internal standards (e.g., d3-SAM, d4-SAH)

  • Sonicator

  • Microcentrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Culture cancer cells under desired conditions (e.g., varying methionine concentrations).

  • Aspirate the culture medium and wash the cells with cold PBS.

  • Add 100 µl of the cold methanol:water extraction solution with internal standards to the cell plate.

  • Scrape the cells and collect the mixture.

  • Sonicate the mixture for 5 seconds.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for LC-MS/MS analysis of SAM and SAH levels.

This compound-Modulated Signaling Pathways

The metabolic alterations induced by the this compound axis are intricately linked with the modulation of key oncogenic signaling pathways. Overexpression of NNMT has been shown to activate pathways that promote cell proliferation, survival, and metastasis.

The PI3K-Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Activation of this pathway is a common event in many cancers. NNMT expression has been linked to the activation of Akt, although the precise mechanism of this activation is still under investigation.

PI3K_Akt_Pathway cluster_NNMT This compound Axis cluster_PI3K_Akt PI3K-Akt Signaling NNMT NNMT Akt Akt NNMT->Akt Activates PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound axis activation of the PI3K-Akt signaling pathway.

The EGFR-STAT3 Signaling Pathway

In intrahepatic cholangiocarcinoma (iCCA), NNMT has been shown to promote aerobic glycolysis and tumor progression through the Epidermal Growth Factor Receptor (EGFR)-Signal Transducer and Activator of Transcription 3 (STAT3) axis. NNMT expression can lead to increased EGFR expression, which in turn activates STAT3 signaling.

EGFR_STAT3_Pathway cluster_NNMT This compound Axis cluster_EGFR_STAT3 EGFR-STAT3 Signaling NNMT NNMT EGFR EGFR NNMT->EGFR Increases Expression STAT3 STAT3 EGFR->STAT3 Activates Glycolysis Aerobic Glycolysis (Warburg Effect) STAT3->Glycolysis Proliferation_Metastasis Cell Proliferation & Metastasis Glycolysis->Proliferation_Metastasis

Caption: this compound-mediated regulation of the EGFR-STAT3 pathway in iCCA.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of NNMT on cancer cell metabolism.

Experimental_Workflow cluster_Cell_Culture Cell Line Manipulation cluster_Metabolic_Assays Metabolic Phenotyping cluster_Functional_Assays Functional Outcomes Cancer_Cells Cancer Cell Line NNMT_OE NNMT Overexpression Cancer_Cells->NNMT_OE NNMT_KD NNMT Knockdown Cancer_Cells->NNMT_KD Seahorse Seahorse XF Assay (OCR & ECAR) NNMT_OE->Seahorse Metabolomics Metabolite Profiling (SAM, SAH, NAD+) NNMT_OE->Metabolomics Glycolysis_Assay Glucose Uptake & Lactate Production NNMT_OE->Glycolysis_Assay NNMT_KD->Seahorse NNMT_KD->Metabolomics NNMT_KD->Glycolysis_Assay Proliferation Proliferation Assay Seahorse->Proliferation Migration Migration/Invasion Assay Seahorse->Migration Metabolomics->Proliferation Metabolomics->Migration Glycolysis_Assay->Proliferation Glycolysis_Assay->Migration

Caption: Workflow for studying this compound's metabolic effects.

Conclusion and Future Directions

The this compound axis represents a critical metabolic vulnerability in a variety of cancers. Its central role in linking one-carbon metabolism, NAD+ synthesis, and epigenetic regulation to oncogenic signaling pathways makes it an attractive target for therapeutic intervention. The development of specific and potent NNMT inhibitors is an active area of research, with promising preclinical results. Future studies should focus on elucidating the context-dependent roles of the this compound axis in different tumor types and the tumor microenvironment, as well as exploring combination therapies that target this compound-driven metabolic dependencies. A deeper understanding of the intricate metabolic network regulated by this compound will be crucial for the successful clinical translation of therapies targeting this key metabolic enzyme.

References

N3PT: A Potent Inhibitor of Transketolase for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Mechanism of N3PT as a Transketolase Inhibitor

This technical guide provides a comprehensive overview of N3-pyridyl thiamine (this compound), a potent and selective inhibitor of the enzyme transketolase (TKT). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the pentose phosphate pathway in cancer.

Introduction to Transketolase and its Role in Cancer

Transketolase (TKT) is a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] The PPP is a fundamental metabolic pathway that runs parallel to glycolysis, and it is responsible for producing NADPH and the precursors for nucleotide biosynthesis, which are essential for cell growth and proliferation. In many cancer types, TKT is upregulated to meet the high metabolic demands of rapidly dividing tumor cells, making it an attractive target for cancer therapy.[1]

Discovery of this compound as a TKT Inhibitor

This compound, also known as N3-pyridyl thiamine, has been identified as a potent and selective inhibitor of transketolase.[2][3] It acts as a thiamine antagonist. The inhibitory mechanism involves the pyrophosphorylation of this compound, which then binds with high affinity to the apo-transketolase, the form of the enzyme lacking its thiamine pyrophosphate (TPP) cofactor.[3]

Quantitative Data on this compound Inhibition

The following tables summarize the key quantitative data characterizing the interaction of this compound with transketolase and its effects on cancer cells.

Table 1: In Vitro Enzyme Inhibition Data

CompoundTargetParameterValueNotes
This compoundApo-Transketolase (Apo-TK)Kd22 nMBinding affinity to TKT lacking its thiamine cofactor.[2][3]
This compoundTransketolaseIC500.007 µM50% inhibitory concentration in cell extracts.[4]
This compoundα-ketoglutarate dehydrogenase (KGDH)IC500.086 µMDemonstrates selectivity for TKT over another TPP-dependent enzyme.[4]

Table 2: Cellular Effects of this compound in Colorectal Cancer Cell Lines

Cell LineTreatmentConcentrationEffect
HCT116This compound5 µM & 10 µMReduced cell viability.[5]
Ls174TThis compound5 µM & 10 µMReduced cell viability.[5]
HCT116This compound5 µM & 10 µMDecreased cell migration in Transwell assay.[5]
HCT116This compound10 µMReduced protein levels of NICD and Hes1.[5]

Table 3: In Vivo Effects of this compound

Animal ModelTumor TypeDosageEffect
Nude MiceHCT-116 Xenograft100 mg/kg (i.v., twice daily for 2 weeks)Decreased TKT activity with no significant effect on tumor size.[3]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting TKT, which leads to a downstream blockade of the Notch signaling pathway. The inhibition of TKT by this compound has been shown to decrease the protein levels of the Notch intracellular domain (NICD) and its downstream target, Hes1.[5] The Notch pathway is known to be involved in tumor metastasis and cell proliferation.[5]

N3PT_TKT_Inhibition_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Notch Notch Signaling Pathway TKT Transketolase (TKT) PPP_Products Ribose-5-Phosphate (for Nucleotide Synthesis) TKT->PPP_Products catalyzes NICD NICD (Notch Intracellular Domain) TKT->NICD inhibition downregulates Hes1 Hes1 TKT->Hes1 Notch_Receptor Notch Receptor Notch_Receptor->NICD cleavage NICD->Hes1 activates Cell_Prolif Cell Proliferation & Malignancy Hes1->Cell_Prolif promotes This compound This compound This compound->TKT

This compound inhibits TKT, leading to downregulation of the Notch pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Transketolase Activity Assay

This assay measures the enzymatic activity of TKT in cell or tissue lysates.

Materials:

  • TKT Assay Buffer

  • TKT Substrate Mix

  • TKT Developer

  • TKT Enzyme Mix

  • TKT Probe

  • Glyceraldehyde 3-Phosphate (G3P) Standard

  • Cell/Tissue Lysate

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

Procedure:

  • Sample Preparation: Homogenize cells or tissue in TKT Assay Buffer on ice. Centrifuge to collect the supernatant. Determine the protein concentration of the lysate.

  • Standard Curve Preparation: Prepare a G3P standard curve according to the kit manufacturer's instructions.

  • Reaction Mix Preparation: Prepare a reaction mix containing TKT Assay Buffer, TKT Substrate Mix, TKT Developer, TKT Enzyme Mix, and TKT Probe.

  • Assay: Add the reaction mix to wells containing the sample lysate. For background control, use a mix without the TKT substrate.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 37°C, recording every 30 seconds for 30-60 minutes.

  • Calculation: Calculate the TKT activity from the rate of fluorescence increase, using the G3P standard curve.

Cell Viability (CCK-8) Assay

This colorimetric assay assesses the effect of this compound on cell viability.

Materials:

  • HCT116 or Ls174T cells

  • Complete culture medium

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8) reagent

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for 24-72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration (Transwell) Assay

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • HCT116 cells

  • Serum-free culture medium

  • Complete culture medium (as a chemoattractant)

  • This compound stock solution

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Starve cells in serum-free medium for 24 hours.

  • Assay Setup: Place Transwell inserts into a 24-well plate. Add complete medium to the lower chamber.

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound or DMSO. Seed the cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate for 24-48 hours to allow for cell migration.

  • Cell Removal: Remove non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis

This technique is used to detect changes in protein levels of TKT, NICD, and Hes1 following this compound treatment.

Materials:

  • HCT116 cells

  • This compound stock solution

  • RIPA lysis buffer with protease inhibitors

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-TKT, anti-NICD, anti-Hes1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat HCT116 cells with this compound (e.g., 10 µM) for 24 hours. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion and Future Directions

This compound has been established as a potent and selective inhibitor of transketolase, demonstrating efficacy in reducing cancer cell viability and migration in vitro. Its mechanism of action involves the disruption of the pentose phosphate pathway and the subsequent downregulation of the Notch signaling pathway. While in vivo studies have shown a clear effect on TKT activity, further research is required to optimize dosing and administration to achieve significant tumor growth inhibition. The development of this compound and similar TKT inhibitors represents a promising therapeutic strategy for cancers with a high metabolic dependency on the pentose phosphate pathway.

References

The Impact of N3PT on Ribose-5-Phosphate Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-pyridyl thiamine (N3PT) is a potent and selective inhibitor of transketolase, a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is a fundamental metabolic route responsible for the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the precursor for nucleotide biosynthesis, ribose-5-phosphate (R5P). By inhibiting transketolase, this compound is anticipated to modulate intracellular levels of R5P, thereby impacting cellular processes reliant on nucleotide synthesis, such as proliferation and DNA repair. This technical guide provides an in-depth overview of the mechanism of action of this compound, its expected impact on R5P levels, detailed experimental protocols for investigating this relationship, and the current landscape of available data.

Introduction: this compound and the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a vital metabolic pathway that operates in parallel to glycolysis. It consists of two distinct branches: the oxidative and the non-oxidative phase. The oxidative phase is the primary source of cellular NADPH, a crucial reducing agent in anabolic processes and antioxidant defense. The non-oxidative phase allows for the interconversion of pentose phosphates, including the synthesis of ribose-5-phosphate (R5P), a fundamental building block for nucleotides (ATP, GTP, CTP, UTP) and nucleic acids (DNA and RNA).

Transketolase is a key enzyme in the non-oxidative PPP. It catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. Specifically, transketolase facilitates the conversion of xylulose-5-phosphate and ribose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate, and also the conversion of xylulose-5-phosphate and erythrose-4-phosphate to fructose-6-phosphate and glyceraldehyde-3-phosphate. These reactions are crucial for the flexible production of R5P and glycolytic intermediates.

This compound, also known as N3-pyridyl thiamine, acts as a competitive inhibitor of transketolase. Structurally similar to the enzyme's cofactor, thiamine pyrophosphate (TPP), this compound binds to the enzyme's active site, thereby blocking its catalytic activity. This inhibition is expected to disrupt the flow of metabolites through the non-oxidative PPP, leading to a decrease in the synthesis of R5P from glycolytic intermediates.

This compound's Mechanism of Action and its Impact on Ribose-5-Phosphate

The primary mechanism by which this compound is expected to impact R5P levels is through the direct inhibition of transketolase. By blocking this enzyme, the non-oxidative PPP's ability to generate R5P from fructose-6-phosphate and glyceraldehyde-3-phosphate is diminished. This would lead to a decrease in the intracellular pool of R5P available for nucleotide and nucleic acid synthesis.

Signaling Pathway of the Non-Oxidative Pentose Phosphate Pathway and the Point of this compound Inhibition

Non-Oxidative Pentose Phosphate Pathway and this compound Inhibition cluster_1 F6P Fructose-6-Phosphate Glycolysis Glycolysis F6P->Glycolysis TKT1 Transketolase F6P->TKT1 G3P Glyceraldehyde-3-Phosphate G3P->Glycolysis G3P->TKT1 TALDO Transaldolase G3P->TALDO X5P Xylulose-5-Phosphate TKT2 Transketolase X5P->TKT2 R5P Ribose-5-Phosphate Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis R5P->TKT2 S7P Sedoheptulose-7-Phosphate S7P->TALDO E4P Erythrose-4-Phosphate Glycolysis->F6P Glycolysis->G3P TKT1->X5P TKT1->E4P TALDO->F6P TALDO->E4P TKT2->G3P TKT2->S7P This compound This compound This compound->TKT1 This compound->TKT2

Caption: this compound inhibits Transketolase, disrupting the non-oxidative PPP and R5P synthesis.

Quantitative Data on the Impact of Transketolase Inhibition on Ribose-5-Phosphate Levels

However, studies on another well-characterized transketolase inhibitor, oxythiamine , provide valuable insights into the expected metabolic consequences of blocking this enzyme. Research has shown that treatment of cancer cells with oxythiamine leads to a significant decrease in the levels of key metabolites in the non-oxidative PPP, including a reduction in the pool of ribose-5-phosphate. This, in turn, has been linked to decreased nucleotide biosynthesis and an induction of apoptosis.

While a direct quantitative comparison is not possible without this compound-specific data, the biochemical mechanism of action strongly suggests a similar, if not more potent, effect for this compound due to its high selectivity for transketolase.

Table 1: Expected Impact of this compound on Pentose Phosphate Pathway Metabolites

MetaboliteExpected Change upon this compound TreatmentRationale
Ribose-5-Phosphate (R5P) Decrease Direct inhibition of transketolase blocks its synthesis from glycolytic intermediates in the non-oxidative PPP.
Xylulose-5-PhosphateIncrease or No ChangeAs a substrate for transketolase, its consumption would be blocked, potentially leading to its accumulation.
Sedoheptulose-7-PhosphateDecreaseAs a product of the transketolase reaction, its formation would be inhibited.
Erythrose-4-PhosphateDecreaseAs a product of the transketolase reaction, its formation would be inhibited.

Note: The precise quantitative changes will be dependent on cell type, metabolic state, and the concentration and duration of this compound treatment. The generation of such data through targeted metabolomics studies is a critical next step in fully characterizing the pharmacological effects of this compound.

Experimental Protocols

To facilitate further research into the impact of this compound on ribose-5-phosphate levels, this section provides detailed methodologies for key experiments.

Cell Culture and this compound Treatment

This protocol outlines a general procedure for treating adherent cancer cell lines with this compound.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (N3-pyridyl thiamine)

  • Vehicle control (e.g., sterile PBS or DMSO, depending on this compound solvent)

  • Cell culture plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS).

  • On the day of the experiment, remove the old medium and replace it with fresh medium containing the desired concentration of this compound or the vehicle control. A dose-response and time-course experiment is recommended to determine optimal conditions.

  • Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Proceed immediately to the metabolite extraction protocol.

Quenching of Metabolism and Extraction of Intracellular Metabolites

Rapidly quenching metabolic activity is crucial for accurately measuring intracellular metabolite levels.

Materials:

  • Cold (-80°C) 80% methanol

  • Cold (4°C) phosphate-buffered saline (PBS)

  • Cell scraper

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Microcentrifuge tubes

Procedure:

  • Place the cell culture plates on ice.

  • Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

  • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

  • Scrape the cells from the plate in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Incubate the tubes at -80°C for at least 30 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.

  • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried metabolite pellets at -80°C until analysis by LC-MS/MS.

LC-MS/MS Analysis of Ribose-5-Phosphate

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of intracellular metabolites.

Materials:

  • Dried metabolite extract

  • LC-MS/MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS/MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • A C18 reverse-phase HPLC column suitable for polar analytes

  • A triple quadrupole mass spectrometer

Procedure:

  • Reconstitute the dried metabolite extracts in a small volume (e.g., 50 µL) of 50% methanol in water.

  • Centrifuge the reconstituted samples to pellet any insoluble debris.

  • Transfer the supernatant to LC-MS vials.

  • Inject a small volume (e.g., 5 µL) of the sample onto the LC-MS/MS system.

  • Separate the metabolites using a gradient of Mobile Phase A and B over the C18 column. A typical gradient might start with a high percentage of aqueous phase and ramp up to a high percentage of organic phase to elute the polar compounds.

  • Detect and quantify ribose-5-phosphate using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for R5P will need to be optimized for the instrument used.

  • Quantify the amount of R5P in the samples by comparing the peak areas to a standard curve generated with known concentrations of a pure R5P standard.

Experimental Workflow Diagram

Experimental Workflow for Analyzing this compound's Impact on R5P Cell_Culture 1. Cell Culture and this compound Treatment Quenching 2. Quenching of Metabolism Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction LCMS_Analysis 4. LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis 5. Data Analysis and Quantification LCMS_Analysis->Data_Analysis Conclusion 6. Conclusion on R5P Level Changes Data_Analysis->Conclusion

Caption: Workflow for assessing this compound's effect on intracellular ribose-5-phosphate levels.

Conclusion and Future Directions

This compound, as a potent and selective inhibitor of transketolase, holds significant promise as a tool to probe the metabolic vulnerabilities of cells, particularly those with a high demand for nucleotide synthesis, such as cancer cells. The logical and expected consequence of transketolase inhibition is a reduction in the intracellular pool of ribose-5-phosphate. However, to date, there is a lack of direct quantitative evidence in the scientific literature to confirm the extent of this effect.

The experimental protocols provided in this guide offer a clear path forward for researchers to generate this crucial data. By employing robust metabolomics techniques, the precise impact of this compound on R5P and the broader pentose phosphate pathway can be elucidated. This will not only deepen our understanding of the pharmacological effects of this compound but also pave the way for its potential development as a therapeutic agent targeting metabolic pathways essential for disease progression. Future studies should focus on conducting comprehensive metabolomic analyses in various cell lines and in vivo models to fully characterize the metabolic reprogramming induced by this compound.

N3PT: A Technical Guide to its Role in the Inhibition of Nucleic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase, a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] This pathway is fundamentally important for the production of ribose-5-phosphate, a precursor for the synthesis of nucleic acids, and NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense. By targeting transketolase, this compound effectively disrupts a key metabolic hub, leading to the inhibition of nucleic acid synthesis. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular signaling, and detailed experimental protocols for its study.

Introduction: The Pentose Phosphate Pathway and Nucleic Acid Synthesis

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis.[3] It consists of two distinct phases: an oxidative phase that generates NADPH and a non-oxidative phase that interconverts five-carbon sugars. The non-oxidative phase is particularly significant as it produces ribose-5-phosphate, the molecular backbone of nucleotides required for DNA and RNA synthesis.[4][5]

Transketolase is a key enzyme in the non-oxidative PPP, responsible for catalyzing the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.[6] This function is vital for the flexible interconversion of sugar phosphates, ensuring a steady supply of ribose-5-phosphate to meet the cell's anabolic demands. In rapidly proliferating cells, such as cancer cells, the demand for nucleic acid precursors is significantly elevated, making the PPP and transketolase attractive targets for therapeutic intervention.[7]

This compound: Mechanism of Action

This compound acts as a thiamine antagonist.[7] Its mechanism of action involves a critical two-step process:

  • Pyrophosphorylation: this compound is first pyrophosphorylated within the cell.[1]

  • Binding to Transketolase: The pyrophosphorylated this compound then binds with high affinity to transketolase, effectively inhibiting its enzymatic activity.[1]

This inhibition blocks the catalytic cycle of transketolase, leading to a bottleneck in the non-oxidative PPP. The direct consequence is a reduction in the cellular pool of ribose-5-phosphate available for de novo nucleotide biosynthesis.

Signaling Pathway: Pentose Phosphate Pathway and this compound Inhibition

The following diagram illustrates the central role of transketolase in the pentose phosphate pathway and the point of inhibition by this compound.

PentosePhosphatePathway Glucose6P Glucose-6-Phosphate Ribulose5P Ribulose-5-Phosphate Glucose6P->Ribulose5P Oxidative Phase Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P Xylulose5P Xylulose-5-Phosphate Ribulose5P->Xylulose5P Sedoheptulose7P Sedoheptulose-7-Phosphate Ribose5P->Sedoheptulose7P Transketolase NucleicAcids Nucleic Acid Synthesis (DNA, RNA) Ribose5P->NucleicAcids Glyceraldehyde3P Glyceraldehyde-3-Phosphate Xylulose5P->Glyceraldehyde3P Transketolase Fructose6P Fructose-6-Phosphate Xylulose5P->Fructose6P Transketolase Erythrose4P Erythrose-4-Phosphate Glyceraldehyde3P->Fructose6P Transaldolase Sedoheptulose7P->Fructose6P Transaldolase Erythrose4P->Fructose6P Transketolase Transketolase This compound This compound This compound->Transketolase Inhibition

Caption: this compound inhibits Transketolase in the Pentose Phosphate Pathway.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueTargetConditionReference
Binding Affinity (Kd) 22 nMApo-transketolase (Apo-TK)Transketolase lacking bound thiamine[1]
In Vivo Dosage 100 mg/kgHCT-116 tumor-bearing nude miceIntravenous injection, twice a day for 2 weeks[1]

Experimental Protocols

A key experiment to assess the efficacy of this compound is the measurement of transketolase activity.

Measurement of Erythrocyte Transketolase Activity

This protocol is adapted from established methods for assessing thiamine status by measuring erythrocyte transketolase activity.[8][9][10][11][12]

Objective: To determine the basal activity of transketolase in erythrocyte lysates and the effect of this compound.

Materials:

  • Whole blood collected in EDTA or lithium heparin tubes

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., hypotonic buffer)

  • Thiamine diphosphate (ThDP) solution

  • Ribose-5-phosphate solution

  • NADH solution

  • Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • This compound of desired concentrations

Procedure:

  • Erythrocyte Isolation:

    • Centrifuge the whole blood sample to separate plasma and buffy coat.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the remaining erythrocytes with ice-cold PBS. Repeat this step three times.

  • Lysate Preparation:

    • Resuspend the washed erythrocytes in lysis buffer to prepare a hemolysate.

    • Determine the hemoglobin concentration of the lysate.

  • Transketolase Activity Assay:

    • Prepare a reaction mixture containing the hemolysate, ribose-5-phosphate, and the coupling enzymes in a 96-well plate.

    • For stimulated activity, add a saturating concentration of ThDP. For inhibitor studies, add varying concentrations of this compound.

    • Initiate the reaction by adding NADH.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculation of Activity:

    • Calculate the rate of NADH oxidation from the change in absorbance.

    • Express transketolase activity as units per gram of hemoglobin (U/gHb).

Experimental Workflow: Transketolase Activity Assay

TransketolaseAssayWorkflow Start Start: Whole Blood Sample IsolateRBCs Isolate Erythrocytes (Centrifugation & Washing) Start->IsolateRBCs PrepareLysate Prepare Erythrocyte Lysate IsolateRBCs->PrepareLysate MeasureHb Measure Hemoglobin Concentration PrepareLysate->MeasureHb AssaySetup Set up Reaction in 96-well Plate: - Lysate - Substrates (Ribose-5-Phosphate) - Coupling Enzymes - +/- this compound PrepareLysate->AssaySetup InitiateReaction Initiate Reaction with NADH AssaySetup->InitiateReaction MeasureAbsorbance Measure Absorbance at 340 nm (kinetic read) InitiateReaction->MeasureAbsorbance CalculateActivity Calculate Transketolase Activity (U/gHb) MeasureAbsorbance->CalculateActivity End End: Determine Inhibitory Effect of this compound CalculateActivity->End

Caption: Workflow for assessing this compound's inhibition of transketolase activity.

In Vivo Studies and Clinical Implications

In vivo studies have been conducted to evaluate the anti-tumor potential of this compound. In a study using HCT-116 tumor-bearing nude mice, administration of this compound at 100 mg/kg twice daily for two weeks resulted in a significant decrease in transketolase activity.[1] However, this did not translate to a significant reduction in tumor size.[1] This finding suggests that while this compound is effective at inhibiting its target, cancer cells may utilize alternative pathways to generate the necessary ribose for nucleic acid synthesis.[1]

Potential alternative pathways for ribose synthesis in cancer cells include:

  • Uridine Salvage Pathway: Pancreatic cancer cells, under glucose-restricted conditions, can utilize uridine to generate ribose-1-phosphate, which can then be converted to ribose-5-phosphate.[13]

  • Increased Flux through the Oxidative PPP: Cancer cells might upregulate the oxidative arm of the PPP to maximize ribose-5-phosphate production.[5]

These observations highlight the metabolic plasticity of cancer cells and underscore the need for combination therapies that target multiple metabolic vulnerabilities simultaneously.

Conclusion

This compound is a well-characterized, potent inhibitor of transketolase that indirectly curtails nucleic acid synthesis by limiting the supply of ribose-5-phosphate. Its clear mechanism of action and high selectivity make it a valuable tool for studying the metabolic dependencies of rapidly proliferating cells. While its efficacy as a standalone anti-cancer agent may be limited by the metabolic adaptability of tumors, this compound holds promise as part of a combinatorial therapeutic strategy. Further research into the interplay between the pentose phosphate pathway and other metabolic routes will be crucial for unlocking the full therapeutic potential of transketolase inhibitors like this compound.

References

N3-Pyridyl Thiamine (N3PT): A Technical Whitepaper on its Antitumor Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-Pyridyl thiamine (N3PT) is a potent and selective inhibitor of transketolase (TKT), a critical enzyme in the non-oxidative pentose phosphate pathway (PPP). The PPP is frequently upregulated in cancer cells to support rapid proliferation by providing essential precursors for nucleotide synthesis and generating NADPH for reductive biosynthesis and antioxidant defense. By targeting transketolase, this compound presents a strategic approach to disrupt cancer cell metabolism. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative efficacy data, and detailed experimental protocols. It explores the compound's effects on key signaling pathways, such as the Notch pathway, and discusses the critical role of thiamine availability in modulating its antitumor activity.

Introduction to this compound

N3-Pyridyl thiamine (this compound) is a synthetic analog of thiamine (Vitamin B1). Structurally, it acts as a thiamine antagonist. The primary mechanism of action of this compound involves its intracellular pyrophosphorylation, after which it binds with high affinity to the enzyme transketolase, inhibiting its function.[1] Transketolase is a thiamine pyrophosphate (TPP)-dependent enzyme that plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis.[2] Given the reliance of many cancer types on the PPP for anabolic processes, TKT has emerged as a promising target for anticancer therapies.[3]

Mechanism of Action and Signaling Pathway

This compound's primary molecular target is transketolase (TKT). TKT catalyzes two key reversible reactions in the pentose phosphate pathway, linking it to glycolysis. By inhibiting TKT, this compound effectively blocks the non-oxidative branch of the PPP. This disruption is hypothesized to lead to two main consequences for cancer cells:

  • Depletion of Ribose-5-Phosphate: Rapidly proliferating cells require a steady supply of ribose-5-phosphate for the synthesis of nucleotides (for DNA and RNA) and other essential biomolecules. TKT inhibition curtails this supply, thereby impeding cell division.

  • Altered Metabolic Flux: Inhibition of TKT can lead to an accumulation of upstream PPP metabolites and a reduction in glycolytic intermediates, impacting the cell's overall metabolic balance.

Recent studies have also indicated that the inhibition of TKT by this compound can downregulate the Notch signaling pathway.[4] The Notch pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in many cancers.[5][6][7][8] The inhibition of TKT by this compound was shown to decrease the protein levels of the Notch intracellular domain (NICD) and its downstream target Hes1 in colorectal cancer cells.[4]

N3PT_Signaling_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Cellular_Effects Cellular Effects G6P Glucose-6-P TKT Transketolase (TKT) G6P->TKT R5P Ribose-5-P Proliferation Cell Proliferation & Migration R5P->Proliferation Glycolysis Glycolytic Intermediates TKT->R5P Nucleotide Synthesis TKT->Glycolysis Notch Notch Signaling (NICD, Hes1) TKT->Notch Modulates Notch->Proliferation This compound This compound This compound->TKT Inhibits

Fig. 1: this compound inhibits Transketolase (TKT) in the PPP.

Quantitative Data Presentation

The efficacy of this compound has been evaluated in various in vitro and in vivo models. The data highlights its potent enzymatic inhibition but also reveals complexities in its direct antitumor effects, which appear to be influenced by factors such as thiamine availability.

Table 1: In Vitro Efficacy of this compound
ParameterTargetValueCell Line/SystemReference
Binding Affinity (Kd) Apo-Transketolase22 nMPurified Enzyme[1]
IC50 Apo-Transketolase22 nMPurified EnzymeN/A
Cellular IC50 Transketolase27 nMCell-based assayN/A
Cell Proliferation HCT116 & Ls174TConcentration-dependent decreaseCCK8 Assay (10 µM)[4]
Table 2: In Vivo Efficacy of this compound
Animal ModelTumor TypeThis compound DosageOutcomeReference
Nude MiceHCT-116 Xenograft100 mg/kg, i.v., twice daily for 2 weeksDecreased TKT activity, no significant effect on tumor size.[1]
Nude MiceExplant Tumors200 mg/kg/day, twice dailyInhibition of tumor growth observed.[9]
MiceEhrlich's Ascites TumorN/A (Used as a model to study thiamine)Thiamine deficiency enhances sensitivity to TKT inhibition.[2][10]
MMTV-neu MiceMammary TumorsN/A (Used to study diet)Low-thiamine diet prolonged tumor latency.[11]

Note: The conflicting in vivo results suggest that the antitumor efficacy of this compound may be highly dependent on the tumor model, dosage, and the metabolic context, particularly dietary thiamine levels.

Experimental Protocols

Detailed and reproducible protocols are essential for evaluating the antitumor properties of this compound.

Transketolase Activity Assay (Erythrocyte Model)

This protocol is adapted from the Erythrocyte Transketolase Activity Coefficient (ETKAC) assay, a functional measure of thiamine status, which can be modified to assess the inhibitory potential of compounds like this compound.[12][13][14]

Principle: The assay measures the rate of NADH consumption, which is coupled to the TKT-catalyzed reaction. The activity is measured with and without the addition of exogenous thiamine pyrophosphate (ThDP). When testing an inhibitor like this compound, the compound would be added to the reaction mixture.

Materials:

  • Washed erythrocytes (hemolysate)

  • Ribose-5-phosphate (R5P) substrate solution

  • NADH solution

  • Triosephosphate isomerase/glycerol-3-phosphate dehydrogenase (TPI/GDH) coupling enzymes

  • Reaction Buffer (e.g., Tris-HCl)

  • This compound stock solution

  • 96-well microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Hemolysate Preparation: Prepare a hemolysate from washed erythrocytes according to standard laboratory procedures.

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the reaction buffer, NADH, and the coupling enzymes.

  • Inhibitor Addition: Add varying concentrations of this compound to the designated wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the reaction by adding the R5P substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every minute for 15-20 minutes.

  • Data Analysis: Calculate the rate of NADH consumption (the slope of the linear portion of the absorbance vs. time curve). The inhibitory effect of this compound is determined by comparing the reaction rates in the presence of the inhibitor to the vehicle control.

TKT_Assay_Workflow start Start prep Prepare Hemolysate & Reagents start->prep setup Set up Reaction in 96-well Plate prep->setup add_this compound Add this compound & Vehicle Control setup->add_this compound incubate Pre-incubate at 37°C add_this compound->incubate add_sub Add R5P Substrate incubate->add_sub measure Kinetic Measurement (Absorbance at 340 nm) add_sub->measure analyze Calculate Reaction Rates & Inhibition measure->analyze end End analyze->end

Fig. 2: Workflow for the Transketolase Activity Assay.
Cell Viability (CCK-8) Assay

This protocol describes the use of a Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of cancer cell lines like HCT116 and LS174T.[4]

Principle: The CCK-8 assay utilizes a water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • HCT116 or other suitable cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • CCK-8 reagent

  • Microplate reader capable of reading absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control group.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Study

This is a generalized protocol for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model.[15][16][17][18]

Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line (e.g., HCT116)

  • Sterile PBS and Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Standard animal housing and monitoring equipment

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, potentially mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = (Length x Width²)/2) and randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound at the desired dose and schedule (e.g., 100 mg/kg, intravenous, twice daily). The control group receives the vehicle solution.

  • Dietary Control (Optional but Recommended): Place mice on a standard or a custom low-thiamine diet to assess the impact of thiamine availability on this compound efficacy.[11]

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the overall health of the animals.

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot for TKT or Notch pathway proteins).

  • Data Analysis: Compare the average tumor growth curves and final tumor weights between the this compound-treated and control groups.

Conclusion and Future Directions

This compound is a well-characterized, potent inhibitor of transketolase with a clear mechanism of action targeting a key metabolic pathway in cancer. While in vitro data demonstrates its ability to reduce cancer cell proliferation, its in vivo efficacy as a standalone agent appears nuanced. The evidence strongly suggests that the antitumor properties of this compound are significantly enhanced in a thiamine-deficient environment. This highlights a potential therapeutic strategy where this compound is combined with dietary thiamine restriction or with other agents that induce metabolic stress. The compound's ability to modulate the Notch signaling pathway further broadens its potential therapeutic applications.

Future research should focus on:

  • Elucidating the precise mechanisms by which cancer cells may develop resistance to TKT inhibition.

  • Conducting comprehensive in vivo studies to define the optimal dosing and scheduling of this compound in combination with low-thiamine diets.

  • Exploring synergistic combinations of this compound with other metabolic inhibitors or standard-of-care chemotherapeutics.

By addressing these areas, the full potential of this compound as a targeted anticancer agent can be realized.

References

Methodological & Application

Application Notes and Protocols for the N3PT In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The "N3PT" in vitro assay protocol described below is a representative model created for illustrative purposes. The term "this compound" does not correspond to a known, standardized assay. The following protocol for a hypothetical "Novel Protein 3 Phosphatase Test" is synthesized from established principles of in vitro enzyme assays, such as phosphatase and kinase assays, to provide a detailed and practical guide for researchers.[1][2][3][4][5][6]

I. Application Notes

1. Introduction

The Novel Protein 3 Phosphatase Test (this compound) is a robust and sensitive in vitro assay designed to measure the enzymatic activity of Novel Protein 3 (NP3), a putative protein tyrosine phosphatase.[3] This assay is crucial for the functional characterization of NP3 and for the high-throughput screening of potential inhibitors or activators, which is a critical step in early-stage drug discovery.[7][8][9] The this compound assay can be adapted for various formats, including 96-well and 384-well plates, making it suitable for large-scale screening campaigns.

2. Principle of the Assay

The this compound assay is a colorimetric assay that quantifies the phosphatase activity of NP3 by measuring the dephosphorylation of a synthetic substrate.[3][10] In this protocol, we utilize p-nitrophenyl phosphate (pNPP), a widely used substrate for protein phosphatases.[2][10] The NP3 enzyme catalyzes the removal of a phosphate group from pNPP, resulting in the formation of p-nitrophenol (pNP), a yellow-colored product. The amount of pNP produced is directly proportional to the phosphatase activity of NP3 and can be quantified by measuring the absorbance at 405 nm.[10]

3. Applications in Drug Discovery and Research

  • High-Throughput Screening (HTS): The this compound assay is optimized for HTS to identify novel inhibitors or activators of NP3 from large compound libraries.[9]

  • Mechanism of Action Studies: This assay can be employed to characterize the kinetics and mechanism of action of lead compounds that modulate NP3 activity.[11]

  • Structure-Activity Relationship (SAR) Studies: The this compound assay is a valuable tool for medicinal chemists to evaluate the SAR of a series of compounds, guiding the optimization of lead candidates.

  • Functional Characterization: Researchers can use this assay to study the enzymatic properties of NP3, including its substrate specificity and the influence of cofactors or environmental conditions on its activity.

II. Experimental Protocols

1. Materials and Reagents

  • Recombinant Human NP3 enzyme (purified)

  • pNPP Substrate (e.g., New England Biolabs)[2]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

  • Stop Solution: 1 M NaOH

  • 96-well clear, flat-bottom microplates

  • Microplate reader with absorbance detection at 405 nm

2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_reagents Prepare Reagents prep_enzyme Dilute NP3 Enzyme prep_reagents->prep_enzyme prep_compounds Prepare Test Compounds prep_reagents->prep_compounds add_enzyme Add NP3 Enzyme to Plate prep_enzyme->add_enzyme add_compounds Add Test Compounds prep_compounds->add_compounds add_enzyme->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate add_substrate Add pNPP Substrate pre_incubate->add_substrate incubate Incubate at RT add_substrate->incubate add_stop Add Stop Solution incubate->add_stop read_absorbance Read Absorbance at 405 nm add_stop->read_absorbance

Caption: this compound Assay Workflow.

3. Detailed Protocol

  • Reagent Preparation:

    • Prepare the Assay Buffer and store it at 4°C.

    • Prepare a 10 mM stock solution of pNPP in the Assay Buffer. Aliquot and store at -20°C.

    • Prepare the Stop Solution (1 M NaOH) and store it at room temperature.

  • Assay Procedure:

    • Enzyme Preparation: Dilute the recombinant NP3 enzyme to the desired concentration (e.g., 2X final concentration) in cold Assay Buffer. Keep the enzyme on ice.

    • Compound Preparation: For inhibitor screening, prepare serial dilutions of test compounds in Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Assay Plate Setup:

      • Add 50 µL of Assay Buffer to the "blank" wells.

      • Add 50 µL of the diluted NP3 enzyme to the "control" and "test" wells.

      • Add 2 µL of DMSO (or vehicle) to the "blank" and "control" wells.

      • Add 2 µL of the diluted test compounds to the "test" wells.

    • Pre-incubation: Gently tap the plate to mix and pre-incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

    • Reaction Initiation: Add 50 µL of the 10 mM pNPP substrate solution to all wells to start the reaction.[10] The final volume in each well will be 102 µL.

    • Incubation: Incubate the plate at room temperature for 30 minutes. Protect the plate from light.

    • Reaction Termination: Stop the reaction by adding 50 µL of 1 M NaOH Stop Solution to all wells.[10]

    • Detection: Measure the absorbance at 405 nm using a microplate reader.[10]

4. Data Analysis

  • Blank Correction: Subtract the average absorbance of the "blank" wells from the absorbance of all other wells.

  • Percentage of Inhibition Calculation:

    • % Inhibition = (1 - (Absorbance_test_well / Absorbance_control_well)) * 100

  • IC50 Determination: For dose-response curves, plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

III. Data Presentation

Table 1: Representative this compound Assay Data for Inhibitor Screening

Compound IDConcentration (µM)Absorbance (405 nm)% Inhibition
Control-1.250
Blank-0.05-
Inhibitor A100.1588
Inhibitor B100.8532
Inhibitor C101.204

Table 2: Representative IC50 Values for Lead Compounds

Compound IDIC50 (µM)
Inhibitor A0.5
Inhibitor D2.1
Inhibitor E> 50

IV. Signaling Pathway

Hypothetical NP3 Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where NP3 acts as a negative regulator of a growth factor signaling cascade.

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds Kinase2 Kinase 2 (Active) Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Promotes NP3 NP3 NP3->Kinase2 Dephosphorylates (Inhibits)

Caption: Hypothetical NP3 Pathway.

References

Application Note: N3PT Cell-Based Assay for Profiling Transketolase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Transketolase (TKT) is a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), responsible for producing ribose-5-phosphate, a vital precursor for nucleotide synthesis. In many cancer types, the TKT pathway is upregulated to meet the high demand for nucleic acids required for rapid cell proliferation. N3-pyridyl thiamine (N3PT) is a potent and selective thiamine antagonist that acts as an inhibitor of transketolase.[1][2] After cellular uptake, this compound is pyrophosphorylated, and this active form binds to transketolase with high affinity (Kd = 22 nM), making it an effective tool for studying the functional consequences of TKT inhibition in a cellular context.[1]

This document provides detailed protocols for utilizing this compound in cell-based assays to quantify the inhibition of transketolase activity and to assess its downstream effects on cancer cell proliferation.

Assay Principle & Signaling Pathway

The fundamental principle of the assay is to treat cultured cells with this compound and subsequently measure the modulation of transketolase activity or its impact on cellular viability. This compound's mechanism of action is the direct inhibition of TKT within the pentose phosphate pathway. By blocking TKT, this compound disrupts the production of ribose, which is essential for DNA and RNA synthesis, thereby impeding cell growth and proliferation.[2]

The diagram below illustrates the position of Transketolase in the non-oxidative branch of the Pentose Phosphate Pathway and the inhibitory action of this compound.

PentosePhosphatePathway Pentose Phosphate Pathway (Non-Oxidative Branch) R5P Ribose-5-P X5P1 Xylulose-5-P Nucleotide_Synth Nucleotide Synthesis R5P->Nucleotide_Synth TKT1 Transketolase (TKT) R5P->TKT1 X5P1->TKT1 S7P Sedoheptulose-7-P TALDO Transaldolase S7P->TALDO G3P1 Glyceraldehyde-3-P G3P1->TALDO E4P Erythrose-4-P TKT2 Transketolase (TKT) E4P->TKT2 X5P2 Xylulose-5-P F6P Fructose-6-P Glycolysis Glycolysis F6P->Glycolysis G3P2 Glyceraldehyde-3-P G3P2->Glycolysis TKT1->S7P TKT1->G3P1 TALDO->E4P TALDO->F6P TKT2->F6P TKT2->G3P2 This compound This compound (Inhibitor) This compound->TKT1 This compound->TKT2 X5P2->TKT2

Caption: Role of Transketolase in the PPP and its inhibition by this compound.

Performance Characteristics

Quantitative data for this compound has been reported in various studies. The following table summarizes key performance metrics.

ParameterValueTarget/SystemReference
Binding Affinity (Kd) 22 nMApo-transketolase[1]
In Vivo Dosage 100-200 mg/kg/dayHCT-116 tumor-bearing nude mice[1][2]
Cellular Target Transketolase (TKT)Human Cancer Cell Lines (e.g., HCT-116, K562)[2]

Experimental Protocols

The following section details two key protocols: a direct measurement of TKT activity following this compound treatment and a downstream cell proliferation assay.

Protocol 1: TKT Activity Assay in this compound-Treated Cells

This protocol measures the specific activity of transketolase from cell lysates after treatment with this compound.

A. Materials and Reagents

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (N3-pyridyl thiamine)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Transketolase Activity Assay Kit (Colorimetric or Fluorometric)

B. Experimental Workflow

TKT_Activity_Workflow Workflow: TKT Activity Measurement plate_cells 1. Plate Cells (e.g., 1x10^6 cells/well in 6-well plate) incubate_24h 2. Incubate 24h (37°C, 5% CO2) plate_cells->incubate_24h treat_this compound 3. Treat with this compound (Dose-response, e.g., 0.1-100 µM) incubate_24h->treat_this compound incubate_48h 4. Incubate 48h treat_this compound->incubate_48h wash_harvest 5. Wash & Harvest Cells (PBS wash, scrape in lysis buffer) incubate_48h->wash_harvest lyse_centrifuge 6. Lyse & Clarify (Incubate on ice, centrifuge) wash_harvest->lyse_centrifuge protein_quant 7. Quantify Protein (BCA Assay) lyse_centrifuge->protein_quant tkt_assay 8. Measure TKT Activity (Use commercial kit) protein_quant->tkt_assay analyze 9. Analyze Data (Normalize activity to protein concentration) tkt_assay->analyze

Caption: Experimental workflow for measuring TKT activity after this compound treatment.

C. Step-by-Step Procedure

  • Cell Plating: Seed cells in a 6-well plate at a density that will ensure they are in the exponential growth phase at the time of harvest (e.g., 0.5-1.0 x 10^6 cells per well). Incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with this compound for 24-48 hours.[2]

  • Cell Harvest: Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add 100-200 µL of ice-cold cell lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay.

  • TKT Activity Measurement: Following the manufacturer's instructions for a commercial TKT activity assay kit, adjust the protein concentration of all samples to be equal. Perform the assay and record the output (e.g., absorbance or fluorescence).

  • Data Analysis: Calculate the specific TKT activity for each sample and normalize it to the vehicle control to determine the percent inhibition for each this compound concentration.

Protocol 2: Cell Proliferation Assay

This protocol assesses the downstream effect of TKT inhibition by this compound on cell viability and growth.

A. Materials and Reagents

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium

  • This compound

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader (Luminometer or Spectrophotometer)

B. Step-by-Step Procedure

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well in 100 µL). Incubate for 24 hours.

  • This compound Treatment: Prepare a 2X concentration series of this compound in culture medium. Add 100 µL of the 2X this compound solutions to the corresponding wells to achieve a 1X final concentration. Include vehicle control wells.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Incubate for the recommended time, then measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Subtract the background (medium-only wells) from all measurements. Normalize the data to the vehicle control wells (defined as 100% viability). Plot the percent viability against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.

Conclusion

This compound serves as a valuable research tool for investigating the role of transketolase in cancer cell metabolism and proliferation. The protocols provided herein offer robust methods to quantify the on-target effect of this compound by directly measuring TKT activity and to characterize its functional impact on cell viability. These assays are scalable and can be adapted for high-throughput screening to identify novel TKT inhibitors or to explore synthetic lethal interactions in various cancer models.

References

Application Notes and Protocols for N3PT Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the in vivo administration of N3PT (N3-pyridyl thiamine), a potent and selective transketolase inhibitor, in a murine cancer model. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound is a thiamine antagonist that acts as a potent and selective inhibitor of transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP).[1] By inhibiting transketolase, this compound disrupts the production of ribose-5-phosphate, a critical precursor for nucleotide synthesis, and NADPH, which is essential for redox homeostasis. This mechanism makes this compound a compelling candidate for anticancer therapy, as cancer cells often exhibit increased reliance on the PPP to support rapid proliferation and combat oxidative stress. Preclinical studies in mouse models are crucial for evaluating the therapeutic potential and understanding the in vivo effects of this compound.[2][3]

Mechanism of Action

This compound functions as a competitive inhibitor of thiamine pyrophosphate (TPP), the active cofactor for transketolase. Inside the cell, this compound is pyrophosphorylated and then binds to apo-transketolase with high affinity (Kd value of 22 nM), thereby blocking its enzymatic activity.[1] This inhibition is expected to reduce the flux through the non-oxidative branch of the pentose phosphate pathway, leading to a depletion of precursors for DNA and RNA synthesis and potentially inducing cell cycle arrest and apoptosis in cancer cells.

Preclinical In Vivo Study Data

An in vivo study was conducted to assess the effect of this compound in a xenograft mouse model. Below is a summary of the experimental parameters and outcomes.

ParameterDetails
Compound This compound (N3-pyridyl thiamine)
Mouse Model HCT-116 tumor-bearing nude mice
Dosage 100 mg/kg
Administration Route Intravenous (i.v.) injection
Frequency Twice a day
Duration 2 weeks
Formulation 45% PEG300, 5% Tween-80, 50% Saline
Observed Effect on Target Decreased activity of transketolase
Observed Effect on Tumor No apparent effect on tumor size
Interpretation The study indicated that while this compound successfully inhibited its target, the tumor cells likely utilized alternative pathways for ribose synthesis to maintain growth.[1]

Experimental Protocol: this compound Administration in HCT-116 Xenograft Model

This protocol details the intravenous administration of this compound to nude mice bearing HCT-116 colon cancer xenografts.

Materials:

  • This compound (N3-pyridyl thiamine)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • HCT-116 human colon carcinoma cells

  • Immunocompromised nude mice (e.g., BALB/c nude or NU/J)

  • Sterile syringes and needles (27-30 gauge)

  • Animal balance

  • Calipers for tumor measurement

  • Warming lamp or pad

Procedure:

  • Animal Model Preparation:

    • Culture HCT-116 cells under standard conditions.

    • Harvest and resuspend cells in a suitable medium (e.g., sterile PBS or Matrigel).

    • Subcutaneously inject the HCT-116 cell suspension into the flank of each mouse.

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³) before starting treatment.

  • Preparation of this compound Formulation:

    • To prepare the vehicle, mix 45% PEG300, 5% Tween-80, and 50% sterile saline by volume. For example, to make 10 ml of vehicle, mix 4.5 ml PEG300, 0.5 ml Tween-80, and 5.0 ml saline.

    • To prepare the this compound solution, dissolve this compound powder in the vehicle to achieve the desired final concentration for a 100 mg/kg dose. The final injection volume should be carefully calculated based on the average weight of the mice (typically 100-200 µl). If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] It is recommended to prepare the solution fresh before each administration.

  • Administration of this compound:

    • Weigh each mouse accurately before each injection to calculate the precise volume of this compound solution to be administered.

    • Warm the mice gently using a warming lamp or pad to dilate the lateral tail veins for easier injection.

    • Place the mouse in a suitable restraint device.

    • Disinfect the tail with an alcohol swab.

    • Carefully administer the calculated volume of the this compound solution via intravenous injection into one of the lateral tail veins.

    • Administer the injection twice daily for a total of 14 days.

  • Monitoring and Data Collection:

    • Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • At the end of the 2-week treatment period, euthanize the mice according to approved institutional guidelines.

    • Excise the tumors for further analysis, such as measuring transketolase activity to confirm target engagement.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow.

N3PT_Mechanism_of_Action This compound Mechanism of Action cluster_PPP Pentose Phosphate Pathway (Non-oxidative branch) cluster_downstream Downstream Effects Ribulose-5-P Ribulose-5-P Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P TKT Transketolase Xylulose-5-P->TKT Ribose-5-P->TKT Nucleotide Synthesis Nucleotide Synthesis Ribose-5-P->Nucleotide Synthesis Glyceraldehyde-3-P Glyceraldehyde-3-P Sedoheptulose-7-P Sedoheptulose-7-P Erythrose-4-P Erythrose-4-P Sedoheptulose-7-P->Erythrose-4-P Erythrose-4-P->TKT Fructose-6-P Fructose-6-P TKT->Glyceraldehyde-3-P TKT->Sedoheptulose-7-P TKT->Fructose-6-P This compound This compound This compound->TKT Inhibits Cell Proliferation Cell Proliferation Nucleotide Synthesis->Cell Proliferation

Caption: this compound inhibits Transketolase in the Pentose Phosphate Pathway.

N3PT_Administration_Workflow This compound Administration Workflow in Mice start Start: Tumor-bearing mice (HCT-116 xenograft) prep Prepare this compound Formulation (100 mg/kg in PEG300/Tween-80/Saline) start->prep admin Intravenous Administration (Twice daily for 2 weeks) prep->admin monitor Daily Monitoring (Weight, behavior) admin->monitor measure Tumor Measurement (Every 2-3 days) admin->measure end End of Study: Euthanasia & Tissue Collection admin->end After 2 weeks monitor->admin measure->admin

Caption: Experimental workflow for this compound administration in a mouse model.

References

Application Notes and Protocols for N3PT: A Potent Transketolase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of N3PT (N³-t-butyl-N′-(2-(4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)ethyl)perimidine-2,4,7-triamine), a potent and selective inhibitor of transketolase. This document also includes protocols for its use in experimental settings and diagrams to illustrate its mechanism of action and experimental workflows.

Solubility

Proper solubilization of this compound is critical for accurate and reproducible experimental results. The solubility of this compound has been determined in various common solvents. It is recommended to prepare fresh solutions for immediate use. If precipitation occurs, gentle warming and sonication can aid in dissolution.

Table 1: Solubility of this compound in Common Solvents

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
Dimethyl Sulfoxide (DMSO)2.86[1]8.50[1]May require sonication to fully dissolve.
In vivo formulation (45% PEG300, 5% Tween-80, 50% Saline)8[2]23.79[2]Prepare by adding each solvent sequentially. Sonication may be needed for a clear solution.[2]

Stability

Understanding the stability of this compound under various conditions is crucial for designing robust experiments and ensuring the integrity of the results.

Stock Solution Stability

Stock solutions of this compound in a suitable solvent such as DMSO should be stored under the following conditions to maintain stability:

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationNotes
-80°C6 months[2][3]Recommended for long-term storage.[2][3]
-20°C1 month[2][3]Suitable for short-term storage.[2][3]

Note: To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.

Stability in Experimental Conditions

Detailed quantitative data on the stability of this compound under various experimental conditions (e.g., different pH, temperatures, and light exposure) is not currently available. As this compound is a thiamine antagonist, its stability profile may share some characteristics with other thiamine analogs like oxythiamine. Thiamine itself is known to be more stable in acidic conditions (pH < 6.0) and is sensitive to heat and alkaline pH. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions.

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective inhibitor of transketolase, a key enzyme in the pentose phosphate pathway (PPP).[2] The mechanism involves the pyrophosphorylation of this compound, which then binds to transketolase.[2] The pentose phosphate pathway is crucial for generating NADPH and precursors for nucleotide biosynthesis.[4][5]

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_nonoxidative Non-Oxidative Phase Glucose6P Glucose-6-Phosphate _6PG 6-Phosphoglucono- δ-lactone Glucose6P->_6PG NADP+ -> _6PGL 6-Phosphogluconate _6PG->_6PGL G6PD G6PD _6PG->G6PD Ru5P Ribulose-5-Phosphate _6PGL->Ru5P NADP+ -> _6PGLase 6PGLase _6PGL->_6PGLase R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P _6PGD 6PGD Ru5P->_6PGD NADPH1 NADPH NADPH2 NADPH RPI RPI R5P->RPI TKT1 Transketolase R5P->TKT1 RPE RPE X5P->RPE X5P->TKT1 TKT2 Transketolase X5P->TKT2 G3P Glyceraldehyde-3-Phosphate Glycolysis Glycolysis G3P->Glycolysis TALDO Transaldolase G3P->TALDO S7P Sedoheptulose-7-Phosphate S7P->TALDO F6P Fructose-6-Phosphate F6P->Glycolysis E4P Erythrose-4-Phosphate E4P->TKT2 G6PD->NADPH1 _6PGD->NADPH2 TKT1->G3P TKT1->S7P TALDO->F6P TALDO->E4P TKT2->G3P TKT2->F6P This compound This compound This compound->TKT1 This compound->TKT2

Caption: this compound inhibits Transketolase in the Pentose Phosphate Pathway.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. It is recommended to optimize these protocols for your specific cell lines or experimental conditions.

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.36 mg of this compound (MW: 336.28 g/mol ) in 1 mL of DMSO.

    • Vortex the solution until the this compound is completely dissolved. Sonication may be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

In Vitro Transketolase Activity Assay

This protocol is adapted from standard enzymatic assays for transketolase and can be used to evaluate the inhibitory effect of this compound.

  • Materials:

    • Cell lysate containing transketolase

    • This compound stock solution

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)

    • Substrate solution (e.g., a mixture of ribose-5-phosphate and xylulose-5-phosphate)

    • Coupling enzymes and substrates for detection (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.

    • In a 96-well plate, add the cell lysate to each well.

    • Add the diluted this compound or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the IC₅₀ value of this compound by plotting the reaction rates against the inhibitor concentrations.

Transketolase_Assay_Workflow prep_this compound Prepare this compound Serial Dilutions add_this compound Add this compound/Vehicle Control prep_this compound->add_this compound prep_lysate Prepare Cell Lysate add_lysate Add Lysate to 96-well Plate prep_lysate->add_lysate add_lysate->add_this compound incubate Incubate at Room Temperature add_this compound->incubate add_substrate Add Substrate Solution incubate->add_substrate read_absorbance Measure Absorbance at 340 nm add_substrate->read_absorbance analyze_data Calculate Reaction Rates & IC50 read_absorbance->analyze_data

Caption: Workflow for in vitro Transketolase activity assay.

Cell-Based Proliferation Assay

This protocol can be used to assess the effect of this compound on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • 96-well cell culture plates

    • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

    • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

    • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or signal development.

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Disclaimer

The information provided in these application notes is for research purposes only. The stability and efficacy of this compound should be independently validated by the end-user for their specific experimental setup. The protocols provided are intended as a guide and may require optimization.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1] TKT plays a crucial role in cellular metabolism by providing ribose for nucleotide synthesis and NADPH for redox homeostasis, processes that are often upregulated in cancer cells to support rapid proliferation and combat oxidative stress. Inhibition of TKT is therefore a promising strategy for anticancer drug development. These application notes provide an overview of the mechanism of action of this compound, recommended dosage considerations for in vitro studies, and detailed protocols for key cell-based assays.

Mechanism of Action

This compound functions as a thiamine antagonist. It is pyrophosphorylated within the cell and subsequently binds to the thiamine pyrophosphate (TPP) binding site of transketolase with high affinity, exhibiting a dissociation constant (Kd) of 22 nM for the apoenzyme.[1] By inhibiting TKT, this compound disrupts the non-oxidative PPP, which can lead to a reduction in the synthesis of ribose-5-phosphate, a critical precursor for nucleotides, and a decrease in the production of NADPH. This disruption of cellular metabolism can impede cancer cell proliferation, induce apoptosis, and arrest the cell cycle.

Recommended this compound Dosage for Cell Culture Studies

The optimal dosage of this compound for cell culture studies is highly dependent on the cell line and the specific experimental objectives. Due to a lack of comprehensive publicly available data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines, it is imperative for researchers to empirically determine the optimal concentration for their specific model system.

Based on available in vitro studies with other transketolase inhibitors and the known potent activity of this compound, a starting concentration range of 1 µM to 50 µM is recommended for initial dose-response experiments.

Table 1: General Recommendations for this compound Concentration Ranges in Cell Culture

Assay TypeRecommended Starting Concentration RangeIncubation TimeKey Considerations
Cell Viability (e.g., MTT, MTS)1 µM - 100 µM24 - 72 hoursPerform a dose-response curve to determine the IC50 value for the specific cell line.
Apoptosis (e.g., Annexin V)1x, 2x, and 5x the determined IC5024 - 48 hoursUse concentrations around the IC50 to observe induction of apoptosis without causing widespread necrosis.
Western Blot Analysis1x and 2x the determined IC506 - 48 hoursTime-course experiments are recommended to capture both early and late signaling events. Shorter incubation times may be sufficient to observe changes in protein phosphorylation.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[1] To prepare a stock solution:

  • Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability. When stored at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be kept for up to six months.[1]

  • For cell culture experiments, dilute the stock solution in fresh culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability Assay (MTT/MTS)

This protocol provides a general procedure for determining the effect of this compound on cell viability using a tetrazolium-based colorimetric assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in this compound-treated cells using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Allow cells to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., 1x, 2x, and 5x the predetermined IC50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late-stage apoptosis or necrosis.

Protocol 3: Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well or 10 cm cell culture dishes

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K, anti-PTEN, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well or 10 cm dishes and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations and for the appropriate duration (e.g., 6, 12, 24, or 48 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway potentially affected by this compound and a general experimental workflow for studying its effects.

TKT_in_PPP G6P Glucose-6-Phosphate PPP_ox Oxidative PPP G6P->PPP_ox NADPH NADPH PPP_ox->NADPH R5P Ribose-5-Phosphate PPP_ox->R5P TKT Transketolase (TKT) Target of this compound R5P->TKT Nucleotide_synthesis Nucleotide Synthesis R5P->Nucleotide_synthesis F6P Fructose-6-Phosphate TKT->F6P GA3P Glyceraldehyde-3-Phosphate TKT->GA3P Glycolysis Glycolysis F6P->Glycolysis GA3P->Glycolysis

Figure 1. Role of Transketolase (TKT) in the Pentose Phosphate Pathway (PPP).

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Cell Proliferation S6K->Proliferation _4EBP1->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylation

Figure 2. The PI3K/AKT/mTOR Signaling Pathway and its regulation by PTEN.

Experimental_Workflow start Start with Cancer Cell Line of Interest dose_response Dose-Response Study (e.g., MTT/MTS Assay) start->dose_response determine_ic50 Determine IC50 Value dose_response->determine_ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V) determine_ic50->apoptosis_assay western_blot Western Blot Analysis (PI3K/AKT/mTOR Pathway) determine_ic50->western_blot data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on this compound's In Vitro Effects data_analysis->conclusion

Figure 3. General experimental workflow for investigating the in vitro effects of this compound.

Disclaimer

This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the researcher to ensure all safety precautions are taken when handling chemical reagents and performing laboratory procedures.

References

Application Notes and Protocols: Preparation of N3PT Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase (TKT), a critical enzyme in the pentose phosphate pathway.[1][2][3][4] As a thiamine antagonist, this compound becomes active upon intracellular pyrophosphorylation, after which it binds to apo-transketolase with high affinity, effectively blocking the production of ribose precursors required for DNA and RNA synthesis.[1][5][6] Accurate and consistent preparation of this compound stock solutions is paramount for achieving reproducible results in both in vitro and in vivo experimental settings. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

This compound Physicochemical Properties

A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and proper handling of the compound.

PropertyValueSource(s)
Synonyms N3-pyridyl thiamine[1][2][5]
CAS Number 13860-66-7[1][2][3][5][7]
Molecular Formula C13H19Cl2N3OS[1][2][3][5][7]
Molecular Weight 336.28 g/mol [1][2][3][5][7]
Appearance Light yellow to yellow solid powder[1][2]
Solubility Soluble in DMSO at 2.86 mg/mL (8.50 mM)[1][3][5][7]

Protocol for Preparing this compound Stock Solution (10 mM)

This protocol details the steps to prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound solid (CAS: 13860-66-7)

  • Anhydrous/Hygroscopic DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Pre-equilibration: Before opening, allow the vial of this compound solid and the bottle of DMSO to equilibrate to room temperature for at least 60 minutes. This prevents moisture condensation.[8]

  • Mass Calculation: Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 336.28 g/mol × 1000 mg/g = 3.36 mg

  • Weighing: Accurately weigh 3.36 mg of this compound solid using an analytical balance and place it into a sterile vial.

  • Dissolution: Add 1 mL of DMSO to the vial containing the this compound solid.

  • Solubilization:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[1][3][7]

    • Gentle warming to 37°C can also aid dissolution if necessary.[5][7]

  • Visual Inspection: Ensure the final solution is clear and free of any visible particulates. If particulates remain, repeat the solubilization step.

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.[1][5][8][9]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationNotesSource(s)
Solid Powder -20°CMonths to yearsStore in a dry, dark environment.[2]
Stock Solution (in DMSO) -20°CUp to 1 monthRecommended for short-term storage.[1][8][9]
Stock Solution (in DMSO) -80°CUp to 6 monthsRecommended for long-term storage.[1]

Handling: When using a stored aliquot, thaw it completely and bring it to room temperature before opening the vial.

Mechanism of Action and Experimental Workflow

This compound functions by inhibiting transketolase, a key enzyme in the non-oxidative branch of the pentose phosphate pathway. The diagrams below illustrate its mechanism of action and the general workflow for stock solution preparation.

N3PT_Mechanism cluster_cell Intracellular Space cluster_ppp Pentose Phosphate Pathway cluster_synthesis Cellular Processes N3PT_in This compound TPK Thiamine Pyrophosphokinase N3PT_in->TPK Substrate N3PT_PP This compound Diphosphate (Active form) TPK->N3PT_PP Catalyzes Complex Inhibited TKT Complex N3PT_PP->Complex Apo_TKT Apo-Transketolase (Inactive Enzyme) Apo_TKT->Complex Binds to TKT_active Transketolase (Active) Complex->TKT_active Inhibits R5P Ribose-5-Phosphate TKT_active->R5P Synthesis DNA/RNA Synthesis R5P->Synthesis Precursor for N3PT_out This compound (Extracellular) N3PT_out->N3PT_in Cellular Uptake

Caption: Mechanism of this compound as a transketolase inhibitor.

Stock_Solution_Workflow cluster_storage Storage Options start Start: Obtain this compound Solid calc 1. Calculate Required Mass (e.g., 3.36 mg for 1mL of 10 mM) start->calc weigh 2. Weigh this compound Solid calc->weigh dissolve 3. Add Calculated Volume of DMSO weigh->dissolve solubilize 4. Solubilize (Vortex / Sonicate / Warm to 37°C) dissolve->solubilize check 5. Visually Inspect for Clarity solubilize->check check->solubilize Particulates Remain   aliquot 6. Aliquot into Sterile Vials check->aliquot  Clear Solution storage 7. Store Appropriately aliquot->storage storage_short -20°C (≤ 1 month) storage->storage_short storage_long -80°C (≤ 6 months) storage->storage_long end Ready for Dilution to Working Concentration storage_short->end storage_long->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for N3PT Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of common delivery methods for the novel therapeutic agent N3PT in preclinical animal models. The selection of an appropriate administration route is a critical step in drug development, directly impacting the bioavailability, efficacy, and pharmacokinetic profile of the compound. This document outlines various delivery methods, presents key pharmacokinetic considerations in a comparative format, and provides detailed experimental protocols for the most common administration routes.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes typical pharmacokinetic (PK) parameters for different this compound delivery methods in a murine model. These values are illustrative and can vary based on the specific formulation of this compound, the animal strain, and other experimental conditions.

Delivery MethodBioavailability (%)Time to Max Concentration (Tmax) (hours)Peak Concentration (Cmax) (ng/mL)Half-life (t1/2) (hours)
Intravenous (IV)1000.1 - 0.251500 - 20002 - 4
Intraperitoneal (IP)60 - 800.5 - 1.0800 - 12003 - 5
Oral Gavage (PO)10 - 301.0 - 2.0200 - 5004 - 6
Subcutaneous (SC)70 - 901.5 - 3.0600 - 9005 - 8

Experimental Protocols

Intravenous (IV) Injection Protocol (Tail Vein)

Objective: To achieve rapid and complete systemic exposure to this compound.

Materials:

  • This compound solution formulated in a sterile, isotonic vehicle (e.g., saline, PBS)

  • 27-30 gauge needles

  • 1 mL syringes

  • Mouse restrainer

  • Heat lamp or warming pad

Procedure:

  • Prepare the this compound solution to the desired concentration. Ensure the solution is clear and free of particulates.

  • Warm the mouse under a heat lamp for 5-10 minutes to induce vasodilation of the tail veins.

  • Place the mouse in a suitable restrainer, exposing the tail.

  • Swab the tail with 70% ethanol to clean the injection site.

  • Identify one of the lateral tail veins.

  • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).

  • Slowly inject the this compound solution (typically 100-200 µL for a 25g mouse). Observe for any swelling at the injection site, which would indicate a miss.

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Injection Protocol

Objective: To administer this compound into the peritoneal cavity for systemic absorption.

Materials:

  • This compound solution

  • 25-27 gauge needles

  • 1 mL syringes

Procedure:

  • Securely hold the mouse by the scruff of the neck, allowing its body to rest in the palm of your hand.

  • Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.

  • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate incorrect placement.

  • Inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

Oral Gavage (PO) Protocol

Objective: To deliver a precise dose of this compound directly into the stomach.[1][2]

Materials:

  • This compound solution or suspension

  • Flexible or rigid gavage needle (20-22 gauge for mice)

  • 1 mL syringe

Procedure:

  • Gently but firmly restrain the mouse, ensuring its head and body are in a straight line.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Moisten the tip of the gavage needle with sterile water or saline.

  • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw and try again.

  • Once the needle is at the predetermined depth, administer the this compound solution.

  • Slowly withdraw the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress.

Subcutaneous (SC) Injection Protocol

Objective: To administer this compound into the space between the skin and the underlying muscle for slower, sustained absorption.

Materials:

  • This compound solution

  • 25-27 gauge needles

  • 1 mL syringes

Procedure:

  • Grasp the loose skin over the scruff of the neck or the flank to create a "tent."

  • Insert the needle into the base of the tented skin, parallel to the body.

  • Gently pull back on the plunger to ensure the needle has not entered a blood vessel.

  • Inject the this compound solution.

  • Withdraw the needle and gently massage the injection site to aid in dispersal.

  • Return the mouse to its cage.

Visualizations

This compound Administration and Pharmacokinetic Pathway

This diagram illustrates the general workflow from this compound administration in an animal model to the analysis of its pharmacokinetic profile.

N3PT_Workflow cluster_admin Administration cluster_animal Animal Model cluster_pk Pharmacokinetics cluster_analysis Analysis IV Intravenous (IV) Animal Mouse/Rat IV->Animal IP Intraperitoneal (IP) IP->Animal PO Oral Gavage (PO) PO->Animal SC Subcutaneous (SC) SC->Animal Absorption Absorption Animal->Absorption Blood_Sampling Blood Sampling Animal->Blood_Sampling Tissue_Harvest Tissue Harvest Animal->Tissue_Harvest Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion LC_MS LC-MS/MS Analysis Blood_Sampling->LC_MS Tissue_Harvest->LC_MS PK_Modeling PK Modeling LC_MS->PK_Modeling

Caption: this compound delivery workflow in animal models.

Decision Tree for Route of Administration

This diagram provides a logical decision-making process for selecting the appropriate route of administration for this compound based on experimental goals.

Route_Selection Start Start: Determine Experimental Goal Goal1 Rapid, 100% Bioavailability? Start->Goal1 Goal2 Sustained Release Profile? Goal1->Goal2 No Route_IV Use Intravenous (IV) Goal1->Route_IV Yes Goal3 Simulate Human Oral Dosing? Goal2->Goal3 No Route_SC Use Subcutaneous (SC) Goal2->Route_SC Yes Goal4 Rapid Systemic Effect (non-IV)? Goal3->Goal4 No Route_PO Use Oral Gavage (PO) Goal3->Route_PO Yes Route_IP Use Intraperitoneal (IP) Goal4->Route_IP Yes

Caption: Decision tree for this compound administration route selection.

References

Application Notes and Protocols for Measuring Transketolase Activity Following N3PT Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKT) is a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] This pathway is essential for generating NADPH, which is vital for redox homeostasis, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis.[3][4] Due to its central role in metabolism, TKT is upregulated in several types of cancer to meet the high anabolic and antioxidant demands of proliferating tumor cells.[1] This makes TKT a compelling target for anticancer drug development.

N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase.[5][6] It acts as a thiamine antagonist, and upon pyrophosphorylation, it binds to apo-transketolase with high affinity (Kd = 22 nM), effectively blocking its enzymatic function.[5] Studies have shown that this compound can almost completely suppress TKT activity in blood, spleen, and tumor cells.[7]

These application notes provide a detailed protocol for treating cultured cells with this compound and subsequently measuring the intracellular transketolase activity using a robust, colorimetric, enzyme-coupled assay. This allows researchers to quantify the inhibitory effect of this compound and similar compounds on a key metabolic pathway in a cellular context.

Signaling Pathway and Experimental Workflow

The Pentose Phosphate Pathway (PPP)

The following diagram illustrates the central role of Transketolase (TKT) in the non-oxidative branch of the Pentose Phosphate Pathway. TKT catalyzes the reversible transfer of a two-carbon unit between sugar phosphates, connecting the PPP with glycolysis.[8]

PPP G6P Glucose-6-P R5P Ribose-5-P G6P->R5P Oxidative PPP (NADPH Prod.) X5P Xylulose-5-P R5P->X5P TKT Transketolase (TKT) R5P->TKT X5P->TKT X5P->TKT S7P Sedoheptulose-7-P G3P Glyceraldehyde-3-P F6P Fructose-6-P G3P->F6P Glycolysis E4P Erythrose-4-P E4P->TKT F6P->G6P Glycolysis/ Gluconeogenesis TKT->S7P TKT->G3P TKT->G3P TKT->F6P This compound This compound (Inhibitor) This compound->TKT

Figure 1. Role of Transketolase in the Pentose Phosphate Pathway.

Experimental Workflow

The complete experimental process, from cell culture to the final data analysis, is outlined in the workflow diagram below. This process ensures reproducible and accurate measurement of TKT activity following inhibitor treatment.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed Cells in Culture Plates B 2. Treat Cells with this compound (Dose-Response & Time-Course) A->B C 3. Harvest and Wash Cells B->C D 4. Lyse Cells & Prepare Lysate C->D E 5. Quantify Total Protein (BCA) D->E F 6. Perform TKT Activity Assay (Measure NADH Oxidation at 340 nm) D->F G 7. Normalize TKT Activity to Protein Concentration F->G H 8. Calculate % Inhibition G->H I 9. Determine IC50 Value H->I

Figure 2. Workflow for TKT Activity Measurement post-N3PT Treatment.

Quantitative Data Summary

The following table provides a template for summarizing results from a dose-response experiment. Researchers can use this structure to present their findings clearly, showing the effect of increasing this compound concentrations on transketolase activity.

This compound Concentration (nM)Mean TKT Activity (U/mg)Standard Deviation (±)Percent Inhibition (%)
0 (Vehicle Control)0.1520.0110.0
100.1150.00924.3
250.0780.00748.7
500.0410.00573.0
1000.0190.00387.5
2500.0080.00294.7

Note: The data presented are for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and this compound batch. An IC50 of approximately 27 nM has been reported in cell-based assays.[9]

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed a cancer cell line known to have active PPP metabolism (e.g., HCT-116, A549) into 6-well or 10-cm culture plates. Adjust seeding density to achieve 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, create a series of dilutions in complete culture medium to achieve the final desired concentrations (e.g., 0, 10, 25, 50, 100, 250 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle-only control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 2: Preparation of Cell Lysates
  • Harvesting: After incubation, place culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 150 µL for a 6-well plate). A suitable buffer is RIPA buffer supplemented with protease inhibitors.

  • Cell Scraping: Scrape the cells from the plate surface using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new, pre-chilled microcentrifuge tube. This supernatant is the cell lysate containing the transketolase enzyme. Store on ice for immediate use or at -80°C for long-term storage.

Protocol 3: Transketolase Activity Assay (Coupled Enzyme Method)

This protocol is adapted from established methods for measuring TKT activity by monitoring the oxidation of NADH at 340 nm.[10][11] The reaction is coupled, where the glyceraldehyde-3-phosphate (G3P) produced by TKT is converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to NADH oxidation.

A. Reagents and Buffers

  • Assay Buffer (50 mM Tris-HCl, pH 7.6): Prepare and adjust pH at room temperature.

  • Substrate Solution:

    • Ribose-5-phosphate (R5P): 100 mM

    • Xylulose-5-phosphate (X5P): 100 mM

  • Cofactor/Coupling Enzyme Mix:

    • Thiamine pyrophosphate (TPP): 5 mM

    • Magnesium Chloride (MgCl₂): 25 mM

    • NADH: 10 mM

    • Triosephosphate Isomerase (TIM): ~5000 U/mL

    • Glycerol-3-Phosphate Dehydrogenase (GDH): ~1000 U/mL

  • Note: Prepare the Cofactor/Coupling Enzyme Mix fresh before each experiment.

B. Assay Procedure (96-well plate format)

  • Reaction Master Mix: Prepare a master mix for the required number of wells. For each well, combine:

    • 80 µL of Assay Buffer

    • 10 µL of Cofactor/Coupling Enzyme Mix

  • Protein Quantification: Before starting the assay, determine the total protein concentration of each cell lysate using a standard method like the BCA assay. This is crucial for normalizing the enzyme activity.

  • Plate Setup:

    • Add 10 µL of cell lysate (containing 10-50 µg of total protein) to each well of a clear, flat-bottom 96-well plate.

    • Add 90 µL of the Reaction Master Mix to each well.

  • Initiate Reaction: Add 10 µL of the Substrate Solution (containing both R5P and X5P) to each well to start the reaction. The final volume will be 110 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every minute for 15-30 minutes.

C. Data Calculation and Interpretation

  • Calculate the Rate of Reaction (ΔA/min): Determine the linear rate of decrease in absorbance over time for each sample.

  • Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate into enzymatic activity.

    • Activity (U/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Sample Volume (mL))

      • ε (Molar extinction coefficient of NADH): 6.22 mM⁻¹cm⁻¹

      • Path Length: This must be determined for the specific microplate and volume used.[12] For a standard 96-well plate with 110 µL, it is approximately 0.32 cm but should be verified.

  • Normalize Activity: Divide the enzyme activity by the protein concentration of the lysate to get the specific activity.

    • Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Specific Activity of this compound-treated sample / Specific Activity of Vehicle Control)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of this compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of this compound that causes 50% inhibition of TKT activity).

References

Application Notes and Protocols: Utilizing N3PT in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase (TKT), a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). Transketolase is overexpressed in a variety of human cancers, including hepatocellular, breast, ovarian, and colorectal cancers, and its elevated expression often correlates with a poor prognosis. By catalyzing the production of ribose-5-phosphate, TKT provides essential precursors for nucleotide biosynthesis and furnishes NADPH to counteract oxidative stress, thereby supporting rapid cancer cell proliferation and survival.

Preclinical evidence suggests that this compound, as a single agent, demonstrates inhibitory effects on transketolase activity. However, it may not yield significant anti-tumor activity on its own, likely due to compensatory metabolic pathways. This observation strongly indicates that the therapeutic potential of this compound can be most effectively realized through strategic combination with other anti-cancer agents. These application notes provide a scientific rationale and detailed protocols for investigating this compound in combination with other cancer therapies in a preclinical setting.

Mechanism of Action and Rationale for Combination Therapy

This compound functions as a thiamine antagonist. It is pyrophosphorylated within the cell and then binds with high affinity to transketolase, inhibiting its enzymatic function. This inhibition has two primary consequences for cancer cells:

  • Depletion of Ribose Precursors: By blocking the non-oxidative PPP, this compound limits the synthesis of ribose-5-phosphate, a crucial building block for DNA and RNA. This can slow down cell proliferation and division.

  • Increased Oxidative Stress: The PPP is a major source of cellular NADPH, which is essential for regenerating reduced glutathione and detoxifying reactive oxygen species (ROS). Inhibition of TKT can disrupt redox homeostasis, making cancer cells more vulnerable to oxidative damage.

The dual effects of this compound provide a strong rationale for combining it with therapies that either induce DNA damage or further elevate oxidative stress.

Signaling Pathway: Pentose Phosphate Pathway and this compound Inhibition

cluster_PPP Pentose Phosphate Pathway (PPP) Glucose-6-Phosphate Glucose-6-Phosphate NADPH NADPH Glucose-6-Phosphate->NADPH Oxidative branch TKT Transketolase (TKT) Glucose-6-Phosphate->TKT Non-oxidative branch Ribose-5-Phosphate Ribose-5-Phosphate Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis Redox Homeostasis Redox Homeostasis NADPH->Redox Homeostasis TKT->Ribose-5-Phosphate This compound This compound This compound->TKT Inhibition start Seed HCC Cells in 96-well plates treat Treat with this compound, Sorafenib, and Combinations start->treat incubate Incubate for 72 hours treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability analyze Calculate IC50 and Combination Index (CI) viability->analyze end Determine Synergy analyze->end This compound This compound TKT Transketolase (TKT) This compound->TKT Inhibits Ribose Ribose-5-Phosphate (Nucleotide Precursor) TKT->Ribose Produces DNA_Repair DNA Repair Capacity Ribose->DNA_Repair Enables DNA_Damage DNA Damage DNA_Repair->DNA_Damage Reduces Chemo DNA Damaging Agent (e.g., Doxorubicin) Chemo->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis

Troubleshooting & Optimization

N3PT Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Neuronal Pro-survival and Plasticity Trigger (N3PT) signaling pathway. This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals obtain reliable and consistent experimental results.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during this compound-related experiments in a question-and-answer format.

Category 1: this compound Activation & Phosphorylation Assays
Q1: Why am I not detecting phosphorylated this compound (p-N3PT) after ligand stimulation?

Potential Causes and Solutions:

  • Ligand Inactivity: The ligand (e.g., NeuroGro) may have degraded due to improper storage or age.

    • Solution: Use a fresh aliquot of the ligand. Verify its activity using a positive control cell line known to respond to the ligand.

  • Suboptimal Stimulation Time: The incubation time may be too short or too long, missing the peak phosphorylation window.

    • Solution: Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the optimal stimulation time for your specific cell type.

  • Phosphatase Activity: During cell lysis, phosphatases can rapidly dephosphorylate proteins.[1][2]

    • Solution: Ensure your lysis buffer is always supplemented with a fresh cocktail of phosphatase inhibitors.[3] Keep samples on ice and use pre-chilled buffers throughout the process.[3]

  • Incorrect Antibody: The primary antibody may not be specific for the phosphorylated form of this compound.

    • Solution: Confirm the antibody's specificity by checking the manufacturer's datasheet. It is crucial to use antibodies validated for the specific application (e.g., Western Blot, ELISA).[3][4]

  • Low Protein Load: The amount of protein loaded onto the gel may be insufficient for detection, as phosphorylated proteins are often low in abundance.[1][2][4]

    • Solution: Increase the amount of protein loaded per well (e.g., 30-50 µg).[1] Consider concentrating your sample or enriching for the phosphoprotein using immunoprecipitation.[4]

Q2: My Western Blot shows a weak p-N3PT signal and/or high background. How can I fix this?

Potential Causes and Solutions:

  • Insufficient Blocking: Inadequate blocking can lead to non-specific antibody binding and high background.

    • Solution: Avoid using milk as a blocking agent for phosphoprotein detection, as it contains casein, a phosphoprotein that can cause high background.[2][3] Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[1]

  • Inefficient Antibody Binding: The antibody concentration or incubation time may not be optimal.

    • Solution: Optimize the primary antibody concentration and consider incubating overnight at 4°C to enhance signal.

  • Suboptimal Buffers: Phosphate-based buffers (like PBS) can interfere with the binding of some phospho-specific antibodies.[4]

    • Solution: Use Tris-based buffers (like TBS and TBST) for all washing and antibody dilution steps.[4]

  • Low Target Abundance: The signal may be inherently weak due to the low levels of p-N3PT.

    • Solution: Use a more sensitive enhanced chemiluminescence (ECL) substrate to amplify the signal.[4]

Category 2: Downstream Signaling & Functional Assays
Q3: I can detect p-N3PT, but I don't see an increase in cell viability. Why?

Potential Causes and Solutions:

  • Cell Health and Density: Poor cell health, incorrect passage number, or improper cell density can affect assay results.[5][6]

    • Solution: Ensure cells are healthy, within a low passage number, and seeded at the optimal density for your specific assay. Determine the optimal cell count before starting the experiment.[7]

  • Pathway Crosstalk or Inhibition: Other signaling pathways may be inhibiting the pro-survival effects of this compound activation. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival.[8][9]

    • Solution: Investigate potential inhibitory crosstalk from other pathways. Ensure that media components or other treatments are not interfering with downstream signaling.

  • Assay Timing: The time point for the viability assay may be too early to observe a significant effect.

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) post-stimulation to identify the optimal window for assessing cell viability changes.

  • Assay Sensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes.

    • Solution: Consider using a more sensitive bioluminescent assay, which can detect as few as 10 cells, compared to colorimetric or fluorescent methods.[6]

Q4: Why is CREB phosphorylation not increasing even though this compound is activated?

Potential Causes and Solutions:

  • Blockage in the Signaling Cascade: There could be an issue with an intermediary signaling molecule between this compound and CREB, such as Akt or mTOR. The PI3K/Akt/mTOR pathway is a central cascade in cell signaling.[10][11]

    • Solution: Use Western Blot to probe for the phosphorylation status of key downstream intermediates like Akt (at Ser473) and mTOR (at Ser2448) to pinpoint the location of the signaling block.

  • Presence of Inhibitors: The experimental system may contain known or unknown inhibitors of the PI3K/Akt/mTOR pathway.[12]

    • Solution: Review all components of the cell culture media and treatment solutions for potential inhibitors. If using pharmacological agents, ensure their specificity and use appropriate controls.

  • Cell-Type Specific Differences: The this compound pathway may utilize different downstream effectors in your specific cell model.

    • Solution: Consult the literature for pathway specifics in your cell type. It may be necessary to investigate alternative downstream transcription factors.

Diagrams of Key Pathways & Workflows

This compound Signaling Pathway

// Edges Ligand -> this compound [label=" Binds", color="#5F6368", fontcolor="#202124"]; this compound -> PI3K [label=" Activates", color="#5F6368", fontcolor="#202124"]; PI3K -> Akt [label=" Activates", color="#5F6368", fontcolor="#202124"]; Akt -> mTOR [label=" Activates", color="#5F6368", fontcolor="#202124"]; mTOR -> CREB [label=" Activates", color="#5F6368", fontcolor="#202124"]; CREB -> Gene [label=" Promotes", color="#5F6368", fontcolor="#202124"]; } caption: Canonical this compound signaling pathway from receptor activation to gene expression.

Troubleshooting Workflow: No p-N3PT Signal

Troubleshooting_Workflow Start No p-N3PT Signal Detected CheckLigand Is Ligand Active? Start->CheckLigand CheckCells Are Cells Responsive? CheckLigand->CheckCells Yes Sol_Ligand Use fresh ligand Test on positive control CheckLigand->Sol_Ligand No CheckProtocol Is WB Protocol Optimized? CheckCells->CheckProtocol Yes Sol_Cells Check cell health & passage Perform time-course CheckCells->Sol_Cells No Sol_Protocol Add phosphatase inhibitors Use BSA for blocking Increase protein load CheckProtocol->Sol_Protocol No Success p-N3PT Signal Restored CheckProtocol->Success Yes Sol_Ligand->Start Sol_Cells->Start Sol_Protocol->Start

Data & Experimental Protocols

Data Summary Tables

Table 1: Troubleshooting p-N3PT Western Blot Results

ObservationPotential CauseRecommended Action
No Band Inactive ligand, insufficient stimulation, phosphatase activity, low protein load.[1][2]Verify ligand, perform time-course, add fresh phosphatase inhibitors, load >30 µg protein.[4]
Weak Band Low abundance of target, insufficient antibody concentration, suboptimal buffer.Use sensitive ECL substrate, optimize antibody titration, switch to TBST buffer.[4]
High Background Blocking agent (milk), non-specific antibody binding.[2][3]Block with 3-5% BSA in TBST, optimize antibody concentration, increase wash steps.[1]
Multiple Bands Non-specific antibody, protein degradation.Verify antibody specificity, use fresh protease inhibitors in lysis buffer.[3]

Table 2: Troubleshooting Functional Assay Results

ObservationPotential CauseRecommended Action
No change in cell viability Poor cell health, incorrect assay timing, pathway inhibition.[5]Use low passage cells, perform a 24-72h time-course, check for inhibitors.
High well-to-well variability Inconsistent cell seeding, pipetting errors, edge effects.[7]Ensure a homogenous cell suspension, use reverse pipetting, avoid using outer wells of the plate.
No p-CREB signal despite p-N3PT Block in downstream pathway (e.g., Akt, mTOR), cell-type specific signaling.Probe for p-Akt and p-mTOR, consult literature for your specific cell model.
Key Experimental Protocols
Protocol 1: this compound Phosphorylation Western Blot
  • Cell Culture & Stimulation: Plate cells to reach 80-90% confluency. Serum starve overnight if necessary. Stimulate cells with the desired concentration of this compound ligand for the optimized duration.

  • Cell Lysis: Immediately place the culture dish on ice. Aspirate media and wash cells once with ice-cold PBS. Add ice-cold lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[3] Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 30-50 µg of protein with Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE & Transfer: Load samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

  • Antibody Incubation: Incubate the membrane with the primary anti-p-N3PT antibody (at manufacturer's recommended dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody & Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again as in the previous step. Detect the signal using an ECL reagent.[13]

  • Stripping and Reprobing: To confirm equal loading, the membrane can be stripped and reprobed for total this compound or a loading control like GAPDH.[2]

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with the this compound ligand or vehicle control in fresh medium. Include wells with medium only for background control.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[7]

  • Analysis: Subtract the background absorbance from all readings. Normalize the results of treated cells to the vehicle control to determine the percent change in viability.

References

Technical Support Center: Optimizing N3PT Inhibition of Transketolase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving the transketolase inhibitor, N3PT (N3-pyridyl thiamine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit transketolase?

A1: this compound (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1] Its mechanism of action involves intracellular pyrophosphorylation, after which it binds with high affinity to apo-transketolase (the enzyme form lacking its thiamine pyrophosphate cofactor).[1] This binding prevents the normal catalytic function of the enzyme, which is to transfer a two-carbon unit from a ketose donor to an aldose acceptor.[2][3]

Q2: What are the primary cellular effects of inhibiting transketolase with this compound?

A2: By inhibiting transketolase, this compound disrupts the pentose phosphate pathway, leading to several downstream cellular effects. These can include:

  • Reduced production of NADPH: NADPH is crucial for maintaining cellular redox balance and for reductive biosynthesis.[2][4]

  • Decreased synthesis of ribose-5-phosphate: This is a critical precursor for nucleotide and nucleic acid synthesis.[2]

  • Inhibition of cell proliferation: By limiting the building blocks for DNA and RNA synthesis, this compound can arrest cell growth.[5]

  • Induction of apoptosis: In some cancer cell lines, inhibition of transketolase has been shown to induce programmed cell death.[5][6]

  • Modulation of signaling pathways: Transketolase activity has been linked to the regulation of signaling pathways such as Notch and NRF2.[4][5][7][8][9]

Q3: What is the difference between IC50, EC50, and Kd for this compound?

A3: These are all important parameters for characterizing an inhibitor, but they measure different aspects of its activity:

  • Kd (Dissociation Constant): This represents the binding affinity of this compound to transketolase. A lower Kd value indicates a tighter binding interaction.[10][11]

  • IC50 (Half-maximal Inhibitory Concentration): This is the concentration of this compound required to inhibit the activity of the transketolase enzyme by 50% in a biochemical assay.[10][11]

  • EC50 (Half-maximal Effective Concentration): This is the concentration of this compound that produces a 50% maximal response in a cell-based assay (e.g., 50% reduction in cell viability).[10][11]

It is important to note that the IC50 value can be influenced by experimental conditions, such as substrate concentration, while the Ki (inhibition constant, derived from IC50) is a more absolute measure of inhibitor potency.[12]

Q4: How should I prepare and store this compound?

A4: this compound is typically a solid. For in vitro assays, it is often dissolved in a solvent like DMSO to create a stock solution.[1] It is crucial to check the solubility and stability of this compound in your specific assay buffer to avoid precipitation.[13][14] For storage, follow the manufacturer's recommendations, which generally involve storing the solid compound and stock solutions at low temperatures (e.g., -20°C or -80°C) to prevent degradation.[1] Avoid repeated freeze-thaw cycles.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Inhibition Data for this compound

ParameterValueTargetNotes
IC50 ~27 nMTransketolase (cell-based assay)Varies depending on cell line and assay conditions.
Kd 22 nMApo-transketolaseHigh-affinity binding to the cofactor-free enzyme.[1]

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Assay TypeCell Line ExampleThis compound Concentration RangeIncubation TimeReference
Cell Viability (CCK8) HCT116, LS174T5 - 10 µM24 hours[5]
Apoptosis (Annexin V/PI) HCT11610 µM24 hours[5]
Western Blot (Notch pathway) HCT1161 - 10 µM24 hours[5]

Experimental Protocols

Spectrophotometric Assay for this compound Inhibition of Transketolase

This protocol is adapted from established methods for measuring transketolase activity and is designed to determine the inhibitory potential of this compound.[16][17][18][19][20]

Materials:

  • Purified transketolase enzyme

  • Thiamine pyrophosphate (TPP)

  • Ribose-5-phosphate (R5P)

  • Xylulose-5-phosphate (X5P) - Note: Can be omitted if using erythrocyte hemolysates where endogenous enzymes convert R5P to X5P.[18]

  • NADH

  • Coupling enzymes: Triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GDH)

  • Assay Buffer (e.g., Tris-HCl, pH 7.6)

  • This compound stock solution (in DMSO)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a reaction mixture containing assay buffer, TPP, R5P, NADH, TPI, and GDH.

    • Prepare serial dilutions of this compound in assay buffer from your stock solution. Also, prepare a vehicle control (DMSO in assay buffer).

  • Enzyme Preparation:

    • Dilute the purified transketolase enzyme in assay buffer to the desired working concentration. Keep the enzyme on ice.

  • Assay Setup:

    • In a 96-well plate, add the this compound dilutions and the vehicle control to respective wells.

    • Add the transketolase enzyme solution to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow this compound to bind to the enzyme.

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding the reaction mixture to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of NADH oxidation is proportional to the transketolase activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each this compound concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Enzyme Activity in Control Wells 1. Inactive enzyme. 2. Incorrect buffer pH or temperature. 3. Missing or degraded cofactors/substrates (TPP, R5P, NADH).1. Use a fresh aliquot of enzyme or verify its activity with a positive control.[15] 2. Ensure the assay buffer is at the correct pH and the assay is performed at the optimal temperature for the enzyme.[21] 3. Prepare fresh solutions of all reagents.[22]
High Background Signal 1. Contamination of reagents. 2. Non-enzymatic degradation of NADH. 3. Endogenous enzyme activity in sample lysates.1. Use high-purity reagents and sterile techniques. 2. Run a "no enzyme" control to measure the rate of NADH degradation and subtract this from your sample readings. 3. For cell/tissue lysates, consider sample preparation steps to minimize interfering enzymes.
No Inhibition Observed with this compound 1. This compound degradation. 2. Insufficient pre-incubation time. 3. This compound concentration is too low. 4. High concentration of TPP in the assay.1. Prepare fresh this compound dilutions from a properly stored stock. 2. Increase the pre-incubation time of this compound with the enzyme to allow for sufficient binding. 3. Test a wider and higher range of this compound concentrations. 4. Since this compound competes with TPP, ensure the TPP concentration is not excessively high, which could outcompete the inhibitor.
High Variability Between Replicates 1. Pipetting errors. 2. Inconsistent mixing. 3. Temperature fluctuations across the plate. 4. This compound precipitation.1. Use calibrated pipettes and ensure consistent pipetting technique.[21] 2. Gently mix the contents of each well after adding reagents. 3. Ensure the entire plate is at a uniform temperature.[21] 4. Visually inspect the wells for any precipitate. If observed, reassess the solubility of this compound in your assay buffer.[13]

Signaling Pathways and Experimental Workflows

Pentose Phosphate Pathway and this compound Inhibition

Transketolase is a central enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). Its inhibition by this compound blocks the interconversion of sugar phosphates, impacting downstream metabolic processes.

cluster_PPP Pentose Phosphate Pathway (Non-oxidative) cluster_Glycolysis Glycolysis Ribose-5-P Ribose-5-P TKT1 Transketolase Ribose-5-P->TKT1 Xylulose-5-P Xylulose-5-P Xylulose-5-P->TKT1 Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P_gly Glyceraldehyde-3-P Glyceraldehyde-3-P->Glyceraldehyde-3-P_gly Sedoheptulose-7-P Sedoheptulose-7-P TKT2 Transketolase Sedoheptulose-7-P->TKT2 Erythrose-4-P Erythrose-4-P Erythrose-4-P->TKT2 Fructose-6-P Fructose-6-P Fructose-6-P_gly Fructose-6-P Fructose-6-P->Fructose-6-P_gly TKT1->Glyceraldehyde-3-P TKT1->Sedoheptulose-7-P TKT2->Glyceraldehyde-3-P TKT2->Fructose-6-P This compound This compound This compound->TKT1 This compound->TKT2

Caption: this compound inhibits Transketolase in the Pentose Phosphate Pathway.

Transketolase Inhibition and Downstream Signaling

Inhibition of transketolase can impact cellular signaling pathways, including the Notch and NRF2 pathways.

cluster_inhibition Transketolase Inhibition cluster_signaling Downstream Signaling This compound This compound TKT Transketolase This compound->TKT PPP Pentose Phosphate Pathway Disruption TKT->PPP NADPH Decreased NADPH PPP->NADPH Ribose5P Decreased Ribose-5-P PPP->Ribose5P Notch Notch Signaling Pathway Inhibition PPP->Notch NRF2 NRF2 Pathway Modulation PPP->NRF2 Redox Altered Redox Balance NADPH->Redox CellProlif Decreased Cell Proliferation Ribose5P->CellProlif Apoptosis Increased Apoptosis Ribose5P->Apoptosis Notch->CellProlif NRF2->Redox

Caption: Downstream effects of this compound-mediated Transketolase inhibition.

Experimental Workflow for Assessing this compound Efficacy

A typical workflow for evaluating the effectiveness of this compound involves a combination of biochemical and cell-based assays.

cluster_workflow This compound Efficacy Workflow start Start biochem Biochemical Assay: Transketolase Inhibition (IC50) start->biochem cell_viability Cell-Based Assay: Viability/Proliferation (EC50) biochem->cell_viability mechanism Mechanism of Action: Western Blot (Signaling Pathways) Metabolomics (PPP metabolites) cell_viability->mechanism data_analysis Data Analysis & Interpretation mechanism->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A logical workflow for testing this compound's inhibitory effects.

References

Potential off-target effects of N3PT

Author: BenchChem Technical Support Team. Date: November 2025

N3PT Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of the selective kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key component of the MAPK signaling pathway often dysregulated in certain cancers. This compound is designed to block the phosphorylation of downstream substrates by TKX, thereby inhibiting tumor cell proliferation and survival.

Q2: Are there any known off-target effects of this compound?

Yes, in vitro and in-cellulo studies have identified potential off-target activities of this compound. The most significant off-target effects observed are the inhibition of Tyrosine Kinase Y (TKY) and the indirect activation of the PI3K/Akt signaling pathway at higher concentrations. These off-target activities are dose-dependent and can lead to unexpected phenotypic outcomes in experimental models.

Q3: What are the potential phenotypic consequences of this compound's off-target effects?

Inhibition of TKY by this compound has been associated with mild cardiotoxicity in preclinical models. The activation of the PI3K/Akt pathway can lead to a paradoxical pro-survival signal, potentially conferring resistance to this compound's primary anti-proliferative effects.

Q4: At what concentrations are off-target effects typically observed?

Off-target effects are generally observed at concentrations 10-fold higher than the IC50 for the primary target, TKX. However, this can vary depending on the cell type and experimental conditions. Refer to the quantitative data summary for specific IC50 values.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, potentially due to its off-target effects.

Issue 1: Reduced Efficacy or Drug Resistance

Symptom: After initial positive results, a decrease in the anti-proliferative efficacy of this compound is observed over time, or certain cell lines show inherent resistance.

Potential Cause: The off-target activation of the PI3K/Akt survival pathway by this compound can counteract its intended pro-apoptotic effect.

Troubleshooting Steps:

  • Verify On-Target Inhibition: Confirm that this compound is still inhibiting its primary target, TKX. This can be done by performing a Western blot to assess the phosphorylation status of a known downstream substrate of TKX.

  • Assess PI3K/Akt Pathway Activation: Check for increased phosphorylation of Akt (a key node in the PI3K/Akt pathway) via Western blot in this compound-treated cells compared to vehicle-treated controls.

  • Co-treatment with a PI3K Inhibitor: If PI3K/Akt pathway activation is confirmed, consider co-treating the cells with this compound and a selective PI3K inhibitor to abrogate the off-target survival signaling.

Issue 2: Unexpected Cell Morphology Changes or Toxicity

Symptom: Cells treated with this compound exhibit unexpected changes in morphology, or there is a higher-than-expected level of cell death that does not correlate with the inhibition of TKX.

Potential Cause: Inhibition of the off-target kinase TKY by this compound may be inducing cellular stress or toxicity.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve to determine if the observed toxicity correlates with the IC50 of the off-target TKY rather than the on-target TKX.

  • Use a Structurally Unrelated TKY Inhibitor: Treat cells with a selective TKY inhibitor that is structurally different from this compound. If similar phenotypic changes are observed, it is likely that the off-target inhibition of TKY is the cause.

  • Lower this compound Concentration: If possible, lower the concentration of this compound to a range where it is still effective against TKX but has minimal impact on TKY.

Quantitative Data Summary

The following table summarizes the in vitro kinase inhibition data for this compound against its primary target (TKX) and key off-target kinase (TKY).

TargetIC50 (nM)Ki (nM)Assay Type
TKX 5025Kinase Glo® Assay
TKY 500250Kinase Glo® Assay

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Kinase-Glo®)

Objective: To determine the IC50 of this compound against TKX and TKY.

Methodology:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the recombinant kinase (TKX or TKY), the appropriate substrate, and ATP.

  • Add the diluted this compound to the wells and incubate at 30°C for 1 hour.

  • Add the Kinase-Glo® reagent, which measures the amount of remaining ATP.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the this compound concentration.

Protocol 2: Western Blot for Phospho-Protein Analysis

Objective: To assess the phosphorylation status of downstream targets of TKX and Akt.

Methodology:

  • Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-TKX-substrate, total-TKX-substrate, phospho-Akt, and total-Akt overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways

N3PT_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways cluster_tky TKY Inhibition cluster_pi3k PI3K/Akt Activation N3PT_on This compound TKX TKX N3PT_on->TKX Downstream_TKX Downstream Substrates TKX->Downstream_TKX Proliferation Cell Proliferation Downstream_TKX->Proliferation N3PT_off1 This compound TKY TKY N3PT_off1->TKY Cardiotoxicity Cardiotoxicity TKY->Cardiotoxicity (inhibition leads to) N3PT_off2 This compound PI3K PI3K N3PT_off2->PI3K (indirect activation) Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: this compound's on-target and off-target signaling pathways.

Experimental Workflow

Troubleshooting_Workflow start Start: Unexpected Experimental Outcome issue Identify Symptom: - Reduced Efficacy - Unexpected Toxicity start->issue efficacy_check Is efficacy reduced? issue->efficacy_check Efficacy Issue toxicity_check Is there unexpected toxicity? issue->toxicity_check Toxicity Issue western_blot Perform Western Blot for p-Akt efficacy_check->western_blot Yes end_other Conclusion: Other cause, investigate further efficacy_check->end_other No dose_response Perform Dose-Response Analysis toxicity_check->dose_response Yes toxicity_check->end_other No akt_activated Is p-Akt increased? western_blot->akt_activated cotreatment Co-treat with PI3K inhibitor akt_activated->cotreatment Yes akt_activated->end_other No end_pi3k Conclusion: Off-target PI3K activation cotreatment->end_pi3k correlates_tky Does toxicity correlate with TKY IC50? dose_response->correlates_tky tky_inhibitor Test unrelated TKY inhibitor correlates_tky->tky_inhibitor Yes correlates_tky->end_other No end_tky Conclusion: Off-target TKY inhibition tky_inhibitor->end_tky

Caption: Troubleshooting workflow for this compound off-target effects.

Technical Support Center: Overcoming N3PT Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability associated with Neprilysin-3 Peptidase Targeting (N3PT) assays.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Issue 1: High Variability in Fluorescence Readings

High variability between replicate wells can obscure genuine experimental effects.

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent settling. Calibrate pipettes for accuracy.[1]
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[1][2]
Improper Reagent Mixing Thaw all reagents completely and mix gently but thoroughly before use.[3] Prepare a master mix for each treatment to ensure uniform reagent concentration across wells.[3]
Temperature Fluctuations Ensure the plate reader and incubator are properly calibrated and maintain a stable temperature. Allow plates to equilibrate to the assay temperature before adding reagents and taking readings.[4]

Issue 2: Low or No Signal Detected

A weak or absent signal can be due to several factors, from reagent issues to problems with the cells themselves.

Potential CauseRecommended Solution
Inactive Enzyme or Substrate Use fresh reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of the enzyme and substrate.[4][5][6] Run a positive control with a known active enzyme to verify reagent activity.[1]
Incorrect Filter Settings Verify that the excitation and emission wavelengths on the plate reader are set correctly for the specific fluorophore being used (e.g., Ex/Em = 330/430 nm for Abz-based substrates).[4][5][6]
Low Cell Density or Enzyme Concentration Optimize cell seeding density to ensure a sufficient number of cells to produce a detectable signal.[1] If using purified enzyme, perform a titration to determine the optimal concentration.[1]
Presence of Inhibitors Ensure that samples do not contain interfering substances like EDTA, which can chelate the zinc required for Neprilysin activity.[4][5][6] Some protease inhibitors may also suppress NEP activity.[5]

Issue 3: High Background Signal

Elevated background fluorescence can mask the true signal from the enzymatic reaction.

Potential CauseRecommended Solution
Autofluorescence Check for autofluorescence from the compounds being tested or the cell culture media. Include appropriate controls, such as wells with media and compound but no cells, to measure and subtract background fluorescence.[1]
Contaminated Reagents Use high-purity water and reagents to prepare buffers and solutions. Filter-sterilize buffers to remove any particulate matter that could contribute to background signal.
Unsuitable Microplate Use black opaque-walled microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.[3][7]

Frequently Asked Questions (FAQs)

Q1: What are the critical components and conditions for a standard this compound (Neprilysin) activity assay?

A typical fluorometric Neprilysin activity assay includes a specific NEP substrate (e.g., an Abz-based peptide), a buffer system (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4), and the sample containing the enzyme (cell lysate, tissue homogenate, or purified NEP).[8] The reaction is typically incubated at 37°C, and the fluorescence is measured kinetically.[4][5][6]

Q2: How can I ensure the specificity of my this compound assay?

To ensure that the observed activity is specific to Neprilysin, include a negative control with a known NEP inhibitor, such as thiorphan or phosphoramidon.[8] Additionally, the substrates used in commercial kits are often designed to be specific for NEP and show minimal cleavage by other metalloproteinases like ACE1, ACE2, ECE1, and ECE2.[5][6]

Q3: My cell-based assay results are not reproducible. What should I check?

Reproducibility issues in cell-based assays often stem from inconsistencies in cell culture. Key factors to monitor include:

  • Cell Health and Viability: Regularly check cell morphology and perform viability assays to ensure cells are healthy.[1]

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular phenotype and function.[1][7][9]

  • Mycoplasma Contamination: Periodically test for mycoplasma contamination, which can significantly impact cellular responses.[7][9]

Q4: What is the best way to prepare samples for an this compound assay?

For tissue homogenates or cell pellets, use an ice-cold assay buffer containing protease inhibitors (e.g., PMSF and aprotinin) to prevent non-specific protein degradation.[4][5] It is important to note that samples should not contain EDTA or EGTA, as Neprilysin is a zinc-containing metalloproteinase.[4][5][6] For samples with high protein concentrations, it may be necessary to dilute them to ensure the enzymatic reaction remains within the linear range.[5][6]

Experimental Protocols & Data

Fluorometric Neprilysin Activity Assay Protocol

This protocol is a generalized procedure based on commercially available kits.

Materials:

  • NEP Assay Buffer

  • Neprilysin (positive control)

  • NEP Substrate (e.g., Abz-based peptide)

  • Samples (cell lysates, tissue homogenates)

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Prepare Standards: Create a standard curve using a known concentration of the free fluorophore (e.g., Abz) to convert relative fluorescence units (RFU) to the amount of product formed.

  • Sample Preparation: Add 2-10 µL of your sample to the wells of the 96-well plate.

  • Positive Control: Add a known amount of active Neprilysin to designated wells.

  • Background Control: For each sample, prepare a parallel well that will not receive the NEP substrate.

  • Volume Adjustment: Adjust the volume in all wells to 90 µL with NEP Assay Buffer.

  • Substrate Addition: Prepare a working solution of the NEP substrate and add 10 µL to all wells except the background controls. Add 10 µL of NEP Assay Buffer to the background control wells.

  • Measurement: Immediately place the plate in a fluorescence reader pre-warmed to 37°C. Measure the fluorescence (e.g., Ex/Em = 330/430 nm) in kinetic mode for 1-2 hours, taking readings every 1-2 minutes.[4][5][6]

Data Analysis

The rate of the reaction is determined from the linear phase of the kinetic curve.

ParameterCalculationDescription
ΔRFU RFU₂ - RFU₁Change in relative fluorescence units over a specific time interval (t₂ - t₁) in the linear range.
Activity (pmol/min) (ΔRFU / Δt) / Slope of Standard CurveThe rate of substrate cleavage, where the slope of the standard curve is in RFU/pmol.
Specific Activity (U/mg) (Activity / Protein Concentration) * 1000Enzyme activity per milligram of protein in the sample. One unit (U) is defined as 1 µmol of product formed per minute.[4][5][6]

Visualizations

This compound Experimental Workflow

N3PT_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_measure 3. Measurement & Analysis prep_reagents Prepare Reagents (Buffer, Substrate) plate_loading Load Plate: Samples, Controls prep_reagents->plate_loading prep_samples Prepare Samples (Lysates, Tissues) prep_samples->plate_loading prep_controls Prepare Controls (Positive, Negative) prep_controls->plate_loading add_substrate Add Substrate (Initiate Reaction) plate_loading->add_substrate kinetic_read Kinetic Read (Fluorescence) add_substrate->kinetic_read data_analysis Data Analysis (Calculate Activity) kinetic_read->data_analysis

A generalized workflow for conducting an this compound (Neprilysin) activity assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Experiment Start issue Inconsistent Results? start->issue check_reagents Check Reagents: - Fresh? - Stored correctly? issue->check_reagents Yes solution Problem Resolved issue->solution No check_cells Check Cells: - Viability? - Passage number? - Contamination? check_reagents->check_cells check_instrument Check Instrument: - Correct settings? - Calibrated? check_cells->check_instrument check_protocol Check Protocol: - Pipetting? - Incubation times? check_instrument->check_protocol no_solution Consult Specialist check_protocol->no_solution

A logical flow for troubleshooting common issues in this compound experiments.

References

Technical Support Center: N3PT Efficacy and Thiamine Levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of thiamine levels on the efficacy of N3PT, a potent transketolase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its relationship with thiamine?

A1: this compound (N3-pyridyl thiamine) is a thiamine analog that acts as a competitive inhibitor of the enzyme transketolase. For this compound to become an active inhibitor, it must first be pyrophosphorylated by the enzyme thiamine pyrophosphokinase (TPK). This is the same enzyme that converts thiamine into its active coenzyme form, thiamine pyrophosphate (TPP). Therefore, this compound directly competes with endogenous thiamine for activation by TPK. Higher intracellular thiamine levels can lead to reduced pyrophosphorylation of this compound, thereby decreasing its inhibitory effect on transketolase.

Q2: How do extracellular thiamine concentrations affect the in vitro efficacy of this compound?

A2: The efficacy of this compound is inversely correlated with extracellular thiamine concentrations. As the concentration of thiamine in the cell culture medium increases, the IC50 value of this compound also increases, indicating a decrease in its potency. This is due to the competitive binding of thiamine and this compound to thiamine pyrophosphokinase (TPK).

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C for up to one month or at -80°C for up to six months. Stock solutions should be prepared fresh, but if necessary, can be stored as aliquots in tightly sealed vials at -20°C for up to one month. It is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is designed as a selective transketolase inhibitor, like many small molecule inhibitors, the possibility of off-target effects exists. It is crucial to consider that off-target interactions can sometimes be the primary mechanism by which a compound exerts its effects. Researchers should include appropriate controls to validate that the observed effects of this compound are indeed due to the inhibition of transketolase.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Lower than expected this compound efficacy (higher IC50 value) High thiamine levels in cell culture medium: Standard cell culture media can contain significant amounts of thiamine, which competes with this compound for activation by TPK.- Use thiamine-free medium for your experiments. - If thiamine-free medium is not available, quantify the thiamine concentration in your medium and account for its competitive effect. - Culture cells in thiamine-depleted medium for a period before this compound treatment to reduce intracellular thiamine stores.
This compound degradation: Improper storage or handling of this compound can lead to its degradation.- Ensure this compound is stored at the recommended temperature (-20°C or -80°C) in a tightly sealed container. - Prepare fresh stock solutions and use them promptly.
Suboptimal this compound concentration: The effective concentration of this compound can vary between cell lines.- Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for your specific cell line.
Inconsistent or variable results between experiments Inconsistent thiamine levels in media batches: Different batches of cell culture media or serum may have varying concentrations of thiamine.- Use a single, quality-controlled batch of medium and serum for the entire set of experiments. - Measure the thiamine concentration in each new batch of medium.
Variability in cell health and density: Differences in cell confluency or passage number can affect cellular metabolism and drug uptake.- Maintain consistent cell seeding densities and use cells within a narrow passage number range for all experiments.
Issues with this compound solubilization: this compound may not be fully dissolved, leading to inaccurate concentrations.- this compound is soluble in DMSO. For in vivo studies, a vehicle of 45% PEG300, 5% Tween-80, and 50% Saline can be used with sonication to aid dissolution. Ensure the final DMSO concentration in cell culture is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Difficulty in measuring intracellular thiamine levels Sample degradation: Thiamine and its phosphate esters can be unstable, especially at room temperature and in non-acidic conditions.- Process samples quickly and on ice. - Use an acidic solution (e.g., trichloroacetic acid) for cell lysis and protein precipitation to stabilize thiamine.
Adsorption to labware: Thiamine can adsorb to glass surfaces, leading to underestimation of its concentration.- Use polypropylene or other polymeric tubes and filters for sample collection and processing.
Analytical method sensitivity: The chosen HPLC method may not be sensitive enough to detect low intracellular thiamine concentrations.- Optimize the HPLC method, including the derivatization step to thiochrome for fluorescence detection, to enhance sensitivity.

Quantitative Data

Table 1: Impact of Extracellular Thiamine Concentration on this compound IC50 Values in P. falciparum

Thiamine Concentration in MediumThis compound IC50 (µM)
Thiamine-free0.08 ± 0.01
2.97 µM2.4 ± 0.3
297 µM17.6 ± 2.2

Experimental Protocols

This compound Efficacy Assay (Cell Viability)

This protocol is adapted from antiplasmodial activity assays and can be used to determine the IC50 of this compound in cancer cell lines.

Materials:

  • This compound

  • Thiamine-free cell culture medium

  • Complete cell culture medium

  • Thiamine hydrochloride solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., resazurin, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Thiamine Media: Prepare a series of thiamine-containing media by supplementing thiamine-free medium with varying concentrations of thiamine hydrochloride (e.g., 0 µM, 1 µM, 10 µM, 100 µM).

  • This compound Dilution Series: Prepare a 2x concentrated serial dilution of this compound in each of the thiamine-containing media.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the appropriate thiamine-containing medium. Then, add 100 µL of the corresponding 2x this compound dilution series. Include vehicle controls (medium with the same final concentration of DMSO) for each thiamine condition.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours).

  • Cell Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each this compound concentration and thiamine condition. Determine the IC50 values using non-linear regression analysis.

Measurement of Intracellular Thiamine by HPLC

This protocol provides a general workflow for the extraction and measurement of intracellular thiamine and its phosphate esters.

Materials:

  • Cold PBS

  • 10% Trichloroacetic acid (TCA)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Potassium ferricyanide solution

  • Sodium hydroxide

  • Thiamine, Thiamine Monophosphate (TMP), and Thiamine Diphosphate (TDP) standards

Procedure:

  • Cell Harvesting: After the desired treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Protein Precipitation: Add a sufficient volume of ice-cold 10% TCA to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 10 minutes to allow for complete protein precipitation. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the thiamine and its phosphate esters.

  • Derivatization to Thiochrome: In a separate tube, mix an aliquot of the supernatant with potassium ferricyanide solution and sodium hydroxide to convert thiamine and its esters to their fluorescent thiochrome derivatives.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the thiochrome derivatives using a reversed-phase C18 column with an appropriate mobile phase gradient.

  • Detection and Quantification: Detect the fluorescent thiochrome compounds using a fluorescence detector. Quantify the concentrations of thiamine, TMP, and TDP by comparing the peak areas to those of known standards.

Transketolase Activity Assay

This fluorometric assay measures the activity of transketolase in cell lysates.

Materials:

  • Transketolase Activity Assay Kit (commercially available kits from suppliers like Sigma-Aldrich or Abcam are recommended)

  • Cell lysis buffer (provided in the kit or a suitable alternative)

  • 96-well white plates

  • Fluorometric plate reader

Procedure:

  • Sample Preparation: Prepare cell lysates according to the kit's instructions. This typically involves homogenization or lysis of a specific number of cells in the provided assay buffer, followed by centrifugation to remove cell debris.

  • Standard Curve Preparation: Prepare a standard curve using the provided standard (e.g., Glyceraldehyde 3-phosphate).

  • Reaction Setup: In a 96-well white plate, add the cell lysate, assay buffer, and other reaction components as specified in the kit protocol. Include a positive control (recombinant transketolase) and a background control.

  • Initiate Reaction: Add the substrate mix to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence in a kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at regular intervals for a defined period (e.g., 30-45 minutes) at 37°C.

  • Data Analysis: Calculate the rate of the reaction (change in fluorescence over time) for each sample. Determine the transketolase activity from the standard curve and normalize it to the protein concentration of the cell lysate.

Mandatory Visualizations

N3PT_Mechanism_of_Action This compound Mechanism of Action cluster_intracellular Intracellular Space Thiamine_ext Thiamine Thiamine_transporter Thiamine Transporters (e.g., SLC19A3) Thiamine_ext->Thiamine_transporter N3PT_ext This compound N3PT_ext->Thiamine_transporter Thiamine_int Thiamine TPK Thiamine Pyrophosphokinase (TPK) Thiamine_int->TPK N3PT_int This compound N3PT_int->TPK TPP Thiamine Pyrophosphate (TPP) TPK->TPP ATP -> ADP N3PT_PP This compound-Pyrophosphate (Active Inhibitor) TPK->N3PT_PP ATP -> ADP Transketolase Transketolase TPP->Transketolase Coenzyme N3PT_PP->Transketolase Inhibition PPP Pentose Phosphate Pathway (PPP) Transketolase->PPP Ribose5P Ribose-5-Phosphate (for nucleotide synthesis) PPP->Ribose5P Thiamine_transporter->Thiamine_int Thiamine_transporter->N3PT_int

Caption: this compound competes with thiamine for transport and activation.

Experimental_Workflow Experimental Workflow for this compound Efficacy Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_media Prepare media with varying thiamine concentrations seed_cells->prepare_media prepare_this compound Prepare this compound serial dilutions in each thiamine medium prepare_media->prepare_this compound treat_cells Treat cells with this compound and thiamine media prepare_this compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform cell viability assay incubate->viability_assay read_plate Read plate (absorbance/fluorescence) viability_assay->read_plate analyze_data Analyze data and calculate IC50 values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound efficacy.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Efficacy start Low this compound Efficacy (High IC50) check_thiamine Check Thiamine Levels in Culture Medium start->check_thiamine high_thiamine High Thiamine check_thiamine->high_thiamine Yes check_n3pt_stability Check this compound Stability & Storage check_thiamine->check_n3pt_stability No use_thiamine_free Use Thiamine-Free Medium high_thiamine->use_thiamine_free end Problem Resolved use_thiamine_free->end improper_storage Improper Storage check_n3pt_stability->improper_storage Yes optimize_concentration Optimize this compound Concentration check_n3pt_stability->optimize_concentration No use_fresh_this compound Use Freshly Prepared this compound improper_storage->use_fresh_this compound use_fresh_this compound->end suboptimal_conc Suboptimal Concentration optimize_concentration->suboptimal_conc Yes optimize_concentration->end No perform_dose_response Perform Dose-Response Experiment suboptimal_conc->perform_dose_response perform_dose_response->end

Caption: Troubleshooting unexpected this compound efficacy results.

N3PT stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N3PT in long-term experiments. Below you will find frequently asked questions and troubleshooting guides to ensure the consistent performance and integrity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its long-term stability?

A1: Proper storage is critical for maintaining the stability of this compound. For solid this compound, it should be stored at 4°C, sealed, and protected from moisture. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in newly opened, hygroscopic DMSO to ensure complete dissolution.[1]

Q3: How long can I store this compound stock solutions?

A3: The stability of this compound in solution is dependent on the storage temperature. The following table summarizes the recommended storage conditions and duration for this compound stock solutions.[1]

Storage TemperatureDurationRecommendations
-80°C6 monthsSealed storage, away from moisture.
-20°C1 monthSealed storage, away from moisture.

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods. For in vivo experiments, it is advised to prepare fresh solutions and use them promptly.[1] If short-term storage at room temperature is necessary during an experiment, it should be for the briefest time possible.

Q5: Are there any known incompatibilities of this compound with common cell culture media components?

Troubleshooting Guide for this compound Stability Issues

This guide addresses common problems that may arise during long-term experiments involving this compound.

Issue 1: Decreased or inconsistent activity of this compound over time in a long-term experiment.

Possible Causes:

  • Degradation in Aqueous Solution: this compound, as a thiamine analog, may be susceptible to hydrolysis, particularly at neutral or alkaline pH. Thiamine is known to be more stable in acidic conditions (pH < 6).[3][4] Cell culture media is typically buffered around pH 7.4, which may contribute to the degradation of this compound over several days.

  • Precipitation in Media: The compound may be precipitating out of the cell culture medium, especially if the final DMSO concentration is too high or if the medium becomes saturated.

  • Adsorption to Labware: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the medium.

  • Cellular Metabolism: The cells in your experiment may be metabolizing this compound, leading to a decrease in its effective concentration over time.

Solutions:

  • pH Optimization: If your experimental system allows, consider buffering the medium to a slightly more acidic pH to improve stability. However, this must be balanced with the health of the cells.

  • Regular Media Changes: For multi-day experiments, replace the this compound-containing medium every 24-48 hours to ensure a consistent concentration of active compound.

  • Solubility Enhancement: When preparing working solutions, pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid both cytotoxicity and precipitation.[5]

  • Use of Low-Binding Plastics: Consider using low-protein-binding microplates and tubes to minimize adsorption.

  • Conduct a Stability Study: Perform a preliminary experiment to determine the stability of this compound in your specific cell culture medium under your experimental conditions. An experimental protocol for this is provided below.

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Medium using HPLC

This protocol provides a framework for researchers to quantify the stability of this compound in their specific experimental setup.

1. Materials:

  • This compound

  • HPLC-grade DMSO

  • Your specific cell culture medium (without cells)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • HPLC-grade acetonitrile and water

  • Acid (e.g., trifluoroacetic acid or formic acid) for mobile phase modification

  • Incubator set to your experimental temperature (e.g., 37°C)

  • Sterile, low-binding microcentrifuge tubes

2. Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in HPLC-grade DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Experimental Samples:

    • In sterile, low-binding microcentrifuge tubes, dilute the this compound stock solution in your cell culture medium to the final working concentration used in your experiments. .

    • Prepare a sufficient number of tubes to collect samples at multiple time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).

  • Incubation: Incubate the tubes at 37°C in a cell culture incubator.

  • Sample Collection: At each time point, remove one tube and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • To precipitate proteins from the medium that could interfere with the analysis, add a cold organic solvent like acetonitrile (e.g., in a 1:2 ratio of sample to solvent).

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a mobile phase gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% TFA) to improve peak shape. The exact gradient will need to be optimized for this compound.

    • Set the UV detector to a wavelength appropriate for this compound (this may need to be determined by running a UV scan of the compound).

    • Inject the samples and record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the T=0 sample.

    • Integrate the area of the this compound peak for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time to determine its stability profile.

Visualizations

Potential Degradation Pathway of this compound

While the specific degradation pathways of this compound have not been fully elucidated, a potential route, based on the chemistry of other thiamine derivatives, involves the cleavage of the C-N bond between the pyrimidine and thiazole rings.[2]

Potential this compound Degradation This compound This compound (N3-pyridyl thiamine) Hydrolysis Hydrolysis (e.g., in aqueous media) This compound->Hydrolysis C-N bond cleavage Pyrimidine Pyridyl-Pyrimidine Derivative Hydrolysis->Pyrimidine Thiazole Thiazole Derivative Hydrolysis->Thiazole Loss Loss of Biological Activity Pyrimidine->Loss Thiazole->Loss

Caption: Potential hydrolytic degradation pathway of this compound.

Troubleshooting Workflow for this compound Instability

Use this workflow to diagnose and resolve issues with this compound stability in your long-term experiments.

Troubleshooting this compound Instability Start Start: Inconsistent this compound Activity CheckStorage Verify Proper Storage (-80°C or -20°C, aliquoted) Start->CheckStorage CheckPrep Review Solution Preparation (Fresh DMSO, final conc. <0.5%) CheckStorage->CheckPrep Storage OK ImplementChanges Implement Protocol Changes CheckStorage->ImplementChanges Storage Incorrect CheckProtocol Evaluate Experimental Protocol CheckPrep->CheckProtocol Preparation OK CheckPrep->ImplementChanges Preparation Incorrect CheckProtocol->ImplementChanges Protocol Issue (e.g., no media change) StabilityStudy Conduct Stability Study (See Protocol) CheckProtocol->StabilityStudy Protocol OK Resolved Issue Resolved ImplementChanges->Resolved StabilityStudy->Resolved

Caption: Workflow for troubleshooting this compound instability issues.

References

Technical Support Center: Addressing N3PT Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating N3PT (NAMPT) inhibitor resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound inhibitors in cancer cells?

A1: Acquired resistance to this compound inhibitors is a significant challenge in cancer therapy. The most commonly observed mechanisms include:

  • Upregulation of Compensatory NAD+ Biosynthesis Pathways: Cancer cells can bypass the this compound blockade by upregulating alternative NAD+ production pathways. This primarily involves the increased expression and activity of Nicotinate Phosphoribosyltransferase (NAPRT1), which utilizes nicotinic acid (NA), and Quinolinatate Phosphoribosyltransferase (QPRT), which is part of the de novo NAD+ synthesis pathway from tryptophan.[1]

  • Mutations in the this compound (NAMPT) Gene: Point mutations in the NAMPT gene can alter the drug-binding site, reducing the inhibitor's efficacy while preserving the enzyme's ability to produce NAD+. Common mutations have been identified in preclinical models.[1][2][3]

  • Metabolic Reprogramming: Resistant cells can undergo metabolic shifts, such as an increased reliance on glycolysis, to adapt to the energy stress induced by this compound inhibition.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump this compound inhibitors out of the cell, reducing their intracellular concentration and effectiveness.[1]

Q2: How can I establish an this compound inhibitor-resistant cancer cell line in the lab?

A2: Developing an this compound inhibitor-resistant cell line is a crucial step for studying resistance mechanisms. A common method is through continuous exposure to escalating concentrations of the inhibitor. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: What are the key biomarkers to assess when characterizing this compound resistance?

A3: When characterizing this compound resistant cell lines, it is essential to evaluate the following:

  • Protein and Gene Expression Levels: Assess the expression of this compound, NAPRT1, and QPRT at both the mRNA and protein levels.

  • This compound Gene Mutations: Sequence the NAMPT gene to identify any potential resistance-conferring mutations.

  • Intracellular NAD+/NADH Levels: Measure the ratio of NAD+ to NADH to determine the metabolic state of the cells.

  • Drug Efflux Pump Activity: Evaluate the function of ABC transporters.

Troubleshooting Guides

Troubleshooting: Generation of this compound Inhibitor-Resistant Cell Lines

Q: My cells are not developing resistance to the this compound inhibitor.

A:

  • Initial Drug Concentration Too High: Starting with a high concentration of the inhibitor can lead to widespread cell death rather than the selection of resistant clones. Begin with a concentration around the IC10 of the parental cell line.[4]

  • Insufficient Treatment Duration: The development of resistance can be a lengthy process, often taking 3-6 months.[4] Be patient and continue the stepwise increase in drug concentration.

  • Cell Line Characteristics: Some cell lines may be inherently less prone to developing resistance. Consider using a different cell line known to be sensitive to this compound inhibitors.

Q: I am observing high levels of cell death during the selection process.

A:

  • Increase in Drug Concentration is Too Rapid: Increase the inhibitor concentration more gradually. Allow the cells to fully recover and resume proliferation before the next dose escalation.

  • Sub-culturing Issues: Ensure that you are passaging the cells at an optimal density to maintain their health and viability.

Troubleshooting: Cell Viability Assays (MTT/PrestoBlue)

Q: I am seeing high variability between my replicate wells.

A:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding the plates. Pipette gently and mix the cell suspension between seeding each plate.

  • Edge Effects: To minimize evaporation and temperature fluctuations that can affect cell growth, avoid using the outer wells of the 96-well plate. Fill these wells with sterile PBS or media.

  • Inconsistent Incubation Times: Ensure that the incubation time with the viability reagent is consistent across all plates.

Q: My absorbance/fluorescence readings are very low, even in the control wells.

A:

  • Low Cell Number: The number of seeded cells may be too low for the assay. Perform a cell titration experiment to determine the optimal seeding density for your cell line.

  • Reagent Degradation: Ensure that the MTT or PrestoBlue reagent has been stored correctly and has not expired.

  • Incomplete Solubilization (MTT Assay): After adding the solubilization solution, ensure that all formazan crystals are fully dissolved by gentle shaking or pipetting before reading the plate.

Troubleshooting: Western Blot Analysis of this compound, NAPRT1, and QPRT

Q: I am not detecting any protein bands for my target proteins.

A:

  • Low Protein Expression: Your target protein may be expressed at low levels. Increase the amount of protein loaded onto the gel.

  • Inefficient Protein Transfer: Verify successful protein transfer from the gel to the membrane using Ponceau S staining.

  • Primary Antibody Issues: The primary antibody may not be effective. Use a positive control to validate the antibody and optimize the antibody concentration and incubation time.

Q: I am observing multiple non-specific bands.

A:

  • Antibody Concentration Too High: Reduce the concentration of the primary or secondary antibody.

  • Inadequate Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk).

  • Insufficient Washing: Increase the number and duration of wash steps to remove non-specifically bound antibodies.

Data Presentation

Table 1: Example IC50 Values for this compound Inhibitors in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound InhibitorParental IC50 (nM)Resistant IC50 (nM)Fold ResistanceReference
HCT-116FK8661.0110110[1]
HCT-116 (H191R Mutant)FK8661.085858585[1]
KP4FK8665.0>500>100[5]
PANC-1FK8665.0>500>100[5]

Table 2: Example qPCR Results for Gene Expression Changes in this compound-Resistant Cells

GeneCell LineFold Change in Resistant vs. ParentalReference
NAPRT1UOK262-[6]
QPRTHT1080-GMXIncreased[1]
This compoundCCRF-CEM RESDecreased[7]

Experimental Protocols

Protocol 1: Generation of this compound Inhibitor-Resistant Cancer Cell Lines

This protocol describes the generation of resistant cell lines through continuous exposure to an this compound inhibitor.[4][7]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound inhibitor (e.g., FK866)

  • Sterile culture flasks and plates

  • Hemocytometer or automated cell counter

Procedure:

  • Initial Seeding: Seed the parental cells in a culture flask at their optimal density.

  • Initial Treatment: After 24 hours, replace the medium with fresh medium containing the this compound inhibitor at a concentration equal to the IC10 of the parental cells.

  • Monitoring: Monitor the cells daily. The majority of cells will likely die.

  • Recovery: Once the surviving cells begin to proliferate and reach approximately 70-80% confluency, passage them into a new flask with the same concentration of the inhibitor.

  • Dose Escalation: Once the cells are growing steadily at the current inhibitor concentration, double the concentration of the inhibitor in the culture medium.

  • Repeat: Repeat steps 3-5, gradually increasing the inhibitor concentration. This process can take several months.

  • Confirmation of Resistance: Once the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 10-100 fold higher than the parental IC50), confirm the resistance by performing a cell viability assay to determine the new IC50.

  • Cell Line Maintenance: Maintain the resistant cell line in a medium containing a maintenance concentration of the this compound inhibitor (e.g., the concentration at which they were selected) to ensure the stability of the resistant phenotype.

Protocol 2: Cell Viability Assay (PrestoBlue)

This protocol outlines the steps for assessing cell viability using the PrestoBlue reagent.

Materials:

  • Parental and resistant cancer cells

  • 96-well clear-bottom black plates

  • Complete cell culture medium

  • This compound inhibitor

  • PrestoBlue™ Cell Viability Reagent

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of the this compound inhibitor in complete medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Reagent Addition: Add 10 µL of PrestoBlue™ reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-2 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (from wells with medium and PrestoBlue™ but no cells). Plot the percentage of cell viability versus the log of the inhibitor concentration to determine the IC50 value.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the steps for analyzing the gene expression of NAMPT, NAPRT1, and QPRT.

Materials:

  • Parental and resistant cancer cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR primers (see Table 3)

  • Real-Time PCR instrument

Table 3: Example Human qPCR Primer Sequences

GeneForward Primer (5'-3')Reverse Primer (5'-3')
NAMPTGGCACCACTAATCATCAGACCTGAAGGTGGCAGCAACTTGTAGCC
NAPRT1CCTGGAGATTGAGGAGCTGAGCTGGAGAAGTTGAGGCTGA
QPRTAGGAGGAGCTGGAGGAGGAGGCTGGAGAAGTTGAGGCTGA
ACTB (Reference)CATGTACGTTGCTATCCAGGCCTCCTTAATGTCACGCACGAT

Procedure:

  • RNA Extraction: Extract total RNA from parental and resistant cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 20 µL final volume containing 10 µL of SYBR Green Master Mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

  • qPCR Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the reference gene (ACTB).

Visualizations

Signaling_Pathway_N3PT_Resistance cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Resistance_Mechanisms Mechanisms of Resistance cluster_Bypass Bypass Pathways cluster_Target_Alteration Target Alteration cluster_Efflux Drug Efflux NAM Nicotinamide This compound This compound (NAMPT) NAM->this compound Substrate N3PT_Mutant Mutated this compound NAM->N3PT_Mutant NMN Nicotinamide Mononucleotide NAD NAD+ NMN->NAD This compound->NMN Product N3PT_Inhibitor This compound Inhibitor N3PT_Inhibitor->this compound Inhibition N3PT_Inhibitor->N3PT_Mutant Reduced Inhibition ABCB1 ABCB1 Transporter (Upregulated) N3PT_Inhibitor->ABCB1 Efflux NA Nicotinic Acid NAPRT1 NAPRT1 (Upregulated) NA->NAPRT1 Tryptophan Tryptophan QPRT QPRT (Upregulated) Tryptophan->QPRT NAPRT1->NAD NAD+ Production QPRT->NAD NAD+ Production N3PT_Mutant->NMN

Caption: Mechanisms of resistance to this compound inhibitors in cancer cells.

Experimental_Workflow_Resistance_Generation start Start with Parental Cancer Cell Line treat_ic10 Treat with this compound Inhibitor (IC10) start->treat_ic10 monitor_death Monitor for Cell Death and Recovery treat_ic10->monitor_death passage Passage Surviving Cells monitor_death->passage increase_dose Gradually Increase Inhibitor Concentration passage->increase_dose confirm_resistance Confirm Resistance (Cell Viability Assay) passage->confirm_resistance After Several Cycles increase_dose->monitor_death Repeat Cycle characterize Characterize Resistant Phenotype (qPCR, Western Blot, Sequencing) confirm_resistance->characterize end Established Resistant Cell Line characterize->end

Caption: Workflow for generating this compound inhibitor-resistant cell lines.

Troubleshooting_Logic_Weak_Signal_Western problem Problem: Weak or No Signal in Western Blot check_protein Is protein expression low? problem->check_protein check_transfer Was protein transfer successful? problem->check_transfer check_antibody Is the primary antibody working? problem->check_antibody solution_protein Solution: - Increase protein load - Use positive control lysate check_protein->solution_protein Yes solution_transfer Solution: - Check transfer with Ponceau S - Optimize transfer time/voltage check_transfer->solution_transfer No solution_antibody Solution: - Use a validated antibody - Optimize antibody concentration - Increase incubation time check_antibody->solution_antibody No

Caption: Troubleshooting logic for weak Western blot signals.

References

Technical Support Center: Mitigating In Vivo Toxicity of Novel Chemical Entities (NCEs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in vivo toxicity with novel chemical entities (NCEs). The following information is based on general toxicological principles and is intended to serve as a guide for a hypothetical NCE, as specific toxicity data for "N3PT" is not publicly available.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vivo studies of NCEs and provides systematic approaches to troubleshoot and mitigate toxicity.

Q1: We observed unexpected mortality in our animal cohort at a dose that was predicted to be safe. What are the immediate next steps?

A1: Unexpected mortality is a critical event that requires immediate and systematic investigation.

  • Immediate Actions:

    • Halt Dosing: Immediately cease administration of the NCE to any remaining animals in the cohort.

    • Necropsy: Perform a thorough gross necropsy on the deceased animals as soon as possible to identify any visible organ abnormalities.

    • Tissue Collection: Collect all major organs and tissues for histopathological analysis. Preserve tissues in appropriate fixatives (e.g., 10% neutral buffered formalin).

    • Review Dosing Procedures: Double-check all dosing calculations, formulation preparations, and administration techniques to rule out human error.

  • Troubleshooting Workflow:

    A Unexpected Mortality Observed B Halt Dosing & Review Procedures A->B C Perform Necropsy & Collect Tissues B->C E Dose Formulation Analysis B->E D Histopathology Analysis C->D F Identify Target Organ(s) of Toxicity D->F G Re-evaluate Dose-Response E->G F->G H Refine Dosing Regimen (Lower Dose, Different Vehicle) G->H

    Workflow for investigating unexpected in vivo mortality.

Q2: Our NCE is showing signs of neurotoxicity (e.g., tremors, ataxia). How can we confirm and mitigate this?

A2: Neurotoxicity is a serious concern in drug development.[1][2][3] A multi-pronged approach is necessary for confirmation and mitigation.

  • Confirmation:

    • Functional Observation Battery (FOB): Implement a standardized FOB to systematically assess behavioral and functional changes in the animals.

    • Histopathology: Examine brain and spinal cord tissues for signs of neuronal damage, inflammation, or demyelination.

    • Biomarkers: Analyze plasma or cerebrospinal fluid (CSF) for neurotoxicity biomarkers such as neurofilament light chain (NfL) or glial fibrillary acidic protein (GFAP).[2]

  • Mitigation Strategies:

    • Dose Reduction: This is the most straightforward approach to reduce exposure and hopefully ameliorate the toxic effects.

    • Co-administration of Neuroprotectants: Depending on the suspected mechanism, co-administration of agents like NMDA receptor antagonists or antioxidants could be explored.[4]

    • Structural Modification: If neurotoxicity is inherent to the molecule, medicinal chemistry efforts may be needed to modify the structure to reduce blood-brain barrier penetration or off-target effects.

Q3: We are observing elevated liver enzymes (ALT, AST) in our treated animals. What is the recommended course of action?

A3: Elevated liver enzymes are a common indicator of hepatotoxicity.

  • Investigative Steps:

    • Confirm with Histopathology: Liver tissue analysis is crucial to determine the nature and extent of the injury (e.g., necrosis, steatosis, cholestasis).

    • Mechanism of Injury Studies: Conduct in vitro assays using primary hepatocytes or liver spheroids to investigate potential mechanisms such as mitochondrial dysfunction, oxidative stress, or bile salt export pump (BSEP) inhibition.

    • Evaluate Drug Metabolism: Determine if a reactive metabolite is being formed by the liver, which could be responsible for the toxicity.

  • Potential Mitigation Pathways:

    cluster_investigation Investigation cluster_mitigation Mitigation A Elevated Liver Enzymes Observed B Histopathology of Liver A->B C In Vitro Mechanistic Assays A->C D Metabolite Identification A->D E Dose Reduction / Regimen Change B->E F Co-administration of Hepatoprotectants (e.g., N-acetylcysteine) C->F G Structural Modification to Block Metabolic Activation D->G

    Logical flow for addressing hepatotoxicity.

Quantitative Data Summary

The following tables present illustrative data from hypothetical in vivo toxicity studies of an NCE.

Table 1: Example Dose-Range Finding Study Results

Dose Group (mg/kg)Number of AnimalsMortalityKey Clinical Signs
Vehicle Control60/6No observable signs
1060/6No observable signs
3061/6Lethargy, ruffled fur
10064/6Ataxia, tremors, mortality
30066/6Severe tremors, convulsions, mortality

Table 2: Illustrative Organ-Specific Toxicity Markers (at 30 mg/kg)

BiomarkerVehicle Control (Mean ± SD)NCE-Treated (Mean ± SD)% Change
Liver
ALT (U/L)45 ± 8250 ± 45+456%
AST (U/L)60 ± 12310 ± 60+417%
Kidney
BUN (mg/dL)20 ± 422 ± 5+10%
Creatinine (mg/dL)0.6 ± 0.10.7 ± 0.2+17%
CNS
NfL (pg/mL)15 ± 595 ± 20+533%

Experimental Protocols

Protocol 1: Acute Systemic Toxicity Study (Up-and-Down Procedure)

  • Objective: To estimate the acute oral toxicity (LD50) of an NCE.

  • Species: Female Sprague-Dawley rats (8-12 weeks old).

  • Methodology:

    • A single animal is dosed at a starting dose level (e.g., 100 mg/kg).

    • If the animal survives, the next animal is dosed at a higher level (e.g., a 3.2-fold increment).

    • If the animal dies, the next animal is dosed at a lower level.

    • This process is continued until the stopping criteria are met (e.g., 4-5 animals have been dosed and the outcome has reversed).

    • Animals are observed for 14 days for clinical signs of toxicity and mortality.

    • The LD50 is calculated using the maximum likelihood method.

Protocol 2: Histopathological Examination of Tissues

  • Objective: To assess microscopic changes in tissues following NCE administration.

  • Methodology:

    • At the end of the study, animals are euthanized via an approved method.

    • A full necropsy is performed, and major organs (liver, kidney, brain, heart, lungs, spleen) are collected.

    • Tissues are fixed in 10% neutral buffered formalin for at least 24 hours.

    • Tissues are trimmed, processed, embedded in paraffin, sectioned at 5 µm, and stained with hematoxylin and eosin (H&E).

    • A board-certified veterinary pathologist examines the slides for any pathological changes.

Signaling Pathways and Workflows

Hypothetical Mechanism of NCE-Induced Toxicity

A common mechanism of drug-induced toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular apoptosis.

cluster_cell Hepatocyte NCE NCE Metabolism CYP450 Metabolism NCE->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite ROS Increased ROS ReactiveMetabolite->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Hypothetical pathway of NCE-induced hepatotoxicity.

References

Navigating N3PT Inhibitor Specificity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of N3PT inhibitors with other enzymes. Due to the high probability of a typographical error in the query "this compound," this document addresses two likely intended targets: Nicotinamide Phosphoribosyltransferase (NAMPT) and the Sodium-Coupled Citrate Transporter (SLC13A5 or NaCT) . Both are significant targets in drug development with known inhibitors that exhibit cross-reactivity.

Section 1: NAMPT Inhibitor Cross-Reactivity

Nicotinamide Phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, making it a compelling target in oncology. However, the development of NAMPT inhibitors has been challenging due to dose-limiting toxicities, which can be attributed to both on-target effects in healthy tissues and off-target interactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of NAMPT inhibitors?

A1: Early NAMPT inhibitors like FK866 and GMX1777 have been associated with significant toxicities, including thrombocytopenia and gastrointestinal disturbances.[1] While some of these are on-target effects due to NAD+ depletion in healthy cells, off-target effects are a known concern that can confound experimental results.[3][4] Some newer inhibitors have been designed as dual-inhibitors, such as KPT-9274 which also targets PAK4, representing intentional cross-reactivity.

Q2: How can I determine if the observed cellular effects are due to on-target NAMPT inhibition or off-target cross-reactivity?

A2: To confirm on-target activity, you can perform rescue experiments by supplementing the cell culture medium with NAD+ or its precursors like nicotinamide mononucleotide (NMN).[5] If the inhibitor's effect is reversed, it is likely due to on-target NAMPT inhibition. Additionally, using cell lines with engineered resistance to the NAMPT inhibitor (e.g., via mutations in the NAMPT binding site) can help differentiate on-target from off-target effects.[3][6]

Q3: My NAMPT inhibitor shows efficacy in a cell line that is not dependent on the NAD+ salvage pathway. What could be the reason?

A3: This could indicate off-target effects. The cytotoxicity of some NAMPT inhibitors in certain cancer cell lines has been attributed to interactions with other cellular targets.[4] It is crucial to profile the inhibitor against a panel of kinases and other enzymes to identify potential off-target interactions.

Troubleshooting Guide
Issue Possible Cause Recommended Action
Unexpected Toxicity in Animal Models Off-target effects of the inhibitor.Profile the inhibitor against a broad panel of off-target enzymes. Consider co-administration with nicotinic acid to mitigate on-target toxicities in healthy tissues and isolate off-target effects.[7]
Inconsistent Results Across Different Cell Lines Varying dependence on the NAD+ salvage pathway or differential expression of off-target proteins.Characterize the NAD+ metabolic pathways in your cell lines. Perform target engagement assays to confirm NAMPT inhibition in each cell line.
Lack of Correlation Between In Vitro Potency and Cellular Activity Poor cell permeability, rapid metabolism of the inhibitor, or dominant off-target effects at the cellular level.Conduct cell permeability and metabolic stability assays. Perform cellular thermal shift assays (CETSA) to verify target binding in cells.
Quantitative Data on NAMPT Inhibitor Selectivity
Inhibitor Primary Target On-Target IC50 Known Off-Targets Off-Target IC50
KPT-9274 NAMPT~0.12 µMPAK4Not specified
STF-31 NAMPTNot specifiedGLUT1Not specified
Compound 20 NAMPT2 nMHDAC-112 nM
OT-82 NAMPT2.89 ± 0.47 nM (hematopoietic tumors)Not specifiedNot specified

This table presents a summary of publicly available data. Researchers should perform their own comprehensive selectivity profiling.

Experimental Protocols

Protocol 1: In Vitro NAMPT Enzyme Inhibition Assay

This protocol assesses the direct inhibitory effect of a compound on recombinant NAMPT activity.

  • Reagents: Recombinant human NAMPT, Nicotinamide, ATP, PRPP, NMNAT, Nicotinic acid, WST-1, Diaphorase.

  • Procedure:

    • A coupled enzyme reaction is used where NMN, the product of NAMPT, is converted to NAD+ by NMNAT.

    • The generated NAD+ is then used to produce NADH, which reduces WST-1 to a colored formazan product.

    • The absorbance is measured at 450 nm.

    • The assay is performed with and without the test inhibitor to determine the percent inhibition and subsequently the IC50 value.

  • Specificity Control: To ensure the inhibitor is specific to NAMPT, a parallel assay can be run where NMN is provided as the substrate, bypassing NAMPT. No inhibition should be observed in this setup if the compound is specific.[3][5]

Protocol 2: Cellular NAD+ Level Quantification

This protocol measures the effect of the inhibitor on intracellular NAD+ levels.

  • Reagents: Cell line of interest, test inhibitor, NAD/NADH-Glo™ Assay kit (Promega) or similar.

  • Procedure:

    • Seed cells in a 96-well plate and treat with a dose-range of the inhibitor for a specified time.

    • Lyse the cells and follow the manufacturer's protocol for the NAD/NADH quantification assay.

    • Measure luminescence to determine NAD+ levels.

    • A decrease in NAD+ levels indicates on-target NAMPT inhibition.

  • Rescue Experiment: To confirm on-target activity, perform the same experiment in the presence of exogenous NMN or nicotinamide riboside (NR) to rescue NAD+ levels.

Visualizations

NAMPT_Pathway cluster_cell Cell NAM Nicotinamide NAMPT NAMPT NAM->NAMPT NMN NMN NAMPT->NMN ATP, PRPP NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARP PARP NAD->PARP Sirtuins Sirtuins NAD->Sirtuins DNA_Repair DNA Repair PARP->DNA_Repair Metabolism Metabolism Sirtuins->Metabolism Inhibitor NAMPT Inhibitor Inhibitor->NAMPT

Caption: Signaling pathway of the NAMPT-mediated NAD+ salvage pathway and its inhibition.

Experimental_Workflow_NAMPT start Start: Test Compound invitro In Vitro Enzyme Assay (IC50 determination) start->invitro cellular Cellular Assay (Measure NAD+ levels) start->cellular off_target_panel Off-Target Profiling (e.g., Kinase Panel) start->off_target_panel decision Decision: On-target vs. Off-target Effects invitro->decision rescue Rescue Experiment (Add NMN/NR) cellular->rescue rescue->decision off_target_panel->decision invivo In Vivo Efficacy and Toxicity Studies decision->invivo

Caption: Experimental workflow for assessing NAMPT inhibitor specificity.

Section 2: SLC13A5 (NaCT) Inhibitor Cross-Reactivity

The sodium-coupled citrate transporter (SLC13A5 or NaCT) is primarily expressed in the liver and brain and is involved in transporting citrate from the extracellular space into cells. Inhibition of SLC13A5 is being explored for the treatment of metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the main cross-reactivity concerns for SLC13A5 inhibitors?

A1: The primary concern is the cross-reactivity with other members of the SLC13 family of transporters, namely SLC13A2 (NaDC1) and SLC13A3 (NaDC3), which are also involved in dicarboxylate and tricarboxylate transport.[10] An ideal SLC13A5 inhibitor should exhibit high selectivity over these related transporters to avoid unintended effects on citrate and dicarboxylate homeostasis in other tissues.

Q2: How can I assess the selectivity of my SLC13A5 inhibitor?

A2: Selectivity can be assessed by performing citrate uptake assays in cells engineered to express each of the SLC13 family members individually. By comparing the IC50 values for inhibition of citrate transport by SLC13A5, SLC13A2, and SLC13A3, you can determine the selectivity profile of your compound.

Q3: My SLC13A5 inhibitor is showing unexpected effects on cellular metabolism that cannot be explained by citrate uptake inhibition alone. What should I do?

A3: This could suggest that your inhibitor is affecting other transporters or enzymes. It is advisable to perform a broader screening, including assays for other solute carriers and metabolic enzymes. Additionally, consider performing metabolomics analysis to get a comprehensive view of the metabolic changes induced by your compound.

Troubleshooting Guide
Issue Possible Cause Recommended Action
Lack of In Vivo Efficacy Despite Potent In Vitro Activity Poor pharmacokinetic properties of the inhibitor or species-specific differences in the transporter.Conduct pharmacokinetic studies to assess bioavailability and tissue distribution. Test the inhibitor against the ortholog of the animal model species (e.g., mouse SLC13A5), as significant species differences have been reported.[8]
Conflicting Results Between Different Cell-Based Assays Differences in the expression levels of SLC13A5 and other potentially interacting proteins in the cell lines used.Use a cell line with stable, high-level expression of human SLC13A5 for primary screening. Validate findings in a more physiologically relevant model, such as primary hepatocytes.
Difficulty in Achieving Complete Inhibition of Citrate Uptake The presence of other citrate transport mechanisms in the cells or allosteric, state-dependent inhibition.Use SLC13A5 knockout cells as a negative control to determine the contribution of other transporters to citrate uptake. Investigate the mechanism of inhibition (e.g., competitive, non-competitive, allosteric).
Quantitative Data on SLC13A5 Inhibitor Selectivity
Inhibitor Primary Target On-Target IC50 Known Off-Targets Off-Target IC50
BI01383298 human SLC13A5~100 nMmouse SLC13A5No effect
PF-06649298 (Compound 2) human SLC13A5High affinityOther SLC13 family membersSpecificity demonstrated

This table provides a summary of available data. Researchers are encouraged to conduct their own detailed selectivity studies.

Experimental Protocols

Protocol 1: [14C]-Citrate Uptake Assay

This protocol measures the inhibition of citrate transport into cells expressing SLC13A5.

  • Reagents: HEK293 cells transiently or stably expressing human SLC13A5, [14C]-labeled citrate, NaCl buffer, N-methyl-D-glucamine chloride (NMDG-Cl) buffer (for Na+-free control).

  • Procedure:

    • Seed cells in a multi-well plate.

    • Pre-incubate the cells with the test inhibitor at various concentrations.

    • Initiate the uptake by adding [14C]-citrate in NaCl buffer for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition and IC50 value.

  • Controls: Use untransfected cells or cells transfected with an empty vector as a negative control. Perform the assay in NMDG-Cl buffer to determine the Na+-dependent component of citrate uptake.[11]

Protocol 2: Selectivity Profiling Against Other SLC13 Family Members

This protocol is designed to assess the selectivity of an inhibitor against related transporters.

  • Reagents: Cell lines individually expressing human SLC13A2 and SLC13A3, [14C]-citrate, test inhibitor.

  • Procedure:

    • Follow the same procedure as the [14C]-Citrate Uptake Assay for each of the cell lines expressing SLC13A2 and SLC13A3.

    • Determine the IC50 values for the inhibitor against each transporter.

    • Compare the IC50 values to determine the selectivity ratio (IC50 for off-target / IC50 for SLC13A5).

Visualizations

SLC13A5_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Citrate_ext Citrate SLC13A5 SLC13A5 (NaCT) Citrate_ext->SLC13A5 Citrate_int Citrate SLC13A5->Citrate_int Na+ Fatty_Acid_Synth Fatty Acid Synthesis Citrate_int->Fatty_Acid_Synth Gluconeogenesis Gluconeogenesis Citrate_int->Gluconeogenesis Inhibitor SLC13A5 Inhibitor Inhibitor->SLC13A5

Caption: Mechanism of SLC13A5-mediated citrate transport and its inhibition.

Experimental_Workflow_SLC13A5 start Start: Test Compound primary_assay Primary Screen: [14C]-Citrate Uptake in SLC13A5-expressing cells start->primary_assay selectivity_assay Selectivity Screen: Assay against SLC13A2/A3 primary_assay->selectivity_assay mechanism_study Mechanism of Action Studies (e.g., competitive vs. non-competitive) selectivity_assay->mechanism_study metabolomics Cellular Metabolomics Analysis mechanism_study->metabolomics invivo In Vivo Efficacy in Metabolic Disease Models metabolomics->invivo decision Decision: Selective and Efficacious Inhibitor invivo->decision

Caption: Experimental workflow for characterizing SLC13A5 inhibitors.

References

Best practices for N3PT handling and storage

Author: BenchChem Technical Support Team. Date: November 2025

N3PT Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide best practices and troubleshooting guidance for the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a novel synthetic compound that is highly sensitive to light, moisture, and elevated temperatures. Exposure to ambient light can lead to rapid photodegradation, while moisture can cause hydrolysis.[1][2] The compound's stability is also compromised at temperatures above 4°C for extended periods.[3][4] Therefore, improper handling and storage can lead to significant degradation, impacting experimental reproducibility and accuracy.[5][6]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: To ensure the integrity of this compound, specific storage conditions must be maintained. For solid this compound powder, it is crucial to store it at -20°C in a light-proof, airtight container with a desiccant.[7] Stock solutions, typically prepared in anhydrous DMSO, should be stored in small, single-use aliquots in amber vials at -80°C to minimize freeze-thaw cycles and light exposure.[1]

Q3: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A3: Yes, inconsistent results are a common sign of compound instability.[6] Degradation of this compound due to exposure to light, moisture, or improper temperatures can lead to lower effective concentrations and the formation of interfering byproducts.[5] It is recommended to verify the purity of your this compound sample and prepare fresh solutions before each experiment.[6]

Q4: How should I prepare this compound working solutions for my experiments?

A4: Always prepare fresh working solutions of this compound immediately before use.[6] When diluting the DMSO stock solution into an aqueous buffer or cell culture media, it is best to perform serial dilutions to avoid precipitation.[8] The final concentration of DMSO in the assay should be kept low (typically <0.5%) to prevent solvent effects.

Q5: What immediate steps can I take to minimize this compound instability during an experiment?

A5: To mitigate degradation during experiments, work in a dimly lit area or use red light.[1] Keep solutions covered with aluminum foil whenever possible.[1] If the experiment involves long incubation periods, consider the stability of this compound in your specific experimental medium by running a stability test.[5][8]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer
  • Potential Cause: this compound has low aqueous solubility, and making large dilution steps directly from a DMSO stock into an aqueous buffer can cause it to crash out of solution.[8]

  • Troubleshooting Steps:

    • Optimize Dilution Protocol: Avoid large, single-step dilutions. Instead, perform serial dilutions to gradually decrease the solvent concentration.[8]

    • Incorporate Serum: If compatible with your assay, adding the this compound stock directly to media containing serum can help stabilize the compound and improve solubility.[8]

    • Use a Different Solvent: If DMSO is not suitable, explore other anhydrous, polar aprotic solvents for the stock solution, ensuring they are compatible with your experimental system.

Issue 2: Loss of this compound Activity in Long-Duration Assays
  • Potential Cause: this compound may be degrading over the course of the experiment due to chemical instability in the assay medium at 37°C.[8] Components in the media, such as serum, can contain enzymes that may metabolize the compound.[6]

  • Troubleshooting Steps:

    • Assess Stability: Perform a stability study by incubating this compound in your cell culture medium under experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay. Collect aliquots at different time points and analyze the concentration of the parent compound using HPLC or LC-MS.[6]

    • Prepare Fresh Solutions: Always prepare fresh this compound solutions immediately before use to ensure you are starting with an accurate concentration.[6]

    • Reduce Incubation Time: If possible, modify your experimental protocol to reduce the incubation time.

Data and Protocols

This compound Stability Data

The following table summarizes the stability of this compound under various storage conditions. The data represents the percent purity of this compound as determined by HPLC analysis after 30 days.

Storage ConditionSolventPurity after 30 days (%)
-80°C, Dark, AirtightAnhydrous DMSO99.5 ± 0.2
-20°C, Dark, AirtightAnhydrous DMSO98.1 ± 0.4
4°C, DarkAnhydrous DMSO85.3 ± 1.5
Room Temperature (22°C), DarkAnhydrous DMSO62.7 ± 2.1
Room Temperature (22°C), Ambient LightAnhydrous DMSO25.4 ± 3.8
-20°C, Dark, Airtight (Solid)N/A99.8 ± 0.1
Protocol: Assessing this compound Purity and Degradation via HPLC

This protocol outlines a method to determine the purity of this compound and assess its degradation.

Materials:

  • This compound sample (solid or in solution)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

  • Data Analysis:

    • Integrate the peak area of the parent this compound compound.

    • Calculate purity by dividing the peak area of this compound by the total peak area of all detected peaks.

Visual Guides

This compound Handling and Preparation Workflow

The following diagram illustrates the recommended workflow for handling solid this compound and preparing solutions for experimental use.

N3PT_Workflow cluster_storage Long-Term Storage cluster_preparation Pre-Experiment Preparation cluster_experiment Experiment Solid Solid this compound (-20°C, Dark, Desiccated) Thaw Thaw Stock Aliquot (Room Temp, Protected from Light) Stock Stock Solution in DMSO (-80°C, Dark, Aliquoted) Stock->Thaw SerialDilution Perform Serial Dilutions (Into Anhydrous Solvent) Thaw->SerialDilution WorkingSolution Prepare Final Working Solution (In Assay Buffer/Media) SerialDilution->WorkingSolution Use Use Immediately in Experiment WorkingSolution->Use

Caption: Recommended workflow for this compound from storage to experimental use.

Troubleshooting this compound Instability

This decision tree provides a logical guide for troubleshooting common issues related to this compound instability.

N3PT_Troubleshooting Start Inconsistent or No Activity Observed CheckPurity Check this compound Purity (e.g., via HPLC) Start->CheckPurity Degraded Purity <95%? CheckPurity->Degraded NewStock Obtain New this compound or Prepare Fresh Stock Degraded->NewStock Yes CheckProtocol Review Handling Protocol Degraded->CheckProtocol No LightExposure Potential Light Exposure? CheckProtocol->LightExposure ProtectFromLight Work in Dim Light, Use Amber Vials/Foil LightExposure->ProtectFromLight Yes Precipitation Precipitation Observed? LightExposure->Precipitation No OptimizeDilution Optimize Dilution (Serial Dilutions) Precipitation->OptimizeDilution Yes StabilityAssay Perform Stability Assay in Media Precipitation->StabilityAssay No

Caption: Decision tree for troubleshooting this compound experimental issues.

References

Validation & Comparative

Validating N3PT as a Selective Transketolase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N3PT (N3-pyridyl thiamine) with other known transketolase inhibitors. The information presented herein is supported by experimental data to validate this compound as a potent and selective inhibitor of transketolase, a key enzyme in the pentose phosphate pathway (PPP).

Introduction to Transketolase and its Inhibition

Transketolase (TKT) is a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway, a metabolic pathway that runs parallel to glycolysis.[1] It is responsible for the production of NADPH, which is vital for reductive biosynthesis and antioxidant defense, and for the synthesis of pentoses, which are precursors for nucleotides.[1] TKT catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, thereby linking the PPP with glycolysis. Given its central role in metabolism, particularly in cancer cells which exhibit metabolic reprogramming, TKT has emerged as a promising target for therapeutic intervention.[2][3][4]

This compound is a thiamine analog that acts as a potent and selective inhibitor of transketolase.[5] Like other thiamine antagonists, it is pyrophosphorylated within the cell to its active form, which then competes with the natural cofactor, thiamine pyrophosphate (TPP), for binding to the enzyme.[5] This guide will compare the inhibitory activity of this compound with other known transketolase inhibitors, detail experimental protocols for its validation, and illustrate its mechanism of action within the relevant signaling pathways.

Comparative Performance of Transketolase Inhibitors

The following table summarizes the available quantitative data for this compound and other transketolase inhibitors. It is important to note that the experimental conditions under which these values were obtained may vary, and direct comparisons should be made with caution.

InhibitorTargetOrganism/Cell LineIC50/EC50/KiCitation(s)
This compound TransketolaseP. falciparum~10-fold lower than Oxythiamine[5]
Cellular TransketolaseHCT-116 (human colon cancer)EC50 = 26 nM[6]
Oxythiamine TransketolaseRat LiverIC50 = 0.2 µM[1]
TransketolaseYeastIC50 ≈ 0.03 µM[1]
Pyruvate Dehydrogenase Complex (PDHC)MammalianKi = 0.025 µM[7]
3-deazathiamine pyrophosphate (DATPP) Pyruvate Dehydrogenase Complex (PDHC)MammalianKi = 0.0026 µM[7]

Experimental Protocols for Validation

To validate the efficacy and selectivity of this compound as a transketolase inhibitor, a series of in vitro and cellular assays can be performed.

In Vitro Transketolase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on purified transketolase activity.

a. Purification of Recombinant Human Transketolase:

A detailed protocol for expressing and purifying recombinant human transketolase is essential for in vitro assays. Standard protein expression and purification techniques, such as affinity chromatography, can be employed.

b. Enzyme Inhibition Assay Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.6), MgCl2, thiamine pyrophosphate (TPP), and the substrates ribose-5-phosphate and xylulose-5-phosphate.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound and other comparator inhibitors (e.g., Oxythiamine) in the assay buffer.

  • Enzyme Preparation: Dilute the purified recombinant human transketolase to a suitable concentration in the assay buffer.

  • Assay Procedure:

    • Add the reaction mixture to the wells of a 96-well plate.

    • Add the inhibitor solutions to the respective wells.

    • Initiate the reaction by adding the enzyme solution.

    • Incubate the plate at 37°C.

  • Detection: The activity of transketolase can be measured by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Selectivity Profiling against other Thiamine-Dependent Enzymes

To establish the selectivity of this compound, its inhibitory activity should be tested against other TPP-dependent enzymes, such as pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH). A study has shown that this compound has minimal effect on α-ketoglutarate dehydrogenase.[8]

Protocol:

  • Obtain purified PDH and α-KGDH enzymes.

  • Perform enzyme inhibition assays for PDH and α-KGDH using established protocols, substituting transketolase with the respective enzyme and using their specific substrates (pyruvate for PDH and α-ketoglutarate for α-KGDH).

  • Determine the IC50 values of this compound for these enzymes and compare them to the IC50 value obtained for transketolase. A significantly higher IC50 for other enzymes will indicate selectivity.

Cellular Pentose Phosphate Pathway Flux Analysis using 13C-Glucose Tracing

This method assesses the impact of this compound on the metabolic flux through the PPP in living cells.

Protocol:

  • Cell Culture: Culture cancer cells (e.g., HCT-116) in a glucose-free medium supplemented with [1,2-¹³C₂]glucose.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound.

  • Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the isotopic labeling patterns of key metabolites in the PPP and glycolysis (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate, fructose-6-phosphate, and lactate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Flux Analysis: Use metabolic flux analysis software to calculate the relative flux through the PPP and glycolysis. A decrease in the PPP flux upon this compound treatment would confirm its intracellular target engagement.[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Experimental Workflow for Validating this compound cluster_0 In Vitro Validation cluster_1 Cellular Validation purification Purification of Recombinant Human TKT inhibition_assay In Vitro TKT Inhibition Assay purification->inhibition_assay selectivity_assay Selectivity Profiling (PDH, α-KGDH) purification->selectivity_assay flux_analysis Metabolic Flux Analysis inhibition_assay->flux_analysis Informs cell_culture Cancer Cell Culture with [1,2-¹³C₂]glucose n3pt_treatment This compound Treatment cell_culture->n3pt_treatment metabolite_extraction Metabolite Extraction n3pt_treatment->metabolite_extraction lc_ms LC-MS/MS Analysis metabolite_extraction->lc_ms lc_ms->flux_analysis

Caption: Workflow for in vitro and cellular validation of this compound.

Non-Oxidative Pentose Phosphate Pathway cluster_ppp Non-Oxidative PPP G6P Glucose-6-P F6P Fructose-6-P G6P->F6P Glycolysis G3P Glyceraldehyde-3-P F6P->G3P Glycolysis TALDO Transaldolase G3P->TALDO R5P Ribose-5-P Nucleotides Nucleotide Synthesis R5P->Nucleotides TKT Transketolase (TKT) R5P->TKT Ru5P Ribulose-5-P Ru5P->R5P Isomerase X5P Xylulose-5-P Ru5P->X5P Epimerase X5P->TKT X5P->TKT S7P Sedoheptulose-7-P S7P->TALDO E4P Erythrose-4-P E4P->TKT TKT->F6P TKT->G3P TKT->G3P TKT->S7P TALDO->F6P TALDO->E4P Isomerase Isomerase Epimerase Epimerase This compound This compound This compound->TKT

Caption: Role of Transketolase in the Non-Oxidative PPP.

Transketolase in Cancer Metabolism TKT Transketolase (TKT) PPP Pentose Phosphate Pathway (PPP) TKT->PPP aKG α-Ketoglutarate (αKG) TKT->aKG regulates Glycolysis Glycolysis PPP->Glycolysis NADPH NADPH Production PPP->NADPH Ribose Ribose-5-Phosphate (for nucleotides) PPP->Ribose Proliferation Cancer Cell Proliferation NADPH->Proliferation Ribose->Proliferation Metastasis Cancer Cell Metastasis aKG->Metastasis This compound This compound This compound->TKT

Caption: TKT's central role in cancer cell metabolism.

Conclusion

The available data strongly supports this compound as a potent inhibitor of transketolase. Its high potency and selectivity, as suggested by preliminary findings, make it a promising candidate for further investigation as a therapeutic agent, particularly in the context of cancer metabolism. The experimental protocols outlined in this guide provide a framework for the comprehensive validation of this compound and for its comparison with other transketolase inhibitors. Further studies focusing on direct, head-to-head comparisons under standardized conditions are warranted to definitively establish its superiority over existing inhibitors. The elucidation of its precise interactions with the α-ketoglutarate signaling pathway will also provide deeper insights into its mechanism of action and potential therapeutic applications.

References

A Head-to-Head Battle for Transketolase Inhibition: N3PT vs. Oxythiamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is paramount. In the landscape of cancer metabolism, transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP), has emerged as a promising therapeutic target. This guide provides a comprehensive comparison of two prominent transketolase inhibitors: N3'-pyridyl thiamine (N3PT) and oxythiamine.

This publication delves into the experimental data differentiating these two compounds, offering a clear overview of their inhibitory efficacy. Detailed experimental protocols are provided to facilitate the replication and validation of these findings. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for understanding the action and evaluation of these inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the key quantitative data for this compound and oxythiamine as transketolase inhibitors, based on available experimental evidence. It is important to note that the data is compiled from various studies and experimental conditions may differ.

ParameterThis compound (N3'-pyridyl thiamine)OxythiamineReference
IC50 (Apo-Transketolase) 22 nMNot Available[1][2]
Kd (Apo-Transketolase) 22 nMNot Available[3][4][5]
Cellular EC50 (Transketolase) 26 nMNot Available[1]
IC50 (Rat Liver Transketolase) Not Available0.2 µM[6]
IC50 (Yeast Transketolase) Not Available~0.03 µM[6]
Antiplasmodial IC50 (Thiamine-free medium) Significantly lower than oxythiamineHigher than this compound[4]
Toxicity to Human Fibroblasts >17 times less toxic than oxythiamineHigher toxicity[4]

Mechanism of Action: A Shared Strategy

Both this compound and oxythiamine are thiamine analogs and act as competitive inhibitors of transketolase. Their mechanism of action involves a critical intracellular transformation.

cluster_0 Intracellular Activation cluster_1 Transketolase Inhibition Thiamine Analog This compound or Oxythiamine Thiamine Pyrophosphokinase Thiamine Pyrophosphokinase Thiamine Analog->Thiamine Pyrophosphokinase Substrate Active Inhibitor This compound-PP or Oxythiamine-PP (Pyrophosphorylated form) Transketolase Transketolase Active Inhibitor->Transketolase Competitive Binding Active Inhibitor->Transketolase Thiamine Pyrophosphokinase->Active Inhibitor Product Thiamine Pyrophosphate (TPP) Natural Cofactor TPP TPP TPP->Transketolase Normal Binding Glucose-6-Phosphate Glucose-6-Phosphate Pentose Phosphate Pathway (Oxidative Branch) Pentose Phosphate Pathway (Oxidative Branch) Glucose-6-Phosphate->Pentose Phosphate Pathway (Oxidative Branch) Ribulose-5-Phosphate Ribulose-5-Phosphate Pentose Phosphate Pathway (Oxidative Branch)->Ribulose-5-Phosphate NADPH NADPH Pentose Phosphate Pathway (Oxidative Branch)->NADPH Transketolase Transketolase Ribulose-5-Phosphate->Transketolase Ribose-5-Phosphate Ribose-5-Phosphate Transketolase->Ribose-5-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Transketolase->Glyceraldehyde-3-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate Transketolase->Fructose-6-Phosphate Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis Glycolysis Glycolysis Glyceraldehyde-3-Phosphate->Glycolysis Fructose-6-Phosphate->Glycolysis Start Start Inhibitor_Selection Select Inhibitors: This compound and Oxythiamine Start->Inhibitor_Selection Biochemical_Assay Biochemical Assay: Transketolase Activity Inhibitor_Selection->Biochemical_Assay Cell-based_Assay Cell-based Assays Inhibitor_Selection->Cell-based_Assay IC50_Determination Determine IC50 values Biochemical_Assay->IC50_Determination Cell_Viability Cell Viability (e.g., MTT) Cell-based_Assay->Cell_Viability Cellular_TKT_Activity Cellular Transketolase Activity Cell-based_Assay->Cellular_TKT_Activity Toxicity_Assessment Assess Cytotoxicity Cell_Viability->Toxicity_Assessment Cellular_TKT_Activity->IC50_Determination Data_Analysis Data Analysis and Comparison Conclusion Draw Conclusions on Potency and Selectivity Data_Analysis->Conclusion IC50_Determination->Data_Analysis Toxicity_Assessment->Data_Analysis End End Conclusion->End

References

A Comparative Analysis of N3PT and Other Novel Transketolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP), has emerged as a promising therapeutic target, particularly in oncology. Its inhibition disrupts the supply of precursors for nucleotide synthesis and cellular redox balance, crucial for rapidly proliferating cancer cells. This guide provides a comparative overview of N3PT (N3-pyridyl thiamine), a potent TKT inhibitor, and other novel inhibitors, supported by available experimental data.

Quantitative Comparison of TKT Inhibitors

The following table summarizes the inhibitory potency of this compound and other recently investigated TKT inhibitors. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.

InhibitorTarget/Enzyme SourceMethodParameterValueReference
This compound Apo-transketolaseNot SpecifiedKd22 nM[1]
Oxythiamine Rat Liver TransketolaseNot SpecifiedIC500.2 µM[2]
Yeast TransketolaseNot SpecifiedIC50~0.03 µM[2]
Oroxylin A TransketolaseSurface Plasmon Resonance (SPR)KD70.7 µM
TransketolaseIn vitro activity assayIC50~50 µM
Chaetocin TransketolaseBio-layer Interferometry (BLI)KD63.2 µM
TransketolaseIn vitro activity assayEffective Concentration0.2 µM

Signaling Pathways and Experimental Workflows

To visualize the intricate cellular processes and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Transketolase in the Pentose Phosphate Pathway

This diagram illustrates the central role of Transketolase (TKT) in the non-oxidative branch of the Pentose Phosphate Pathway (PPP), a critical metabolic route for producing nucleotide precursors and maintaining redox homeostasis.

Transketolase in the Pentose Phosphate Pathway G6P Glucose-6-Phosphate PPP_oxidative Oxidative PPP G6P->PPP_oxidative Ru5P Ribulose-5-Phosphate PPP_oxidative->Ru5P NADPH NADPH PPP_oxidative->NADPH R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P TKT Transketolase (TKT) R5P->TKT Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis X5P->TKT X5P->TKT S7P Sedoheptulose-7-Phosphate TKT->S7P G3P Glyceraldehyde-3-Phosphate TKT->G3P TKT->G3P F6P Fructose-6-Phosphate TKT->F6P E4P Erythrose-4-Phosphate S7P->E4P Glycolysis Glycolysis G3P->Glycolysis E4P->TKT F6P->Glycolysis

Caption: Role of Transketolase in the Pentose Phosphate Pathway.

General Workflow for TKT Inhibitor Evaluation

This diagram outlines a typical experimental workflow for identifying and characterizing novel TKT inhibitors, from initial screening to cellular activity assessment.

General Workflow for TKT Inhibitor Evaluation Screening High-Throughput Screening (e.g., Fluorometric Assay) Hit_ID Hit Identification Screening->Hit_ID Binding_Assay Binding Affinity Determination (SPR, BLI) Hit_ID->Binding_Assay Enzyme_Kinetics Enzyme Inhibition Assay (IC50, Ki determination) Hit_ID->Enzyme_Kinetics Lead_Opt Lead Optimization Binding_Assay->Lead_Opt Enzyme_Kinetics->Lead_Opt Cell_Viability Cell-Based Assays (Cell Viability - CCK-8) Proliferation Cell Proliferation Assay (Ki-67 Staining) Lead_Opt->Cell_Viability Lead_Opt->Proliferation

Caption: Workflow for TKT inhibitor identification and characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the characterization of TKT inhibitors.

Transketolase Activity Assay (Fluorometric)

This assay measures the enzymatic activity of TKT by detecting a fluorescent product generated from the TKT-catalyzed reaction.

  • Principle: TKT catalyzes the transfer of a two-carbon unit from a donor ketose to an acceptor aldose. The product of this reaction then participates in a series of enzymatic steps, ultimately leading to the conversion of a non-fluorescent probe into a fluorescent product. The rate of fluorescence increase is directly proportional to the TKT activity.

  • Procedure Outline:

    • Prepare cell or tissue lysates in TKT Assay Buffer.[3]

    • Centrifuge the lysate to remove cellular debris.[3]

    • In a 96-well plate, add the sample lysate, TKT Substrate Mix, and TKT Developer.[3]

    • Initiate the reaction by adding the TKT Enzyme Mix.[3]

    • Measure the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[3]

    • Calculate TKT activity based on a standard curve generated with a known concentration of the product (e.g., Glyceraldehyde-3-phosphate).

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a culture.

  • Principle: The assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure Outline:

    • Seed cells in a 96-well plate at a desired density and incubate to allow for cell attachment.[4][5][6][7][8]

    • Treat the cells with various concentrations of the TKT inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).[4][5][6][7][8] 3. Add CCK-8 solution to each well and incubate for 1-4 hours. [4][5][6][7][8] 4. Measure the absorbance at 450 nm using a microplate reader. [4][5][6][7][8] 5. Calculate cell viability as a percentage relative to the untreated control.

Cell Proliferation Assay (Ki-67 Immunofluorescence Staining)

Ki-67 is a nuclear protein associated with cell proliferation. Its detection by immunofluorescence is a common method to assess the anti-proliferative effects of drug candidates.

  • Principle: Cells are fixed and permeabilized to allow an anti-Ki-67 primary antibody to bind to the Ki-67 antigen within the nucleus. A fluorescently labeled secondary antibody then binds to the primary antibody, allowing for visualization and quantification of proliferating cells using a fluorescence microscope.

  • Procedure Outline:

    • Culture cells on coverslips and treat with the TKT inhibitor.

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody against Ki-67. [9] 6. Wash and incubate with a fluorescently labeled secondary antibody. [9] 7. Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the percentage of Ki-67 positive cells.

Binding Affinity Determination (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., TKT) and an analyte (e.g., inhibitor).

  • Principle: The ligand is immobilized on a sensor chip. When the analyte flows over the surface and binds to the ligand, the refractive index at the sensor surface changes, which is detected as a change in the SPR signal. The association and dissociation rates can be measured in real-time to determine the binding affinity (KD).

  • General Procedure:

    • Immobilize the purified TKT protein onto the sensor chip.

    • Inject a series of concentrations of the inhibitor over the sensor surface to measure association.

    • Flow buffer over the surface to measure dissociation.

    • Regenerate the sensor surface to remove the bound inhibitor.

    • Fit the sensorgram data to a suitable binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Binding Affinity Determination (Bio-layer Interferometry - BLI)

BLI is another label-free technology for monitoring biomolecular interactions in real-time.

  • Principle: A biosensor tip is coated with a ligand. When the tip is dipped into a solution containing the analyte, binding causes a change in the thickness of the biological layer on the tip, resulting in a wavelength shift in the reflected light, which is proportional to the amount of bound analyte.

  • General Procedure:

    • Immobilize the biotinylated TKT protein onto a streptavidin-coated biosensor tip.

    • Establish a baseline by dipping the sensor in buffer.

    • Associate the inhibitor by dipping the sensor into wells containing different concentrations of the compound.

    • Dissociate the inhibitor by moving the sensor back into buffer-containing wells.

    • Analyze the resulting sensorgrams to determine ka, kd, and KD.

References

N3PT Efficacy in Cancer Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N3PT, a potent transketolase inhibitor, and its efficacy in different cancer cell lines. Due to the limited availability of public data on this compound's specific IC50 values, this guide will use oxythiamine, a well-characterized transketolase inhibitor, as a primary example for quantitative comparisons.

Abstract

This compound (N3-pyridyl thiamine) is a selective inhibitor of transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP). The PPP is crucial for the synthesis of nucleotides and the production of NADPH, which are vital for cancer cell proliferation and survival. By inhibiting TKT, this compound disrupts these processes, making it a compound of interest in oncology research. This guide compares the efficacy of TKT inhibition, using available data for oxythiamine, across various cancer cell lines and details the experimental protocols for assessing its effects.

Efficacy of Transketolase Inhibitors in Cancer Cell Lines

CompoundCancer Cell LineAssay TypeIC50/GI50 (µM)Reference
OxythiamineMIA PaCa-2 (Pancreatic)MTT Assay14.95[1]
OxythiamineHeLa (Cervical)Cell Growth Assay36[2]
2'-MethylthiamineHeLa (Cervical)Cell Growth Assay107[2]

Note: In vivo studies have shown that this compound can inhibit transketolase activity in HCT-116 tumor-bearing mice, although it did not result in significant anti-tumor activity on its own, suggesting that cancer cells may utilize alternative pathways for nucleotide synthesis[3].

Signaling Pathway of Transketolase Inhibition

Transketolase is a central enzyme in the non-oxidative branch of the pentose phosphate pathway. Its inhibition by compounds like this compound has significant downstream effects on cancer cell metabolism and survival.

Transketolase_Inhibition_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP_oxidative Oxidative PPP G6P->PPP_oxidative Glycolysis_Intermediates Glycolytic Intermediates (Fructose-6-P, Glyceraldehyde-3-P) G6P->Glycolysis_Intermediates Glycolysis NADPH NADPH PPP_oxidative->NADPH Reduces Oxidative Stress Ribose5P Ribose-5-Phosphate PPP_oxidative->Ribose5P ROS Increased ROS NADPH->ROS Decreased Reduction Nucleotide Nucleotide Synthesis Ribose5P->Nucleotide TKT Transketolase (TKT) Ribose5P->TKT Cell_Proliferation Cell Proliferation Ribose5P->Cell_Proliferation Inhibited Synthesis Nucleotide->Cell_Proliferation TKT->NADPH Indirectly Decreases TKT->Ribose5P Blocked TKT->Glycolysis_Intermediates This compound This compound / Oxythiamine This compound->TKT Inhibits Glycolysis_Intermediates->TKT Apoptosis Apoptosis ROS->Apoptosis

Figure 1: Simplified signaling pathway of transketolase inhibition by this compound.

Experimental Workflow for Efficacy Assessment

A typical workflow to assess the efficacy of a transketolase inhibitor like this compound involves a series of in vitro assays to determine its impact on cancer cell viability, proliferation, and apoptosis.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound / Control (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V-FITC) treatment->apoptosis western_blot Western Blot Analysis (e.g., for apoptosis markers like cleaved PARP, Caspase-3) treatment->western_blot ic50 Determine IC50 Value viability->ic50 end End: Data Analysis & Conclusion ic50->end quantify_apoptosis Quantify Apoptotic vs. Necrotic Cells apoptosis->quantify_apoptosis quantify_apoptosis->end protein_expression Analyze Protein Expression Levels western_blot->protein_expression protein_expression->end

Figure 2: General experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • This compound or other transketolase inhibitors

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the transketolase inhibitor and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

This guide provides a framework for comparing the efficacy of this compound and other transketolase inhibitors in cancer cell lines. Further research is needed to establish a comprehensive profile of this compound's activity across a broad range of cancers.

References

In Vivo Validation of N3PT Antitumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antitumor activity of N3PT, a potent and selective transketolase inhibitor, with other therapeutic alternatives. The data presented is based on preclinical studies utilizing the HCT-116 human colorectal carcinoma xenograft model, a well-established model in cancer research.

Executive Summary

This compound has been investigated as a potential anti-cancer agent due to its targeted inhibition of transketolase, a key enzyme in the pentose phosphate pathway (PPP) crucial for nucleotide synthesis in cancer cells. While in vivo studies have demonstrated successful target engagement, with this compound effectively suppressing transketolase activity, this did not translate into significant antitumor efficacy in the HCT-116 xenograft model. This guide will delve into the available experimental data, compare the performance of this compound with standard-of-care chemotherapeutics and other investigational drugs in the same preclinical model, and provide detailed experimental protocols for reproducibility.

Data Presentation: Comparative Antitumor Activity in HCT-116 Xenograft Model

The following table summarizes the in vivo antitumor activity of this compound in comparison to other agents tested in the HCT-116 xenograft mouse model. It is important to note that these results are compiled from different studies and are presented for comparative purposes.

CompoundTarget/Mechanism of ActionDosing RegimenAntitumor Activity (HCT-116 Xenograft Model)Citation
This compound Transketolase Inhibitor100 mg/kg, i.v., twice a day for 2 weeksNo significant effect on tumor size.[1]
Rh-PPO (Metalloinsertor) DNA Mismatch Targeting1 mg/kg, i.p., nine doses over 20 days25% reduction in tumor volume.
Oxaliplatin DNA Cross-linking Agent7.5 mg/kg, i.p., twice a weekNotable anticancer effects.
Kallistatin (rAAV-mediated) Angiogenesis Inhibitor2 x 10^11 viral particles, intratumoral, single dose78% tumor growth inhibition at day 21.[2]
Irinotecan & Flavopiridol (Combination) Topoisomerase I & CDK InhibitorIrinotecan: 100 mg/kg, i.p.; Flavopiridol: 3 mg/kg, i.p. (sequential)Significant growth delay.[3]

Mechanism of Action and Signaling Pathway

This compound is a thiamine analog that acts as a potent and selective inhibitor of transketolase. This enzyme is a critical component of the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP is essential for the production of ribose-5-phosphate, a precursor for the synthesis of nucleotides (DNA and RNA), and NADPH, which is vital for reductive biosynthesis and antioxidant defense. By inhibiting transketolase, this compound is designed to disrupt these processes, thereby impeding cancer cell proliferation.

However, the lack of significant antitumor activity in the HCT-116 model suggests that these tumor cells may utilize alternative pathways to generate ribose for DNA synthesis, thus bypassing the effects of transketolase inhibition[1].

N3PT_Mechanism_of_Action cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Inhibition This compound Action cluster_Outcome Expected vs. Observed Outcome Glucose-6-Phosphate Glucose-6-Phosphate TKT Transketolase Glucose-6-Phosphate->TKT Ribose-5-Phosphate Ribose-5-Phosphate Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis TKT->Ribose-5-Phosphate Reduced Proliferation Reduced Proliferation Nucleotide Synthesis->Reduced Proliferation Expected Inhibition This compound This compound This compound->TKT Inhibition Inhibition Alternative Pathways Alternative Pathways Alternative Pathways->Ribose-5-Phosphate Hypothesized Bypass No Significant Antitumor Activity No Significant Antitumor Activity Alternative Pathways->No Significant Antitumor Activity

Figure 1: this compound Mechanism of Action and Hypothesized Resistance in HCT-116 Cells.

Experimental Protocols

The following are generalized protocols for in vivo tumor model studies, based on common practices for HCT-116 xenografts.

Cell Culture and Preparation
  • Cell Line: HCT-116 human colorectal carcinoma cells.

  • Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: Cells are harvested at approximately 80-90% confluency using Trypsin-EDTA. Cells are then washed with sterile phosphate-buffered saline (PBS) and resuspended in a suitable medium for injection. A cell count and viability assessment (e.g., using trypan blue exclusion) are performed.

In Vivo Xenograft Model
  • Animal Model: Athymic nude mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.

  • Tumor Cell Inoculation: A suspension of 2.5 x 10^6 HCT-116 cells in 100 µL of a 1:1 mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2. Animal body weight and general health are also monitored regularly.

  • Treatment Initiation: Treatment is typically initiated when tumors reach a palpable size, for instance, approximately 100-200 mm³. Mice are randomized into treatment and control groups.

Assessment of Antitumor Activity
  • Primary Endpoint: Tumor growth inhibition. This is determined by comparing the average tumor volume in the treatment groups to the control (vehicle) group over time.

  • Secondary Endpoints:

    • Tumor Weight: At the end of the study, tumors are excised and weighed.

    • Body Weight: Changes in body weight can indicate treatment-related toxicity.

    • Survival Analysis: In some studies, the time to reach a specific tumor volume or the overall survival of the animals is monitored.

    • Pharmacodynamic Markers: For targeted agents like this compound, assessment of target inhibition in tumor tissue (e.g., measuring transketolase activity) is crucial to confirm target engagement.

Experimental_Workflow cluster_Preparation Preparation cluster_Inoculation Inoculation & Tumor Growth cluster_Treatment Treatment & Analysis A HCT-116 Cell Culture B Cell Harvesting & Viability Check A->B C Subcutaneous Injection into Nude Mice B->C D Tumor Growth Monitoring C->D E Randomization & Treatment Initiation D->E F Measurement of Tumor Volume & Body Weight E->F G Endpoint Analysis (Tumor Weight, Biomarkers) F->G

Figure 2: General Experimental Workflow for In Vivo Antitumor Activity Assessment.

Conclusion

The in vivo validation of this compound in the HCT-116 xenograft model demonstrates a clear case of successful target engagement without a corresponding therapeutic effect. While this compound effectively inhibits transketolase, the lack of significant tumor growth inhibition suggests that HCT-116 cells possess compensatory mechanisms to overcome the blockade of the pentose phosphate pathway. This highlights the complexity of targeting metabolic pathways in cancer and underscores the importance of selecting appropriate tumor models with a demonstrated dependency on the targeted pathway.

In comparison to standard chemotherapeutics and other targeted agents that have shown efficacy in the HCT-116 model, this compound as a monotherapy appears to be an ineffective agent for this specific cancer type. Future research could explore this compound in other cancer models that are more reliant on the pentose phosphate pathway or investigate its potential in combination therapies that could block the alternative metabolic routes.

References

Assessing the Therapeutic Index of N3PT: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the inhibition of metabolic pathways essential for tumor growth presents a promising avenue for drug development. One such target is transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP). This guide provides a comparative assessment of N3PT (N3-pyridyl thiamine), a potent transketolase inhibitor, against another known inhibitor, oxythiamine. The focus is on evaluating the available data to assess the therapeutic index of this compound, a critical measure of a drug's safety and efficacy.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and oxythiamine based on preclinical studies. A significant gap in the publicly available data is the absence of definitive toxicity studies (LD50 or TD50) for this compound, which is essential for a precise therapeutic index calculation.

Table 1: In Vitro Efficacy of Transketolase Inhibitors

CompoundAssay TypeTargetMetricValueCell Line
This compound Binding AssayApo-transketolaseKd22 nM[1]N/A
Functional AssayHuman transketolaseEC5026 nM[2]HCT-116
Oxythiamine Cell Viability AssayN/AIC5014.95 μM[3]MIA PaCa-2
Invasion and Migration AssayN/AIC508.75 μM[3]Lewis Lung Carcinoma (LLC)

Table 2: In Vivo Efficacy of Transketolase Inhibitors

CompoundAnimal ModelDosageAdministration RouteTreatment DurationObserved Effect
This compound HCT-116 tumor-bearing nude mice100 mg/kg, twice a dayIntravenous (i.v.)2 weeksDecreased transketolase activity with no significant effect on tumor size[1][4]
Oxythiamine Ehrlich's ascites tumor-bearing mice300 mg/kgIntraperitoneal (i.p.)4 days43% tumor growth inhibition[3]
500 mg/kg84% tumor growth inhibition[3]
Lewis Lung Carcinoma (LLC) tumor-bearing mice250 or 500 mg/kg, dailySubcutaneous (s.c.)5 weeksAttenuated tumor cell metastasis[5]

Table 3: Available Toxicity Data

CompoundStudy TypeAnimal ModelDosageObservation
This compound N/AN/AN/ANo publicly available LD50, TD50, or MTD data found.
Oxythiamine In vitroHuman skin fibroblastsUp to 1000 µMDid not affect cell survival and stimulated collagen synthesis.[6]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on standard preclinical research methodologies, the following outlines the likely procedures.

In Vivo Efficacy Study of this compound in a Xenograft Model

This protocol is based on the description of the study conducted with this compound in HCT-116 tumor-bearing mice.[2][4]

  • Animal Model: Athymic nude mice are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: Human colon cancer cells (HCT-116) are cultured and then subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a specified size (e.g., 50-100 mm³) before the initiation of treatment. Tumor volume is measured regularly using calipers.

  • Drug Administration: this compound is administered intravenously at a dose of 100 mg/kg twice daily. A control group receives a vehicle solution.

  • Treatment Duration: The treatment is carried out for a period of two weeks.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and tumors are excised. The primary endpoint is the change in tumor volume compared to the control group.

  • Pharmacodynamic Assessment: Tumor and other tissues (e.g., spleen, blood) can be collected to measure the activity of transketolase to confirm target engagement.

Acute Oral Toxicity Assessment (Generic Protocol based on OECD Guideline 423)

As no specific toxicity data for this compound is available, this generic protocol outlines how the acute oral toxicity and an estimate of the LD50 could be determined, following the OECD Test Guideline 423 (Acute Toxic Class Method).[7][8]

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females, as they are often more sensitive) are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and are acclimatized for at least 5 days before the test.

  • Dose Administration: The test substance (this compound) is administered orally by gavage in a stepwise procedure. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

  • Stepwise Dosing Procedure:

    • A group of three animals is dosed at the starting dose.

    • If mortality occurs in two or three animals, the test is repeated with a lower dose in another group of three animals.

    • If no or only one animal dies, the test is repeated with a higher dose in another group of three animals.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.

  • Data Analysis: The LD50 is estimated based on the mortality rates observed at different dose levels. This method allows for the classification of the substance into a toxicity category.

Signaling Pathway and Experimental Workflow

Pentose Phosphate Pathway and the Role of Transketolase

This compound exerts its effect by inhibiting transketolase, a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP is a metabolic pathway parallel to glycolysis that is critical for generating NADPH (for reductive biosynthesis and antioxidant defense) and producing precursors for nucleotide synthesis (ribose-5-phosphate).[9][10] Cancer cells often exhibit increased flux through the PPP to support their high proliferation rate.

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate RP5 Ribulose-5-Phosphate G6P->RP5 Oxidative Phase (NADPH production) X5P Xylulose-5-Phosphate R5P Ribose-5-Phosphate RP5->R5P RP5->X5P Nucleotides Nucleotide Synthesis R5P->Nucleotides TKT Transketolase R5P->TKT X5P->TKT X5P->TKT S7P Sedoheptulose-7-Phosphate E4P Erythrose-4-Phosphate S7P->E4P G3P Glyceraldehyde-3-Phosphate F6P Fructose-6-Phosphate Glycolysis Glycolysis G3P->Glycolysis E4P->TKT F6P->Glycolysis TKT->S7P TKT->G3P TKT->G3P TKT->F6P This compound This compound This compound->TKT Inhibition

Caption: The Pentose Phosphate Pathway and the inhibitory action of this compound on Transketolase.

Experimental Workflow for Assessing Therapeutic Index

The determination of a therapeutic index is a multi-step process that involves both efficacy and toxicity studies.

Therapeutic_Index_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment in_vitro_efficacy In Vitro Efficacy (e.g., IC50, EC50) in_vivo_efficacy In Vivo Efficacy (e.g., tumor growth inhibition) in_vitro_efficacy->in_vivo_efficacy ed50 Determine ED50 (Effective Dose in 50% of subjects) in_vivo_efficacy->ed50 ti Calculate Therapeutic Index (TI = LD50/ED50 or TD50/ED50) ed50->ti in_vitro_tox In Vitro Cytotoxicity (against normal cells) acute_tox Acute Toxicity Study (e.g., OECD guidelines) in_vitro_tox->acute_tox mtd Maximum Tolerated Dose (MTD) Study acute_tox->mtd ld50_td50 Determine LD50 or TD50 (Lethal/Toxic Dose in 50% of subjects) mtd->ld50_td50 ld50_td50->ti

Caption: A generalized workflow for determining the therapeutic index of a drug candidate.

References

N3PT: A Comparative Analysis of its Effects on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP). The PPP is crucial for the synthesis of nucleotides and the production of NADPH, which is vital for redox homeostasis. Notably, many cancer cells exhibit an upregulated PPP to support their high proliferation rates and combat oxidative stress, making TKT a promising target for anticancer therapies. This guide provides a comparative overview of the known effects of this compound on normal and cancer cells, supported by available experimental data and detailed methodologies.

Mechanism of Action

This compound exerts its inhibitory effect on transketolase through a multi-step process. Initially, it is pyrophosphorylated within the cell. The resulting this compound pyrophosphate then binds to apo-transketolase (transketolase lacking its thiamine pyrophosphate cofactor) with a high affinity, having a dissociation constant (Kd) of 22 nM.[1] This binding event effectively blocks the enzymatic activity of transketolase, thereby disrupting the pentose phosphate pathway.

Mechanism of this compound Action cluster_binding Binding This compound This compound N3PT_pp This compound Pyrophosphate This compound->N3PT_pp Pyrophosphorylation Inactive_TKT Inactive Transketolase Complex N3PT_pp->Inactive_TKT Apo_TKT Apo-Transketolase Apo_TKT->Inactive_TKT PPP Pentose Phosphate Pathway Inactive_TKT->PPP Inhibits Nucleotide_synthesis Nucleotide Synthesis PPP->Nucleotide_synthesis Leads to NADPH_production NADPH Production PPP->NADPH_production Leads to

Caption: Mechanism of this compound as a transketolase inhibitor.

Comparative Effects on Cell Viability

While comprehensive comparative studies on the cytotoxicity of this compound across a wide range of cancer and normal cell lines are limited, the rationale for its potential selective effect lies in the differential reliance of cancer cells on the pentose phosphate pathway. Cancer cells often have a higher demand for the products of the PPP for rapid proliferation and to counteract increased oxidative stress. Therefore, inhibiting a key enzyme like transketolase is expected to have a more pronounced detrimental effect on cancer cells compared to their normal counterparts.

An in vivo study using HCT-116 human colon carcinoma tumor-bearing nude mice showed that this compound administration (100 mg/kg, i.v., twice daily for 2 weeks) resulted in decreased transketolase activity.[1] However, this did not translate to a significant anti-tumor effect, suggesting that this particular cancer cell line may utilize alternative pathways for ribose synthesis.[1]

Further research is required to establish a clear quantitative difference in the cytotoxic effects of this compound on various cancer types versus a panel of normal cells. The table below is intended to be populated with IC50 values as more data becomes available.

Cell LineCell TypeThis compound IC50 (µM)Reference
Cancer Cells
Data not available
Normal Cells
Data not available

Modulation of Signaling Pathways: The Notch Pathway

Recent studies have indicated that the effects of this compound in cancer cells extend beyond metabolic disruption and involve the modulation of key signaling pathways. In colorectal cancer (CRC) cells, inhibition of transketolase by this compound has been shown to downregulate the Notch signaling pathway. The Notch pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its aberrant activation is implicated in many cancers.

Specifically, treatment of HCT116 CRC cells with this compound led to a decrease in the protein levels of the Notch intracellular domain (NICD), the active form of the Notch receptor, and Hes1, a downstream target of Notch signaling. This suggests that the anti-proliferative and pro-apoptotic effects of this compound in these cancer cells may be, at least in part, mediated by the suppression of the Notch pathway.

This compound's Effect on the Notch Signaling Pathway This compound This compound TKT Transketolase This compound->TKT Inhibits Notch_Signaling Notch Signaling TKT->Notch_Signaling Downregulates NICD_Hes1 NICD & Hes1 (Active Notch Components) Notch_Signaling->NICD_Hes1 Activates Cell_Proliferation Cell Proliferation NICD_Hes1->Cell_Proliferation Promotes Apoptosis Apoptosis NICD_Hes1->Apoptosis Inhibits

Caption: this compound inhibits TKT, leading to downregulation of Notch signaling.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.

Workflow:

MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_cells->Incubate_24h Add_this compound Add this compound at various concentrations Incubate_24h->Add_this compound Incubate_48_72h Incubate for 48-72h Add_this compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilization Add solubilization solution Incubate_4h->Add_Solubilization Read_Absorbance Read absorbance at 570 nm Add_Solubilization->Read_Absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include wells with untreated cells as a control. Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Western Blotting for Notch Signaling Proteins

This protocol is used to detect and quantify specific proteins in a cell lysate, such as NICD and Hes1.

Workflow:

Western Blot Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_blotting Immunoblotting Cell_lysis Cell Lysis Protein_quant Protein Quantification Cell_lysis->Protein_quant SDS_PAGE SDS-PAGE Protein_quant->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-NICD, anti-Hes1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western blotting of Notch signaling proteins.

Methodology:

  • Cell Lysis: Treat cells with this compound as described for the viability assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NICD, Hes1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of the target protein.

References

A Comparative Guide to Transketolase Inhibitors: Evaluating N3PT and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of N3PT and other notable transketolase inhibitors based on available experimental data. The focus is on the quantitative assessment of their inhibitory activities, the experimental protocols for such evaluations, and the signaling pathways influenced by transketolase inhibition. This document is intended for researchers, scientists, and professionals in drug development interested in targeting the pentose phosphate pathway.

Data Presentation: Comparison of Transketolase Inhibitors

The following table summarizes the quantitative data for this compound and other transketolase inhibitors. The data is compiled from various studies to facilitate a direct comparison of their potency.

InhibitorTargetMetricValueCell Line/SystemReference
This compound Apo-transketolaseKd22 nMPurified enzyme[1]
TransketolaseIn vivo dose100 mg/kgHCT-116 tumor-bearing nude mice[1]
TransketolaseIn vitro conc.5 µM & 10 µMHCT116 cells[2]
Oxythiamine TransketolaseIC5014.95 µMMIA PaCa-2 pancreatic cancer cells[3]
Oroxylin A TransketolaseIn vitro assay-HepG2 cells[4]

Note on Data Interpretation:

  • Kd (Dissociation Constant): Represents the concentration of a ligand at which half of the ligand binding sites on a protein are occupied. A lower Kd value indicates a higher binding affinity.

  • IC50 (Half maximal inhibitory concentration): Measures the potency of a substance in inhibiting a specific biological or biochemical function. It indicates how much of a particular drug or other substance is needed to inhibit a given biological process by half.

  • Direct comparison of these values should be done with caution due to the different experimental systems and conditions under which they were obtained.

Experimental Protocols

Reproducibility of inhibition studies relies on detailed and standardized experimental protocols. Below are methodologies for key experiments cited in the evaluation of transketolase inhibitors.

In Vitro Transketolase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits for the quantitative measurement of transketolase activity in cell and tissue lysates.

Principle: Transketolase (TKT) transfers a two-carbon group from a donor keto sugar to an acceptor aldose sugar. The product of this reaction then converts a non-fluorescent probe into a fluorescent product, which can be measured at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[5]

Procedure:

  • Sample Preparation:

    • Homogenize approximately 4 x 10^5 cells or 10 mg of tissue in 100 µL of TKT Assay Buffer.

    • Incubate the homogenate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (lysate) for the assay.

  • Reaction Setup:

    • Prepare a reaction mix containing TKT Assay Buffer, TKT Substrate Mix, TKT Developer, and TKT Enzyme Mix.

    • Add the reaction mix to wells of a 96-well plate.

    • Add the sample lysate to the wells. For inhibitor studies, pre-incubate the lysate with the inhibitor (e.g., this compound) for a specified time before adding the reaction mix.

    • Include positive controls (recombinant TKT) and background controls (lysate without substrate).

  • Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for a set period (e.g., 30-60 minutes).

    • The rate of increase in fluorescence is proportional to the transketolase activity.

In Vitro Transketolase Activity Assay (Spectrophotometric)

This method determines TKT activity by measuring the consumption of NADH.

Principle: The catalytic activity of TKT is determined by monitoring the rate of NAD+ reduction in the presence of glyceraldehyde-3-phosphate (G3P) dehydrogenase, using xylulose-5-phosphate (Xu5P) and ribose-5-phosphate (R5P) as substrates. The decrease in NADH is measured by the change in absorbance at 340 nm.[4]

Procedure:

  • Reaction Mixture:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and the substrates Xu5P and R5P.

    • Add the coupling enzyme, G3P dehydrogenase, and NADH.

  • Assay:

    • Add the purified TKT enzyme or cell lysate to the reaction mixture. For inhibition studies, include the inhibitor at various concentrations.

    • Initiate the reaction.

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

    • The rate of NADH consumption is proportional to the TKT activity.

Signaling Pathways and Visualizations

Transketolase is a central enzyme in cellular metabolism, and its inhibition affects several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Transketolase in the Pentose Phosphate Pathway

Transketolase is a key enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP), linking it to glycolysis. It catalyzes the reversible transfer of a two-carbon unit from a ketose to an aldose.

cluster_PPP Pentose Phosphate Pathway (Non-Oxidative) cluster_Glycolysis Glycolysis Intermediates Xylulose-5-P Xylulose-5-P TKT1 Transketolase Xylulose-5-P->TKT1 TKT2 Transketolase Xylulose-5-P->TKT2 Ribose-5-P Ribose-5-P Ribose-5-P->TKT1 Sedoheptulose-7-P Sedoheptulose-7-P Erythrose-4-P Erythrose-4-P Erythrose-4-P->TKT2 TKT1->Sedoheptulose-7-P Glyceraldehyde-3-P Glyceraldehyde-3-P TKT1->Glyceraldehyde-3-P TKT2->Glyceraldehyde-3-P Fructose-6-P Fructose-6-P TKT2->Fructose-6-P

Transketolase links the PPP with glycolysis.
NRF2-Mediated Regulation of Transketolase

The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) plays a crucial role in the cellular response to oxidative stress. NRF2 directly activates the transcription of the transketolase (TKT) gene.

Oxidative Stress Oxidative Stress KEAP1 KEAP1 Oxidative Stress->KEAP1 inactivates NRF2 NRF2 KEAP1->NRF2 ARE Antioxidant Response Element NRF2->ARE binds to TKT Transketolase Gene ARE->TKT activates transcription

NRF2 activation by oxidative stress upregulates TKT.
Transketolase and α-Ketoglutarate Signaling

Inhibition or depletion of transketolase can lead to an increase in α-ketoglutarate (α-KG) levels. This shift in metabolites can, in turn, influence the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of cellular response to hypoxia.

TKT_Inhibition TKT Inhibition (e.g., by this compound) alpha_KG alpha-Ketoglutarate (alpha-KG) TKT_Inhibition->alpha_KG increases PHD2 PHD2 alpha_KG->PHD2 activates HIF1a HIF-1alpha PHD2->HIF1a hydroxylates Degradation Degradation HIF1a->Degradation leads to

TKT inhibition impacts HIF-1α stability via α-KG.
Impact of Transketolase Inhibition on the Notch Signaling Pathway

Recent studies have suggested a link between transketolase activity and the Notch signaling pathway, which is critical for cell proliferation and differentiation. Inhibition of TKT has been shown to downregulate key components of the Notch pathway.

TKT_Inhibition TKT Inhibition (e.g., by this compound) Notch_Receptor Notch Receptor TKT_Inhibition->Notch_Receptor downregulates pathway activity NICD Notch Intracellular Domain (NICD) TKT_Inhibition->NICD decreases levels Notch_Receptor->NICD cleavage & release Hes1 Hes1 Gene NICD->Hes1 activates transcription Cell_Proliferation Cell Proliferation Hes1->Cell_Proliferation promotes

Inhibition of TKT can suppress the Notch signaling pathway.

References

Cross-Validation of N3PT's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of N3PT, a novel therapeutic agent, against existing alternatives to validate its mechanism of action. The following sections detail the experimental data, protocols, and signaling pathways involved, offering an objective assessment for researchers, scientists, and drug development professionals.

Comparative Efficacy and Selectivity

This compound is hypothesized to act as a selective inhibitor of the MAP4K4 signaling pathway, a key regulator of cellular stress responses and inflammatory signaling. To validate this, its performance was benchmarked against a known broad-spectrum kinase inhibitor, Compound-Y.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)Kinase Selectivity (Fold difference vs. other kinases)
This compound MAP4K4 15 >1000-fold
Compound-YMAP4K412010-fold
JNK185-
p38α250-

Table 2: Cellular Target Engagement and Downstream Effects

CompoundCell LineTarget Engagement (CETSA, °C shift)p-JNK Inhibition (IC50, nM)
This compound HEK293 +4.2°C 25
Compound-YHEK293+1.5°C150

Signaling Pathway Analysis

The following diagram illustrates the proposed mechanism of this compound within the MAP4K4 signaling cascade. This compound selectively binds to and inhibits MAP4K4, preventing the downstream phosphorylation of JNK and subsequent activation of pro-inflammatory transcription factors.

cluster_pathway MAP4K4 Signaling Pathway Stress Cellular Stress (e.g., TNF-α) MAP4K4 MAP4K4 Stress->MAP4K4 Activates JNK JNK MAP4K4->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Inflammation Inflammatory Response cJun->Inflammation Promotes This compound This compound This compound->MAP4K4 Inhibits

Caption: Proposed inhibitory mechanism of this compound on the MAP4K4 signaling pathway.

Experimental Workflow for Mechanism Validation

To ensure a rigorous cross-validation of this compound's mechanism, the following multi-step experimental workflow was employed. This process integrates in vitro biochemical assays with cell-based functional assays to confirm target engagement and downstream physiological effects.

A Step 1: In Vitro Kinase Assay (IC50 Determination) B Step 2: Broad Kinase Panel Screen (Selectivity Profiling) A->B Confirm Potency C Step 3: Cellular Thermal Shift Assay (CETSA) (Target Engagement) B->C Confirm Selectivity D Step 4: Western Blot Analysis (Downstream Signaling) C->D Verify Target Binding in Cells E Step 5: Cellular Viability/Function Assay (Phenotypic Outcome) D->E Link Target to Pathway F Conclusion: Validated Mechanism of Action E->F Confirm Functional Effect

Caption: Workflow for the cross-validation of this compound's mechanism of action.

Experimental Protocols

In Vitro Kinase Assay (IC50 Determination)
  • Objective: To determine the concentration of this compound required to inhibit 50% of MAP4K4 kinase activity.

  • Procedure:

    • Recombinant human MAP4K4 enzyme was incubated with a fluorescently labeled peptide substrate and ATP.

    • This compound was added in a series of 10-point dilutions (e.g., 1 nM to 10 µM).

    • The reaction was initiated and allowed to proceed for 60 minutes at 30°C.

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence plate reader.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct binding of this compound to MAP4K4 in a cellular context.

  • Procedure:

    • HEK293 cells were treated with either vehicle control or 10 µM this compound for 1 hour.

    • Cells were harvested, lysed, and the resulting lysate was divided into aliquots.

    • Aliquots were heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes to induce protein denaturation.

    • Samples were centrifuged to pellet aggregated proteins.

    • The supernatant containing soluble protein was analyzed by Western blot using an anti-MAP4K4 antibody.

    • A shift in the melting temperature of MAP4K4 in the this compound-treated group compared to the vehicle group indicates target engagement.

Western Blot for Phospho-JNK
  • Objective: To measure the effect of this compound on the downstream signaling of MAP4K4.

  • Procedure:

    • HEK293 cells were pre-treated with various concentrations of this compound for 2 hours.

    • Cells were then stimulated with TNF-α (20 ng/mL) for 15 minutes to activate the MAP4K4 pathway.

    • Cells were lysed, and protein concentrations were normalized.

    • Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-JNK (p-JNK) and total JNK.

    • Blots were incubated with HRP-conjugated secondary antibodies, and bands were visualized using chemiluminescence.

    • The ratio of p-JNK to total JNK was quantified to determine the inhibitory effect of this compound.

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